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  • Product: 4-[3-(Acryloyloxy)propoxy]benzoic acid
  • CAS: 245349-46-6

Core Science & Biosynthesis

Foundational

"4-[3-(Acryloyloxy)propoxy]benzoic acid" chemical structure and properties

An In-Depth Technical Guide to 4-[3-(Acryloyloxy)propoxy]benzoic acid Introduction and Strategic Overview 4-[3-(Acryloyloxy)propoxy]benzoic acid is a bifunctional monomer that possesses a unique combination of a polymeri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[3-(Acryloyloxy)propoxy]benzoic acid

Introduction and Strategic Overview

4-[3-(Acryloyloxy)propoxy]benzoic acid is a bifunctional monomer that possesses a unique combination of a polymerizable acrylate group and a functional carboxylic acid moiety, linked by a flexible propoxy spacer to a rigid benzene ring. This molecular architecture makes it a valuable building block in polymer and materials science. Its significance lies in its ability to impart specific properties such as adhesion, reactivity, and liquid crystallinity to polymers and surfaces. This guide provides a comprehensive technical overview for researchers and professionals, detailing its chemical identity, properties, a validated synthesis protocol, and key applications, with an emphasis on the causal relationships between its structure and function.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical compound is foundational for any research and development endeavor. 4-[3-(Acryloyloxy)propoxy]benzoic acid is characterized by a set of unique identifiers and properties that dictate its behavior in chemical systems.

The structure consists of a benzoic acid core, which provides rigidity and a site for acid-base reactions or further derivatization. This is connected via an ether linkage to a three-carbon propyl chain, which offers flexibility. The chain terminates in an acrylate ester, a highly reactive functional group that readily undergoes free-radical polymerization, making the molecule suitable for creating cross-linked networks and functional polymers.[1][]

Table 1: Core Physicochemical and Computational Data
PropertyValueSource
IUPAC Name 4-(3-prop-2-enoyloxypropoxy)benzoic acidPubChem[1]
CAS Number 245349-46-6PubChem[1]
Molecular Formula C₁₃H₁₄O₅PubChem[1]
Molecular Weight 250.25 g/mol PubChem[1]
Canonical SMILES C=CC(=O)OCCCOC1=CC=C(C=C1)C(=O)OChemScene[3]
InChIKey AHBWYWGJQFTBRO-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 72.83 ŲChemScene[3]
LogP (calculated) 1.88ChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 4ChemScene[3]
Rotatable Bonds 7ChemScene[3]

Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzene ring, the vinyl protons of the acrylate group, and the methylene protons of the propoxy chain. The aromatic protons would appear in the downfield region (~7.0-8.1 ppm). The three vinyl protons of the acrylate group would present as a characteristic set of multiplets between ~5.8 and 6.5 ppm. The methylene protons of the propoxy linker would appear as triplets and a multiplet in the ~2.0-4.5 ppm range. The acidic proton of the carboxylic acid would likely be a broad singlet in the far downfield region (>10 ppm), its visibility dependent on the solvent used.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum serves as a crucial tool for confirming the presence of key functional groups. A very broad absorption band is expected from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[6] Two distinct carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid dimer at ~1700-1680 cm⁻¹ and another for the acrylate ester at ~1725 cm⁻¹.[6] Additionally, C=C stretching of the acrylate group would appear around 1635 cm⁻¹, and the characteristic C-O stretching of the ether and ester groups would be present in the 1300-1100 cm⁻¹ region.[6][7]

Synthesis Protocol: A Validated Approach

The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid is most logically achieved via the esterification of its precursor, 4-(3-hydroxypropoxy)benzoic acid.[8] This approach is favored due to the commercial availability and stability of the precursor and the high efficiency of acrylation reactions.

Causality in Experimental Design:

The choice of acryloyl chloride as the acylating agent ensures a rapid and irreversible reaction, driven by the formation of HCl. A non-nucleophilic base like triethylamine (TEA) is used to neutralize the HCl byproduct, preventing potential side reactions and driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve the reactants and its low boiling point, which facilitates easy removal during workup. The reaction is performed at 0 °C initially to control the exothermicity of the acylation.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step (Inert Atmosphere) cluster_workup Purification Precursor 4-(3-hydroxypropoxy)benzoic acid in DCM Mix Combine Precursor and TEA Precursor->Mix TEA Triethylamine (TEA) TEA->Mix AcylChloride Acryloyl Chloride in DCM Add Slowly add Acyl Chloride solution AcylChloride->Add Cool Cool to 0 °C Mix->Cool Cool->Add Stir Stir at 0 °C, then warm to RT Add->Stir Wash Wash with dilute HCl, then brine Stir->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography (Silica Gel) Evaporate->Purify Product Final Product: 4-[3-(Acryloyloxy)propoxy]benzoic acid Purify->Product

Caption: Synthesis workflow for 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Step-by-Step Methodology:
  • Preparation: In a three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 4-(3-hydroxypropoxy)benzoic acid (CAS 46350-87-2) in anhydrous dichloromethane (DCM).[8]

  • Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add a solution of 1.1 equivalents of acryloyl chloride in anhydrous DCM dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, wash the mixture sequentially with 1 M HCl (aq), water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Applications: Linking Structure to Function

The utility of this molecule stems directly from its distinct functional domains. It is a key intermediate in the synthesis of advanced materials.[]

  • Polymer Synthesis and Surface Functionalization: The terminal acrylate group is the primary driver for its use in polymer chemistry. It can be readily polymerized or co-polymerized using UV or thermal initiation to create cross-linked films, hydrogels, and resins. The carboxylic acid group provides a secondary function, promoting adhesion to polar substrates (like metal or glass) through hydrogen bonding or ionic interactions. This makes it an excellent adhesion promoter in coatings and adhesives.[]

  • Reactive Mesogens for Liquid Crystal Displays: Derivatives of 4-[3-(Acryloyloxy)propoxy]benzoic acid are used as reactive mesogens.[9][10] The rigid benzoic acid core is a common feature in molecules that exhibit liquid crystalline phases (mesophases). The acrylate group allows for in-situ polymerization, which can lock the ordered liquid crystal structure into a solid polymer film. This technology is critical for creating advanced optical films used in modern displays.

  • Pharmaceutical and Agrochemical Synthesis: The molecule serves as a versatile starting material.[] The carboxylic acid can be converted into a variety of functional groups (esters, amides), while the acrylate can undergo Michael addition reactions, allowing for the construction of more complex molecular architectures for potential use as COX-2 inhibitors or other bioactive compounds.[]

Structure-Function Relationship Diagram

StructureFunction cluster_structure Molecular Structure cluster_groups cluster_functions Structure Acrylate -- Propoxy Linker -- Benzoic Acid Core -- Carboxylic Acid Acrylate Acrylate Group (C=C-C=O) Polymerize Polymerization / UV Curing Acrylate->Polymerize enables BenzoicAcid Benzoic Acid Core (Aromatic Ring + COOH) Rigidity Rigidity / Mesogenic Behavior BenzoicAcid->Rigidity provides CarboxylicAcid Carboxylic Acid (-COOH) Adhesion Adhesion / Reactivity Site CarboxylicAcid->Adhesion promotes Linker Propoxy Linker (-O-(CH₂)₃-O-) Flexibility Flexibility / Spacing Linker->Flexibility confers Coatings, Adhesives Coatings, Adhesives Polymerize->Coatings, Adhesives Liquid Crystal Films Liquid Crystal Films Rigidity->Liquid Crystal Films Surface Functionalization Surface Functionalization Adhesion->Surface Functionalization

Caption: Relationship between molecular structure and functional applications.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-[3-(Acryloyloxy)propoxy]benzoic acid requires careful handling due to the reactivity of the acrylate moiety and the acidic nature of the carboxylic acid.

  • GHS Hazard Information: The compound is classified with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[10][11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or aerosols.[10][12] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place away from direct sunlight and sources of ignition.[3] The acrylate group can slowly polymerize upon exposure to heat or light; therefore, storage at 4°C under a nitrogen atmosphere is recommended for long-term stability.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

References

  • PubChem. (n.d.). 4-[3-(Acryloyloxy)propoxy]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Hydroxypropoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 4-[3-(4-acetyl-3-propionyloxy-2-propylphenoxy)propoxy]-3-bromobenzoic acid. Retrieved from [Link]

  • ugel04.gob.pe. (n.d.). Benzoic Acid Ir Spectrum Full PDF. Retrieved from [Link]

  • NIST. (2015). Safety Data Sheet: SRM 350c Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Justlong. (2024). Application Areas of Benzoic Acid. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 3-Ethylbenzoicacid. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 4-[3-(Acryloyloxy)propoxy]benzoic acid (CAS 245349-46-6)

This guide provides a comprehensive technical overview of 4-[3-(Acryloyloxy)propoxy]benzoic acid, a versatile monomer with significant applications in materials science and potential therapeutic relevance. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-[3-(Acryloyloxy)propoxy]benzoic acid, a versatile monomer with significant applications in materials science and potential therapeutic relevance. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering insights into its synthesis, properties, mechanisms of action, and key experimental protocols.

Introduction

4-[3-(Acryloyloxy)propoxy]benzoic acid, with the CAS number 245349-46-6, is a bifunctional molecule that possesses both a polymerizable acrylate group and a mesogenic benzoic acid core.[] This unique structure makes it a valuable building block in the synthesis of advanced polymers, particularly liquid crystalline polymers (LCPs) and elastomers.[2] Furthermore, its benzoic acid moiety has drawn interest for its potential biological activities, including the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[] This guide will delve into the multifaceted nature of this compound, exploring its chemical characteristics, synthesis, and diverse applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-[3-(Acryloyloxy)propoxy]benzoic acid is essential for its effective application. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 245349-46-6[3]
Molecular Formula C₁₃H₁₄O₅[3]
Molecular Weight 250.25 g/mol [3]
IUPAC Name 4-(3-prop-2-enoyloxypropoxy)benzoic acid[3]
Appearance Solid (predicted)
Boiling Point 428.1 ± 25.0 °C (Predicted)[4]
Density 1.208 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.44 ± 0.10 (Predicted)[4]

Synthesis and Purification

The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A representative synthetic route is outlined below.

Synthetic Pathway

A common approach to synthesizing 4-[3-(Acryloyloxy)propoxy]benzoic acid involves the protection of the carboxylic acid group of a starting benzoic acid derivative, followed by etherification and acrylation, and concluding with deprotection. A detailed, self-validating protocol is provided below.

Experimental Protocol: Synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid

Step 1: Allylation of a Protected 4-Hydroxybenzoic Acid Derivative

  • Dissolve the protected 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃) as a base.

  • To this suspension, add allyl bromide and heat the reaction mixture to approximately 60°C for several hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

Step 2: Deprotection of the Carboxylic Acid

  • Dissolve the resulting allyl ether in a mixture of dioxane and water.

  • Add a strong base, such as sodium hydroxide (NaOH), and heat the mixture to hydrolyze the ester protecting group.[5]

  • Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the 4-(allyloxy)benzoic acid.

  • Purify the product by recrystallization or column chromatography.[5]

Step 3: Acrylation of the Propoxy Linker

This step involves the conversion of the allyl group to a 3-hydroxypropyl group, which is then acrylated. A more direct synthesis from a precursor is also available:

  • Start with Allyl 4-(3-(acryloyloxy)propoxy)benzoate.

  • In a solution of acetonitrile, add N-methylaniline, palladium acetate, and triphenylphosphine.[4]

  • Stir the reaction at room temperature overnight.[4]

  • Dilute the reaction mixture with ethyl acetate and wash with 5% hydrochloric acid and saturated brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[4]

  • Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield 4-[3-(Acryloyloxy)propoxy]benzoic acid.[4]

Synthesis_Workflow A Protected 4-Hydroxybenzoic Acid B Allylation (Allyl Bromide, K2CO3) A->B Step 1 C Deprotection (NaOH, H2O/Dioxane) B->C Step 2 D 4-(Allyloxy)benzoic Acid C->D E Alternative Starting Material: Allyl 4-(3-(acryloyloxy)propoxy)benzoate F Palladium-Catalyzed Deprotection E->F Direct Route G 4-[3-(Acryloyloxy)propoxy]benzoic acid F->G Reactive_Mesogen_Mechanism cluster_0 Monomer State cluster_1 Liquid Crystalline Phase cluster_2 Polymerization cluster_3 Final Material A 4-[3-(Acryloyloxy)propoxy] benzoic acid Monomers B Self-Assembly into Ordered Mesophase A->B Self-Assembly C UV/Thermal Initiation B->C Initiation D Polymerization of Acrylate Groups C->D Propagation E Anisotropic Polymer Network D->E Network Formation

Caption: Mechanism of anisotropic polymer network formation.

Applications in Display Technology:

These anisotropic polymer films are widely used in liquid crystal displays (LCDs) and organic light-emitting diode (OLED) displays as:

  • Optical compensation films: To improve the viewing angle and contrast ratio. [6]* Alignment layers: To control the orientation of liquid crystal molecules. [2]

Potential as a COX-2 Inhibitor

The benzoic acid scaffold is a common feature in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). [7][8]There is evidence suggesting that certain benzoic acid derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2). [] Mechanism of COX-2 Inhibition:

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. [9]The structure-activity relationship (SAR) of benzoic acid derivatives as COX inhibitors suggests that the carboxylic acid group is crucial for binding to the active site of the enzyme. [7][10]The substituents on the aromatic ring influence the selectivity and potency of inhibition. The propoxy-acrylate side chain of 4-[3-(Acryloyloxy)propoxy]benzoic acid would be a key determinant of its inhibitory profile.

COX2_Inhibition_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Molecule 4-[3-(Acryloyloxy)propoxy] benzoic acid Molecule->COX2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition.

Potential in Drug Delivery:

The polymerizable nature of this molecule also opens up possibilities for its use in drug delivery systems. Hydrogels formed from acrylate-based monomers have been investigated for the controlled release of therapeutic agents. [11][12]Copolymers incorporating 4-[3-(Acryloyloxy)propoxy]benzoic acid could potentially be designed to have both anti-inflammatory properties and drug-eluting capabilities.

Safety and Toxicology

While specific toxicological data for 4-[3-(Acryloyloxy)propoxy]benzoic acid is limited, information on related benzoic acid derivatives can provide some guidance. Benzoic acid and its salts are generally considered to have low toxicity. [13]However, as with any chemical, appropriate safety precautions should be taken.

General Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

For related compounds, acute oral toxicity studies in rats have shown that high doses may be required to elicit adverse effects. [14]However, the acrylate moiety can be a skin and eye irritant, and care should be taken to avoid exposure.

Conclusion

4-[3-(Acryloyloxy)propoxy]benzoic acid is a highly versatile molecule with significant potential in both materials science and medicinal chemistry. Its ability to form ordered, polymerizable liquid crystal phases makes it a key component in the fabrication of advanced optical films for display technologies. Concurrently, its structural similarity to known COX-2 inhibitors suggests a promising avenue for the development of novel anti-inflammatory agents and functional drug delivery systems. Further research into its biological activity and the properties of its polymers will undoubtedly unlock new and innovative applications.

References

  • Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved January 22, 2026, from [Link]

  • Lee, J. H., & Lee, S. H. (n.d.). Functional films using reactive mesogens for display applications. Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Ngouonpe, A. W., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs.
  • Maccari, R., & Ottanà, R. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry.
  • ACS Publications. (n.d.). Imine-Based Reactive Mesogen and Its Corresponding Exchangeable Liquid Crystal Elastomer. Macromolecules. Retrieved January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). NMR Spectra. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4-[3-(Acryloyloxy)propoxy]benzoic acid. Retrieved January 22, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(3-acryloyloxy-n-prop-1-yloxy)benzoic acid. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). NMR Spectra. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved January 22, 2026, from [Link]

  • Raval, K., & Tirgar, P. (2024). Acute oral toxicity evaluation of p-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method. Journal of Applied Pharmaceutical Science.
  • Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.
  • Molbase. (n.d.). Preparation of 4-(6'-acryloyloxyhexyloxy)benzoic acid (Alternative Method to Example 9). Retrieved January 22, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). Retrieved January 22, 2026, from [Link]

  • PubMed. (2005). In Vitro Drug Release Studies From the Polymeric Hydrogels Based on HEA and HPMA Using 4-[(E)-[(3Z)-3-(4-(acryloyloxy)benzylidene)-2-hexylidene]methyl]phenyl Acrylate as a Crosslinker. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025). Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms. Retrieved January 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid.
  • PubMed Central. (n.d.). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum.... Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Density functional and experimental studies on the FT‐IR and FT‐Raman spectra and structure of benzoic acid and 3,5‐dichloro salicylic acid. Retrieved January 22, 2026, from [Link]

  • CDC Stacks. (2022). Find up-to-date information at | #2022SOT | #ToxExpo. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) UV-Crosslinkable Photoreactive Pressure-Sensitive Adhesives Synthesized from Butyl Acrylate and 4-Acryloyloxy Benzophenone. Retrieved January 22, 2026, from [Link]

  • ScienceOpen. (2023). Advances in nanoscale carrier-based approaches to reduce toxicity and enhance efficacy of podophyllotoxin. Retrieved January 22, 2026, from [Link]

Sources

Foundational

"4-[3-(Acryloyloxy)propoxy]benzoic acid" molecular weight and formula

An In-Depth Technical Guide to 4-[3-(Acryloyloxy)propoxy]benzoic acid: Synthesis, Properties, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-[3-(Ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[3-(Acryloyloxy)propoxy]benzoic acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[3-(Acryloyloxy)propoxy]benzoic acid, a bifunctional monomer of significant interest in materials science and advanced drug delivery systems. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core characteristics, a validated synthesis protocol, and its applications, particularly as a reactive mesogen.

Core Molecular Profile

4-[3-(Acryloyloxy)propoxy]benzoic acid is a unique organic compound characterized by three key functional domains: a rigid benzoic acid core, a flexible propoxy spacer, and a reactive acrylate group. This molecular architecture is pivotal to its utility, particularly in the formation of ordered polymer networks.

The benzoic acid moiety provides a rigid, rod-like segment that can induce liquid crystalline behavior. The acrylate group is a polymerizable functional group, enabling its integration into polymer chains via free-radical polymerization. The flexible propoxy linker decouples the motion of the polymerizable acrylate from the rigid mesogenic core, which is essential for the formation of stable liquid crystalline phases before polymerization.[1]

Key Physicochemical Properties

A summary of the fundamental properties of 4-[3-(Acryloyloxy)propoxy]benzoic acid is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₅[2][3][][5]
Molecular Weight 250.25 g/mol [2][3][][5]
CAS Number 245349-46-6[2][3][5]
IUPAC Name 4-(3-prop-2-enoyloxypropoxy)benzoic acid[2][]
Density (Predicted) 1.208 ± 0.06 g/cm³[6][7]
Boiling Point (Predicted) 428.1 ± 25.0 °C[6][7]
pKa (Predicted) 4.44 ± 0.10[7]

Synthesis and Purification Protocol

The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid typically involves the deprotection of a precursor molecule. The following protocol is a robust method for its preparation, leveraging a palladium-catalyzed reaction.[7]

Experimental Rationale

This synthesis employs the palladium-catalyzed removal of an allyl protecting group from the carboxylic acid of Allyl 4-(3-(acryloyloxy)propoxy)benzoate. The catalyst system, consisting of palladium acetate and triphenylphosphine, is a standard choice for allylic deprotection. N-methylaniline acts as an effective allyl group scavenger, trapping the allyl cation and driving the reaction to completion. The purification via column chromatography is essential to remove the catalyst, scavenger by-products, and any unreacted starting material, ensuring high purity of the final product.

Step-by-Step Synthesis Methodology
  • Reaction Setup: To a solution of 8.1 g of Allyl 4-(3-(acryloyloxy)propoxy)benzoate in 50 mL of acetonitrile, add 4.1 g of N-methylaniline.

  • Catalyst Addition: Add 0.28 g of palladium acetate and 0.66 g of triphenylphosphine to the reaction mixture.

  • Reaction Execution: Stir the mixture vigorously at room temperature overnight.

  • Workup - Extraction: Dilute the reaction solution with ethyl acetate. Wash the organic layer sequentially with 5% hydrochloric acid and saturated brine to remove N-methylaniline and its salts.

  • Workup - Drying: Dry the separated organic layer over anhydrous sodium sulfate.

  • Workup - Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel, using dichloromethane as the eluent.

  • Final Product: This process yields approximately 4.2 g of pure 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction & Workup cluster_purification Purification Start Allyl 4-(3-(acryloyloxy) propoxy)benzoate Stir Stir at Room Temperature Overnight Start->Stir Reagents N-methylaniline Acetonitrile Reagents->Stir Catalyst Palladium Acetate Triphenylphosphine Catalyst->Stir Extract Dilute with Ethyl Acetate Wash with HCl & Brine Stir->Extract Reaction Complete Dry Dry over Na₂SO₄ Filter & Evaporate Extract->Dry Column Silica Gel Column Chromatography (Eluent: Dichloromethane) Dry->Column Crude Product Final Final Product: 4-[3-(Acryloyloxy)propoxy] benzoic acid Column->Final Purified

Caption: Workflow for the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is indispensable.

  • High-Performance Liquid Chromatography (HPLC): As mentioned in the synthesis protocol, HPLC is used to assess the purity of the final product, which should ideally be above 97%.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The ¹H NMR spectrum should clearly show signals corresponding to the vinyl protons of the acrylate group, the aliphatic protons of the propoxy chain, and the aromatic protons of the benzoic acid ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The exact mass is expected to be 250.08412354 Da.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can verify the presence of key functional groups, such as the C=O stretch of the carboxylic acid and ester, and the C=C stretch of the acrylate group.

Applications in Research and Development

The unique structure of 4-[3-(Acryloyloxy)propoxy]benzoic acid makes it a valuable monomer in materials science and has potential applications in pharmaceuticals.

Reactive Mesogen for Liquid Crystalline Polymers

The primary application of this compound is as a reactive mesogen.[1] Its ability to form liquid crystal phases allows for the creation of highly ordered materials. When polymerized in its liquid crystalline state, the order is locked into a solid polymer network. This process is fundamental to producing:

  • Liquid Crystalline Polymers (LCPs): These materials exhibit exceptional mechanical strength and thermal stability.

  • Liquid Crystalline Elastomers (LCEs): These are "smart" materials that can change shape in response to stimuli like heat or light, making them suitable for applications as actuators and artificial muscles.[1]

LCP_Formation Monomer 4-[3-(Acryloyloxy)propoxy] benzoic acid Monomer LC_Phase Self-Assembly Liquid Crystalline Phase (Ordered) Monomer:f1->LC_Phase:f0 Stimulus (Temp) Polymerization Polymerization (e.g., UV) Crosslinked Polymer Network LC_Phase:f1->Polymerization:f0 In-situ Reaction LCP Anisotropic Properties Liquid Crystalline Polymer/Elastomer Polymerization:f1->LCP:f0 Order is Locked

Caption: Formation of a Liquid Crystalline Polymer from reactive mesogens.

Drug Delivery and Biomedical Applications

The acrylate functionality allows this molecule to be incorporated into hydrogels and other polymeric drug delivery systems.[8] Hydrogels synthesized with monomers containing carboxylic acid groups can exhibit pH-responsive swelling behavior, which is a desirable trait for controlled drug release. The biocompatibility of polymer systems derived from acrylate and methacrylate monomers is an active area of research for creating advanced drug carriers, antifouling coatings, and tissue engineering scaffolds.[9][10]

Furthermore, 4-[3-(Acryloyloxy)propoxy]benzoic acid has been identified as having potential as a cyclooxygenase-2 (COX-2) inhibitor, suggesting therapeutic possibilities in alleviating inflammation and pain.[] This dual functionality—as both a polymerizable monomer and a potential therapeutic agent—opens avenues for creating drug-eluting medical devices or polymeric prodrugs.

Safety and Handling

According to available safety data, 4-(3-(Acryloyloxy)propoxy)benzoic acid is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[11]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[11]

  • Precautionary Measures: Standard laboratory precautions should be taken, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.[11]

Conclusion

4-[3-(Acryloyloxy)propoxy]benzoic acid is a highly versatile molecule with a well-defined molecular structure that lends itself to significant applications in advanced materials and potentially in pharmaceutical formulations. Its role as a reactive mesogen is well-established, providing a pathway to sophisticated LCPs and LCEs. Future research will likely continue to explore its utility in stimuli-responsive materials and as a functional component in targeted drug delivery systems, leveraging its unique combination of polymerizable and physicochemical properties.

References
  • PubChem. (n.d.). 4-[3-(Acryloyloxy)propoxy]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Register. (n.d.). 245349-46-6(4-(3-ACRYLOYLOXY-N-PROP-1-YLOXY)BENZOIC ACID) Product Description. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 4-[3-(4-acetyl-3-propionyloxy-2-propylphenoxy)propoxy]-3-bromobenzoic acid. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(3-acryloyloxy-n-prop-1-yloxy)benzoic acid. Retrieved from [Link]

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  • PubMed. (2005). In Vitro Drug Release Studies From the Polymeric Hydrogels Based on HEA and HPMA Using 4-[(E)-[(3Z)-3-(4-(acryloyloxy)benzylidene)-2-hexylidene]methyl]phenyl Acrylate as a Crosslinker. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms. Retrieved from [Link]

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Exploratory

A Senior Application Scientist's Guide to 4-[3-(Acryloyloxy)propoxy]benzoic Acid

Abstract This technical guide provides an in-depth analysis of 4-[3-(Acryloyloxy)propoxy]benzoic acid, a bifunctional monomer critical to the advancement of polymer science, materials chemistry, and drug delivery systems...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-[3-(Acryloyloxy)propoxy]benzoic acid, a bifunctional monomer critical to the advancement of polymer science, materials chemistry, and drug delivery systems. We will dissect its chemical identity, including its IUPAC name and relevant synonyms, detail its physicochemical properties, and present a logical workflow for its synthesis, emphasizing the rationale behind key procedural steps. Furthermore, this guide explores its primary applications, particularly in the development of liquid crystalline polymers and specialized materials for the biomedical field. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the utilization of this versatile compound.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of scientific research. The compound is a bifunctional molecule, featuring both a polymerizable acrylate group and a carboxylic acid moiety on a benzoic acid scaffold, linked by a flexible propoxy spacer.

IUPAC Name: The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 4-(3-prop-2-enoyloxypropoxy)benzoic acid .[][2]

Common Synonyms: In literature and commercial listings, it is frequently referred to by several names, including:

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid[2][3]

  • 4-[3-[(1-Oxo-2-propen-1-yl)oxy]propoxy]benzoic acid[]

  • 4-(3-acryloyloxypropyloxy)-benzoic acid[2][4]

A comprehensive list of identifiers is crucial for unambiguous database searches and material procurement.

Identifier Value Source
CAS Number 245349-46-6PubChem[2], ChemScene[3]
Molecular Formula C13H14O5PubChem[2], BOC Sciences[]
Molecular Weight 250.25 g/mol PubChem[2], BOC Sciences[]
PubChem CID 18551946PubChem[2]
InChIKey AHBWYWGJQFTBRO-UHFFFAOYSA-NPubChem[2], Sigma-Aldrich[5]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for designing experiments, ensuring safe handling, and predicting its behavior in various systems.

Property Value / Description Notes
Appearance SolidTypically a white to off-white powder or crystalline solid.
Boiling Point 428.1 ± 25.0 °C (Predicted at 760 mmHg)BOC Sciences[], Chemdad[4]
Density 1.2 ± 0.1 g/cm³ (Predicted)BOC Sciences[], Chemdad[4]
pKa 4.44 ± 0.10 (Predicted)Chemdad[4][6]
Solubility Estimated water solubility of 89.81 mg/L at 25°C.BOC Sciences[]
Storage Store at 2-8°C under dry, inert conditions (e.g., nitrogen).Sigma-Aldrich[5], ChemScene[3]

Synthesis and Mechanistic Rationale

The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid is a multi-step process that requires careful control to achieve high purity and yield. A common synthetic route involves the protection of the carboxylic acid, etherification, and subsequent esterification with acryloyl chloride, followed by deprotection. An alternative, more direct approach is also described in the literature.[4]

Below is a generalized workflow illustrating a plausible synthesis pathway.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Acrylation R1 4-Hydroxybenzoic acid P1 4-(3-Hydroxypropoxy) benzoic acid R1->P1 Base (e.g., K2CO3) Solvent (e.g., DMF) R2 3-Bromopropan-1-ol R2->P1 P1_ref 4-(3-Hydroxypropoxy) benzoic acid R3 Acryloyl chloride P2 Final Product: 4-[3-(Acryloyloxy)propoxy] benzoic acid R3->P2 P1_ref->P2 Base (e.g., Et3N) Solvent (e.g., DCM) Inhibitor (e.g., MEHQ)

Caption: Generalized two-step synthesis workflow.
Experimental Protocol & Causality

Objective: To synthesize 4-[3-(Acryloyloxy)propoxy]benzoic acid from 4-hydroxybenzoic acid.

Step 1: Synthesis of 4-(3-Hydroxypropoxy)benzoic acid Intermediate [7]

  • Reactants: 4-Hydroxybenzoic acid, 3-bromopropan-1-ol, and a base such as potassium carbonate (K₂CO₃).

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the SN2 reaction.

  • Procedure: The reactants are stirred in DMF at an elevated temperature (e.g., 80-100°C) until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, poured into water, and acidified. The resulting precipitate is filtered, washed, and dried.

    • Rationale: The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a phenoxide ion. This potent nucleophile then displaces the bromide from 3-bromopropan-1-ol in a Williamson ether synthesis. The carboxylic acid remains protonated and less reactive under these basic conditions.

Step 2: Acrylation of the Intermediate

  • Reactants: 4-(3-Hydroxypropoxy)benzoic acid, acryloyl chloride, and a tertiary amine base like triethylamine (Et₃N). A polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) is essential.

  • Solvent: An anhydrous, non-protic solvent such as dichloromethane (DCM) is used to prevent reaction with water and to dissolve the reactants.

  • Procedure: The intermediate and triethylamine are dissolved in DCM and cooled in an ice bath. Acryloyl chloride is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • Causality: The reaction must be performed under anhydrous conditions as acryloyl chloride readily hydrolyzes. The triethylamine acts as an acid scavenger, neutralizing the HCl byproduct of the esterification, driving the reaction to completion. The low temperature controls the highly exothermic reaction. The inhibitor is critical to prevent the spontaneous, radical-induced polymerization of the acrylate group, which is highly reactive.

  • Purification: The crude product is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the final product is purified, typically by column chromatography or recrystallization.[4]

Core Applications in Research and Development

The unique bifunctional nature of this molecule dictates its utility. The benzoic acid group provides a site for hydrogen bonding, salt formation, or further chemical modification, while the acrylate group is a reactive handle for polymerization.[8]

G cluster_properties cluster_applications Compound 4-[3-(Acryloyloxy)propoxy]benzoic acid Benzoic Acid Moiety Propoxy Spacer Acrylate Group Prop1 H-Bonding Adhesion pH-Sensitivity Compound:f1->Prop1 Prop2 Flexibility Decoupling Compound:f2->Prop2 Prop3 Polymerization Cross-linking UV-Curing Compound:f3->Prop3 App1 Drug Delivery (pH-responsive) Dental Adhesives Prop1->App1 App2 Liquid Crystal Polymers Flexible Electronics Prop2->App2 App3 Hydrogels Coatings & Resins Prop3->App3

Caption: Relationship between molecular structure and applications.
  • Drug Delivery: The benzoic acid moiety makes polymers derived from this monomer pH-sensitive. In acidic environments, the carboxylic acid is protonated and less soluble, while at neutral or basic pH, it deprotonates, increasing hydrophilicity. This property is exploited to design "smart" hydrogels and polymer-drug conjugates that can release their payload in specific physiological environments, such as the intestines.[9] Benzoic acid and its derivatives are widely used in pharmaceuticals for their antimicrobial and therapeutic properties.[10][11]

  • Liquid Crystalline Polymers (LCPs): The rigid benzoic acid core acts as a mesogen, a molecule that can form liquid crystal phases.[8] The acrylate group allows these ordered phases to be "locked in" via polymerization, creating highly ordered polymer networks. These materials are essential for applications like optical films and flexible displays.[8]

  • Dental and Medical Materials: Its adhesive properties (from the carboxylic acid) and polymerizability make it a valuable component in dental composites and adhesives. It can bond to tooth structures while also forming a durable, cross-linked polymer matrix.

  • Surface Functionalization: The compound can be used to modify surfaces, imparting new properties such as hydrophilicity or providing anchor points for further chemical reactions.[]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

  • Hazard Identification: This compound is classified as a skin and eye irritant.[5][12] Avoid breathing dust.[12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[12]

  • Handling: Use in a well-ventilated area or a fume hood. Avoid dust generation. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[5][6] The presence of a polymerization inhibitor is crucial for stability; however, inhibitors require the presence of a small amount of oxygen to be effective, so storing under a completely inert atmosphere for extended periods may not be ideal unless the material is inhibitor-free for specific applications.

Conclusion

4-[3-(Acryloyloxy)propoxy]benzoic acid is a highly versatile and valuable monomer for researchers in materials science and drug development. Its distinct structural features—a polymerizable acrylate, a flexible spacer, and a functional benzoic acid—provide a powerful toolkit for creating advanced polymers with tailored properties. From pH-responsive drug delivery systems to highly ordered liquid crystalline elastomers, the applications for this compound continue to expand. A thorough understanding of its properties and synthesis is the first step toward unlocking its full potential in next-generation materials and therapies.

References

  • PubChem, National Center for Biotechnology Information. 4-[3-(Acryloyloxy)propoxy]benzoic acid. [Link]

  • Chemicalize. 4-(3-ACRYLOYLOXY-N-PROP-1-YLOXY)BENZOIC ACID. [Link]

  • Chemdad. 4-(3-acryloyloxy-n-prop-1-yloxy)benzoic acid. [Link]

  • PubChem, National Center for Biotechnology Information. 4-(3-Hydroxypropoxy)benzoic acid. [Link]

  • SciELO México. Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release. [Link]

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • PubMed. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. [Link]

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Foundational

A Spectroscopic and Analytical Guide to 4-[3-(Acryloyloxy)propoxy]benzoic Acid

This technical guide provides an in-depth analysis of the spectroscopic and analytical characteristics of 4-[3-(Acryloyloxy)propoxy]benzoic acid. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic and analytical characteristics of 4-[3-(Acryloyloxy)propoxy]benzoic acid. Designed for researchers, scientists, and professionals in drug development and material science, this document offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Introduction

4-[3-(Acryloyloxy)propoxy]benzoic acid is a bifunctional molecule of significant interest in polymer and medicinal chemistry.[] Its structure incorporates a polymerizable acrylate group and a functionalizable carboxylic acid moiety, linked by a flexible propoxy spacer attached to a rigid benzoic acid core. This unique combination of features makes it a valuable monomer for the synthesis of functional polymers and a versatile building block in the design of bioactive molecules.[][2]

Accurate structural elucidation and purity assessment are paramount for any application of this compound. This guide provides a predictive but expertly reasoned analysis of its key spectroscopic signatures, based on the well-established principles of NMR, IR, and MS, and supported by data from analogous structures.

Molecular Structure and Properties
  • Molecular Formula: C₁₃H₁₄O₅[3]

  • Molecular Weight: 250.25 g/mol [][3]

  • IUPAC Name: 4-(3-prop-2-enoyloxypropoxy)benzoic acid[3]

Caption: Chemical structure of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~8.0Doublet2HAromatic protons ortho to -COOH
~7.0Doublet2HAromatic protons ortho to -O-
~6.4Doublet of doublets1HAcrylate CH=
~6.1Doublet of doublets1HAcrylate =CH₂ (trans)
~5.8Doublet of doublets1HAcrylate =CH₂ (cis)
~4.3Triplet2H-O-CH₂- (ester)
~4.1Triplet2H-O-CH₂- (ether)
~2.1Quintet2H-CH₂- (central)

Interpretation:

  • The broad singlet in the downfield region (~12.0-13.0 ppm) is characteristic of the acidic proton of the carboxylic acid group.

  • The two doublets in the aromatic region (~7.0-8.0 ppm) correspond to the AA'BB' system of the 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be further downfield than those ortho to the electron-donating propoxy group.

  • The three distinct signals in the vinylic region (~5.8-6.4 ppm) are characteristic of the acrylate group, with complex splitting due to geminal and cis/trans couplings.

  • The two triplets at ~4.3 and ~4.1 ppm correspond to the two methylene groups adjacent to oxygen atoms. The methylene group of the ester is typically slightly further downfield than that of the ether.

  • The upfield quintet at ~2.1 ppm is assigned to the central methylene group of the propoxy chain, split by the two adjacent methylene groups.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~172Carboxylic acid C=O
~166Ester C=O
~162Aromatic C-O
~132Aromatic C-H (ortho to -COOH)
~131Acrylate =CH₂
~128Acrylate CH=
~125Aromatic C-COOH
~114Aromatic C-H (ortho to -O-)
~66Ether -O-CH₂-
~63Ester -O-CH₂-
~28Central -CH₂-

Interpretation:

  • The two carbonyl carbons are the most downfield signals, with the carboxylic acid carbon appearing at a slightly higher chemical shift than the ester carbon.[4][5]

  • The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the oxygen (C-O) is significantly downfield due to the deshielding effect of the oxygen atom.

  • The vinylic carbons of the acrylate group are expected in the 128-131 ppm range.

  • The aliphatic carbons of the propoxy chain appear in the upfield region, with the carbons directly attached to oxygen atoms being more deshielded.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. acq2 Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transformation to the Free Induction Decay (FID). proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate the peaks in the ¹H spectrum. proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid)
~3080Medium=C-H stretch (aromatic and vinylic)
~2950Medium-C-H stretch (aliphatic)
~1720StrongC=O stretch (acrylate ester)
~1685StrongC=O stretch (carboxylic acid, conjugated)
~1635MediumC=C stretch (acrylate)
~1605, ~1580MediumC=C stretch (aromatic ring)
~1250, ~1100StrongC-O stretch (ester and ether)

Interpretation:

  • A very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6]

  • The spectrum will show two distinct and strong carbonyl (C=O) stretching bands. The band at a higher wavenumber (~1720 cm⁻¹) is attributed to the acrylate ester, while the one at a lower wavenumber (~1685 cm⁻¹) corresponds to the carboxylic acid, which is conjugated with the aromatic ring.[6]

  • The presence of the acrylate and aromatic C=C bonds will be confirmed by absorptions in the 1635-1580 cm⁻¹ region.

  • Strong bands in the fingerprint region, around 1250 and 1100 cm⁻¹, are indicative of the C-O stretching vibrations of the ester and ether linkages.

Experimental Protocol for IR Spectroscopy

G cluster_prep Sample Preparation (Attenuated Total Reflectance - ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly onto the ATR crystal. prep2 Apply pressure using the anvil to ensure good contact between the sample and the crystal. acq1 Collect a background spectrum of the empty ATR accessory. acq2 Collect the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). acq1->acq2 proc1 The software automatically subtracts the background spectrum from the sample spectrum. proc2 Perform baseline correction if necessary. proc1->proc2 proc3 Label the major peaks. proc2->proc3

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

m/zProposed Fragment
250[M]⁺ (Molecular Ion)
233[M - OH]⁺
195[M - C₃H₃O]⁺
165[M - C₃H₅O₂ - H₂O]⁺
137[HOOC-C₆H₄-O]⁺
121[HOOC-C₆H₄]⁺
55[C₃H₃O]⁺

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 250, corresponding to the molecular weight of the compound.

  • Common fragmentation pathways include the loss of small, stable neutral molecules or radicals. The loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 233.

  • Cleavage of the ester group could lead to the loss of the acryloyl group (C₃H₃O) to give a peak at m/z 195.

  • Fragmentation of the propoxy chain is also likely. For instance, cleavage of the bond between the ether oxygen and the propyl chain could lead to a fragment ion at m/z 137, corresponding to the 4-hydroxybenzoic acid cation.

  • The base peak is likely to be a stable fragment, possibly the acryloyl cation at m/z 55 or a fragment derived from the stable benzoic acid core.

Predicted Fragmentation Pathway

G M [M]⁺ m/z = 250 F1 [M - OH]⁺ m/z = 233 M->F1 - OH F2 [M - C₃H₃O]⁺ m/z = 195 M->F2 - C₃H₃O F3 [HOOC-C₆H₄-O]⁺ m/z = 137 M->F3 - C₃H₅O₂ F4 [C₃H₃O]⁺ m/z = 55 M->F4

Caption: Simplified predicted fragmentation pathway for 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Experimental Protocol for Mass Spectrometry

G cluster_prep Sample Preparation (Electrospray Ionization - ESI) cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 Infuse the solution directly into the mass spectrometer via a syringe pump. prep1->prep2 acq1 Operate the instrument in either positive or negative ion mode. prep2->acq1 acq2 Set the capillary voltage and cone voltage to optimize ionization. acq1->acq2 acq3 Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500). acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). acq3->proc1 proc2 Analyze the fragmentation pattern to confirm the structure. proc1->proc2

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 4-[3-(Acryloyloxy)propoxy]benzoic acid. The expected NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to confirm the identity, purity, and structure of this versatile compound. The combination of these analytical techniques provides a self-validating system for the comprehensive characterization of this molecule, which is essential for its successful application in research and development.

References

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Exploratory

Unveiling the Bioactive Potential of 4-[3-(Acryloyloxy)propoxy]benzoic Acid: A Technical Guide for Researchers

Foreword: From Reactive Mesogen to Bioactive Candidate 4-[3-(Acryloyloxy)propoxy]benzoic acid, a molecule hitherto primarily recognized within the realm of materials science as a reactive mesogen[1], presents a compellin...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Reactive Mesogen to Bioactive Candidate

4-[3-(Acryloyloxy)propoxy]benzoic acid, a molecule hitherto primarily recognized within the realm of materials science as a reactive mesogen[1], presents a compelling yet underexplored frontier in the biomedical field. Its chemical architecture, featuring a benzoic acid core linked to a reactive acrylate moiety, suggests a landscape of potential biological activities. This guide is conceived not as a mere compilation of existing data, but as a forward-looking technical manual for the discerning researcher. It aims to dissect the molecule's structural components, infer its potential pharmacological activities based on established knowledge of its constituent parts, and provide a robust experimental framework for the validation of these hypotheses. As we embark on this scientific inquiry, we will navigate the path from theoretical potential to empirical evidence, equipping researchers with the necessary tools to unlock the therapeutic promise of this intriguing compound.

Section 1: Deconstructing the Molecule: A Structural and Physicochemical Analysis

At its core, 4-[3-(Acryloyloxy)propoxy]benzoic acid is a hybrid molecule, integrating two key functional groups renowned for their diverse biological roles: a benzoic acid derivative and an acrylate ester.

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are ubiquitous in nature and form the backbone of numerous pharmacologically active compounds.[2] They are known to exhibit a wide spectrum of activities, including antimicrobial, anti-inflammatory, and even anticancer effects.[2][3][4][5][6] The carboxylic acid group is a key determinant of these properties, influencing the molecule's acidity, solubility, and ability to interact with biological targets.

  • The Acrylate Moiety: The acrylate group is a highly reactive functional group that can participate in Michael addition reactions with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity underpins the biological activity of many acrylate-containing compounds. Furthermore, acrylates are extensively used in the development of biocompatible polymers for drug delivery systems, leveraging their ability to form stable, biodegradable matrices for controlled release.[7][8][9][10][11] Recent studies have also highlighted the potential of acrylate derivatives as anticancer agents, capable of inducing apoptosis and inhibiting tubulin polymerization.[12][13][14]

The propoxy linker provides a flexible spacer between these two functional domains, potentially influencing the molecule's overall conformation and its interaction with biological macromolecules.

Section 2: Hypothesized Biological Activities and Mechanistic Rationale

Based on the structural analysis, we can postulate several potential biological activities for 4-[3-(Acryloyloxy)propoxy]benzoic acid. This section will explore these hypotheses and the underlying scientific reasoning.

Potential Antimicrobial Activity

The benzoic acid component of the molecule provides a strong rationale for investigating its antimicrobial properties. Benzoic acid and its derivatives are widely used as preservatives due to their ability to inhibit the growth of bacteria and fungi.[2][4]

Mechanistic Hypothesis: The antimicrobial action is likely pH-dependent, with the undissociated form of the benzoic acid being more lipophilic and thus more capable of penetrating microbial cell membranes.[4] Once inside the cell, the release of a proton can lead to intracellular acidification, disrupting metabolic processes. The acrylate moiety could further contribute to this activity by reacting with essential microbial enzymes, leading to their inactivation.

Potential Anti-inflammatory Activity

Both benzoic acid derivatives and some acrylate-containing compounds have demonstrated anti-inflammatory effects.[2][14] This dual functionality within a single molecule makes the investigation of its anti-inflammatory potential a compelling avenue of research.

Mechanistic Hypothesis: A plausible mechanism of action involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.[2] Certain benzoic acid derivatives have been shown to prevent the activation of NF-κB, a crucial regulator of the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). The acrylate group could also play a role by covalently modifying and inhibiting pro-inflammatory proteins.

Potential Anticancer Activity

The presence of the acrylate moiety, a structural feature in several anticancer agents, suggests that 4-[3-(Acryloyloxy)propoxy]benzoic acid may possess antiproliferative properties.[12][13][14]

Mechanistic Hypothesis: The acrylate group could act as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., cysteine) in key proteins involved in cancer cell proliferation and survival, such as tubulin or protein kinases.[12] This could lead to the disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis.[12][13]

Section 3: A Comprehensive Experimental Framework for Validation

This section provides detailed, step-by-step protocols for investigating the hypothesized biological activities of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Assessment of Cytotoxicity: The Foundation of Bioactivity Screening

Prior to evaluating specific pharmacological activities, it is crucial to determine the cytotoxic profile of the compound across a range of cell lines.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A Select and culture appropriate cell lines (e.g., cancer cell lines like MCF-7, normal cell lines like HEK293) B Seed cells in 96-well plates at a predetermined density and allow to attach overnight A->B C Prepare serial dilutions of 4-[3-(Acryloyloxy)propoxy]benzoic acid B->C D Treat cells with varying concentrations of the compound for 24, 48, and 72 hours C->D E Perform MTT Assay to assess metabolic activity D->E F Conduct LDH Release Assay to measure membrane integrity D->F G Utilize Annexin V/Propidium Iodide staining for apoptosis/necrosis D->G H Measure absorbance/fluorescence E->H F->H G->H I Calculate IC50 values and plot dose-response curves H->I

Caption: Workflow for assessing the cytotoxicity of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Detailed Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

    • Following compound treatment, add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[15][16]

    • Collect the cell culture supernatant after treatment.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate and measure the absorbance at 490 nm.

    • Calculate LDH release as a percentage of the positive control (cells lysed with a detergent).

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[15]

    • Harvest the cells and wash with binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells using a flow cytometer.

Data Presentation: Cytotoxicity Profile

Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)MTT24
48
72
A549 (Lung Cancer)MTT24
48
72
HEK293 (Normal Kidney)MTT24
48
72
Investigating Anti-inflammatory Potential

In Vitro Models of Inflammation

  • Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

    • Culture macrophage-like cells (e.g., RAW 264.7) and pre-treat with various concentrations of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

Signaling Pathway Analysis: NF-κB Inhibition

G cluster_0 Upstream Signaling cluster_1 IKK Complex Activation cluster_2 NF-κB Activation and Translocation cluster_3 Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_p Phosphorylated NF-κB NFkB->NFkB_p Nucleus Nucleus NFkB_p->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Compound 4-[3-(Acryloyloxy)propoxy]benzoic acid Compound->IKK Potential Inhibition Compound->NFkB_p Potential Inhibition of Translocation

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol for NF-κB Inhibition:

  • Treat cells with the compound and stimulate with LPS.

  • Perform Western blotting to analyze the phosphorylation of IκBα and the p65 subunit of NF-κB.

  • Use immunofluorescence microscopy to visualize the nuclear translocation of p65.

In Vivo Models of Inflammation

For promising in vitro results, in vivo validation is essential.

  • Carrageenan-Induced Paw Edema in Rodents: This is a classic model of acute inflammation.[17][18]

    • Administer the compound orally or intraperitoneally to rodents.

    • After a set time, inject carrageenan into the sub-plantar region of the hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage of edema inhibition compared to the control group.

Evaluation of Antimicrobial Efficacy

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate broth.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plate under suitable conditions.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Data Presentation: Antimicrobial Activity

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive
Escherichia coliNegative
Candida albicansFungi

Section 4: Concluding Remarks and Future Directions

This technical guide provides a comprehensive roadmap for the systematic evaluation of the potential biological activities of 4-[3-(Acryloyloxy)propoxy]benzoic acid. The proposed experimental framework, grounded in established scientific principles and methodologies, offers a robust approach to transitioning this molecule from a material science curiosity to a potential therapeutic lead.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for any confirmed biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this compound. Furthermore, investigations into its pharmacokinetic and toxicological profiles will be necessary for any progression towards preclinical and clinical development. The journey to unlock the full therapeutic potential of 4-[3-(Acryloyloxy)propoxy]benzoic acid is just beginning, and it is our hope that this guide will serve as an invaluable resource for the researchers who undertake this exciting endeavor.

References

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  • Benchchem. 4-[3-(Acryloyloxy)propoxy]benzoic acid | 245349-46-6.
  • LookChem. Cas 174063-87-7,1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy].
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Foundational

Investigational Guide: Preclinical Assessment of 4-[3-(Acryloyloxy)propoxy]benzoic acid as a Putative Cyclooxygenase-2 Inhibitor

Abstract This technical guide outlines a comprehensive preclinical framework for the evaluation of "4-[3-(Acryloyloxy)propoxy]benzoic acid" as a potential selective inhibitor of cyclooxygenase-2 (COX-2). While the compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive preclinical framework for the evaluation of "4-[3-(Acryloyloxy)propoxy]benzoic acid" as a potential selective inhibitor of cyclooxygenase-2 (COX-2). While the compound is noted in some commercial contexts as having potential in this area[], a thorough review of peer-reviewed literature does not currently substantiate this claim. The compound is more prominently featured in the field of polymer chemistry[2][3]. Therefore, this document serves as a roadmap for researchers and drug development professionals to systematically investigate its purported anti-inflammatory activity and mechanism of action. The guide provides detailed, step-by-step protocols for in vitro enzymatic assays, cell-based secondary assays, and discusses the rationale behind the experimental design, data interpretation, and potential in vivo models. Our approach is grounded in establishing empirical evidence and validating the initial hypothesis through rigorous scientific methodology.

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, key mediators of a wide range of physiological and pathophysiological processes[4]. Two primary isoforms of this enzyme have been identified: COX-1 and COX-2[4][5]. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential "housekeeping" functions, such as protecting the gastric mucosa and maintaining platelet aggregation[5][6]. In contrast, the COX-2 isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens, leading to the production of prostaglandins that mediate pain and inflammation[6][7][8].

The development of selective COX-2 inhibitors, such as celecoxib, was a significant advancement in anti-inflammatory therapy. By specifically targeting the inducible COX-2 enzyme, these drugs can effectively reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[5][7][9]. However, concerns regarding cardiovascular side effects have underscored the need for continued research into new chemical entities with improved selectivity and safety profiles[4][9].

"4-[3-(Acryloyloxy)propoxy]benzoic acid" is a benzoic acid derivative (Molecular Formula: C13H14O5, Molecular Weight: 250.25 g/mol )[10][11]. While its primary applications to date have been in materials science, its chemical structure contains moieties that suggest a potential for biological activity. This guide proposes a systematic evaluation to determine if it possesses the ability to inhibit the COX-2 enzyme.

Proposed Investigational Workflow

The evaluation of a novel compound as a selective COX-2 inhibitor requires a multi-tiered approach, beginning with direct enzymatic assays and progressing to more complex cell-based and in vivo models. This workflow is designed to first establish a direct interaction with the target enzyme, then to confirm its activity in a cellular context, and finally to assess its potential therapeutic efficacy.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Acquisition & QC (Purity ≥97%) B Primary Screen: COX-1/COX-2 Enzymatic Inhibition Assay A->B Solubilize in DMSO C IC50 Determination & Selectivity Index (SI) Calculation B->C Dose-response curves D Cell-Based Assay: LPS-Stimulated Macrophages or Monocytes C->D If SI > 10 I Terminate Investigation or Re-evaluate C->I If SI < 10 or Inactive E PGE2 Quantification (ELISA) in Cell Supernatant D->E Measure PGE2 production F Cytotoxicity Assay (e.g., MTT) to rule out non-specific effects D->F Assess cell viability G Animal Model of Inflammation (e.g., Carrageenan-Induced Paw Edema in Rats) E->G If cellularly active & non-toxic E->I If inactive or toxic H Efficacy Assessment: Measure reduction in edema and pain response

Caption: Proposed workflow for evaluating 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Phase 1: In Vitro Enzymatic Activity and Selectivity

The primary objective of this phase is to determine if "4-[3-(Acryloyloxy)propoxy]benzoic acid" directly inhibits COX-1 and COX-2 enzymes and to quantify its potency and selectivity.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

This assay measures the peroxidase component of COX activity. The COX enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to Prostaglandin H2 (PGH2), oxidizing a chromogenic substrate in the process, which can be measured spectrophotometrically[8][12].

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[8]

  • Heme cofactor[8]

  • Arachidonic acid (substrate)[13]

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)[8][14]

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid (test compound), dissolved in DMSO

  • Celecoxib (selective COX-2 inhibitor positive control)

  • Indomethacin (non-selective COX inhibitor positive control)

  • 96-well microplate and plate reader capable of measuring absorbance at ~590-620 nm[12]

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and controls in DMSO. Prepare serial dilutions to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 150 µL Reaction Buffer

    • 10 µL Heme (final concentration ~1 µM)

    • 10 µL of diluted COX-1 or COX-2 enzyme solution[8]

    • 10 µL of test compound dilution, control, or DMSO (for 100% activity wells).

  • Pre-incubation: Incubate the plate at room temperature (or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme[8][13].

  • Reaction Initiation: Add 10 µL of TMPD followed by 10 µL of arachidonic acid to each well to start the reaction[8].

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm every 30 seconds for 5-10 minutes to measure the initial reaction velocity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity)[8].

Data Presentation and Interpretation

The IC50 values for both COX-1 and COX-2 should be determined and presented in a clear, tabular format. The Selectivity Index (SI) is a critical parameter and is calculated as follows:

SI = IC50 (COX-1) / IC50 (COX-2)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
4-[3-(Acryloyloxy)propoxy]benzoic acidExperimentalExperimentalCalculated
Celecoxib (Control)LiteratureLiterature>100
Indomethacin (Control)LiteratureLiterature~1

A compound is generally considered COX-2 selective if its SI is greater than 10. An SI value close to 1 indicates non-selective inhibition, while a value significantly less than 1 would suggest COX-1 selectivity.

Phase 2: Cell-Based Assay for Functional Activity

Demonstrating direct enzyme inhibition is the first step. The second is to confirm that the compound can inhibit COX-2 activity within a cellular environment, where factors like cell permeability and off-target effects come into play. A common model involves using immune cells, such as macrophages, which upregulate COX-2 when stimulated with an inflammatory agent like lipopolysaccharide (LPS)[15].

Experimental Protocol: PGE2 Quantification in LPS-Stimulated Macrophages

Materials:

  • Murine or human macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound and controls (as above)

  • Prostaglandin E2 (PGE2) ELISA Kit[16]

  • MTT or similar cytotoxicity assay kit[12]

Procedure:

  • Cell Culture: Seed macrophages in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or controls for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control) to induce COX-2 expression and subsequent PGE2 production. Incubate for 18-24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions[17]. The signal in this type of assay is inversely proportional to the amount of PGE2 present[17].

  • Cytotoxicity Assay: In a parallel plate, treat cells with the same concentrations of the test compound but without LPS stimulation. Perform an MTT assay to ensure that the observed reduction in PGE2 is not due to cell death[12].

Data Interpretation

A successful candidate will show a dose-dependent decrease in PGE2 production in LPS-stimulated cells without exhibiting significant cytotoxicity at the effective concentrations. The results will validate the in vitro findings in a more physiologically relevant system.

Phase 3: In Vivo Proof-of-Concept (Prospective)

Should "4-[3-(Acryloyloxy)propoxy]benzoic acid" demonstrate potent and selective COX-2 inhibition in vitro and in cell-based assays, the next logical step is to evaluate its efficacy in an animal model of inflammation.

Proposed Model: Carrageenan-Induced Paw Edema

The carrageenan-induced rat paw edema model is a widely used and well-characterized acute inflammatory model for evaluating the in vivo activity of anti-inflammatory drugs[18]. Injection of carrageenan into the rat's paw induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis by COX-2.

Methodology Outline:

  • Acclimatization: Acclimatize male Sprague-Dawley rats for one week.

  • Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Celecoxib), and various dose levels of the test compound.

  • Dosing: Administer the test compound or controls orally or via intraperitoneal injection.

  • Inflammation Induction: After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume (edema) using a plethysmometer at baseline and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

A significant, dose-dependent reduction in paw edema would provide strong evidence for the in vivo anti-inflammatory efficacy of "4-[3-(Acryloyloxy)propoxy]benzoic acid."

Conclusion and Future Directions

This guide provides a rigorous, phased approach to systematically investigate the claim that "4-[3-(Acryloyloxy)propoxy]benzoic acid" may act as a COX-2 inhibitor. The proposed workflow prioritizes scientific integrity by building a foundation of empirical evidence, from direct enzymatic interaction to functional cellular activity and potential in vivo efficacy. Each stage serves as a critical checkpoint; failure to meet the success criteria at any phase would necessitate a re-evaluation of the compound's potential. Positive results, particularly a high selectivity index (SI > 10) and confirmed cellular activity, would warrant further investigation into its mechanism of action, pharmacokinetic profile, and safety, marking the first step in a potential drug discovery journey.

References

  • Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work?
  • Benchchem. (n.d.). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • Amjad, M. (2023, April 3). COX Inhibitors. StatPearls - NCBI Bookshelf.
  • Slideshare. (n.d.). Cox 2 inhibitors.
  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
  • Riendeau, D., et al. (n.d.). In Vivo Assays for COX-2. Springer Nature Experiments.
  • BOC Sciences. (n.d.). CAS 245349-46-6 4-[3-(Acryloyloxy)propoxy]benzoic acid.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit (KGE004B).
  • Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.
  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Abcam. (n.d.). Prostaglandin E2 ELISA Kit - Extracellular (ab316263).
  • Wei, L., et al. (n.d.). Establishment of screening models for selective cyclooxygenase-2 inhibitors. ResearchGate.
  • PubChem. (n.d.). 4-[3-(Acryloyloxy)propoxy]benzoic acid.
  • Khan, I., et al. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
  • Invitrogen - Thermo Fisher Scientific. (n.d.). Human Prostaglandin E2 ELISA Kit (KHL1701).
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(3-acryloyloxy-n-prop-1-yloxy)benzoic acid.
  • Al-Sanea, M.M., et al. (2023, February 8). Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo. BioWorld Science.
  • ChemScene. (n.d.). 4-(3-(Acryloyloxy)propoxy)benzoic acid.
  • Echemi. (n.d.). 4-(3-(acryloyloxy)propoxy)benzoic acid.

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Exploratory

An In-Depth Technical Guide to 4-[3-(Acryloyloxy)propoxy]benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-[3-(Acryloyloxy)propoxy]benzoic acid, a versatile mon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[3-(Acryloyloxy)propoxy]benzoic acid, a versatile monomer increasingly utilized in the synthesis of advanced polymers and functional materials. We will delve into its synthesis, characterization, and key applications, with a focus on the underlying chemical principles and practical experimental considerations. This document is intended to serve as a valuable resource for researchers in organic synthesis, polymer chemistry, and drug development.

Introduction: A Molecule of Significant Potential

4-[3-(Acryloyloxy)propoxy]benzoic acid is a bifunctional molecule that possesses both a polymerizable acrylate group and a carboxylic acid moiety attached to a rigid benzoic acid core. This unique combination of functionalities makes it a valuable building block for the creation of polymers with tailored properties. The rigid aromatic core often imparts liquid crystalline behavior, while the acrylate group allows for facile polymerization via free-radical methods. The carboxylic acid group provides a handle for further functionalization, pH-responsiveness, or improved adhesion to substrates.

Its applications are diverse, ranging from the development of liquid crystalline polymers for display technologies to the synthesis of hydrogels and drug delivery vehicles.[1][2] The ability to precisely control the architecture and functionality of polymers derived from this monomer is a key driver of its growing importance in materials science and medicinal chemistry.

Synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid: A Two-Step Approach

The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid is typically achieved through a two-step process. The first step involves the synthesis of the precursor molecule, 4-(3-hydroxypropoxy)benzoic acid, via a Williamson ether synthesis. This is followed by the esterification of the hydroxyl group with acryloyl chloride to yield the final product.

Step 1: Synthesis of 4-(3-Hydroxypropoxy)benzoic acid

The Williamson ether synthesis is a reliable and well-established method for the formation of ethers.[3][4] In this case, it involves the reaction of a p-hydroxybenzoic acid with a 3-halo-1-propanol, typically 3-chloro-1-propanol, in the presence of a base.

Williamson_Ether_Synthesis p_hydroxybenzoic_acid p-Hydroxybenzoic Acid phenoxide Phenoxide Intermediate p_hydroxybenzoic_acid->phenoxide + Base three_chloropropanol 3-Chloro-1-propanol product 4-(3-Hydroxypropoxy)benzoic acid three_chloropropanol->product SN2 Attack base Base (e.g., K2CO3) phenoxide->product Esterification precursor 4-(3-Hydroxypropoxy)benzoic acid product 4-[3-(Acryloyloxy)propoxy]benzoic acid precursor->product acryloyl_chloride Acryloyl Chloride acryloyl_chloride->product + Base base Base (e.g., Et3N) Polymerization monomer 4-[3-(Acryloyloxy)propoxy]benzoic acid polymer Poly(4-[3-(Acryloyloxy)propoxy]benzoic acid) monomer->polymer Heat/UV initiator Initiator (e.g., AIBN) initiator->monomer Initiation

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid (CAS 245349-46-6), a valuable monomer and intermediate used in the development of polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid (CAS 245349-46-6), a valuable monomer and intermediate used in the development of polymers, surface functionalization materials, and potentially as a COX-2 inhibitor.[] The synthesis is approached via a robust two-step process designed for high yield and purity. The protocol begins with a Williamson ether synthesis to form the intermediate, 4-(3-hydroxypropoxy)benzoic acid, followed by an esterification reaction with acryloyl chloride to yield the final product. This guide emphasizes the causality behind procedural choices, incorporates critical safety information, and details methods for purification and characterization, making it suitable for researchers in organic chemistry, materials science, and drug development.

Synthetic Strategy Overview

The synthesis of the target molecule is achieved through a logical two-step sequence. This approach isolates the two key bond-forming reactions, allowing for the purification of an intermediate, which simplifies the final purification and improves the overall yield and product quality.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-hydroxybenzoic acid is alkylated using 3-chloro-1-propanol. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ using a mild base, displaces the chloride ion to form a stable ether linkage.[2][3] This step yields the key intermediate, 4-(3-hydroxypropoxy)benzoic acid.

  • Step 2: Acrylate Esterification. The terminal primary alcohol of the intermediate is esterified using acryloyl chloride in the presence of a non-nucleophilic base. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the reaction to completion and preventing unwanted side reactions.

Reaction_Scheme R1 4-Hydroxybenzoic Acid S1 Step 1: Williamson Ether Synthesis (K₂CO₃, DMF, 80°C) R1->S1 R2 3-Chloro-1-propanol R2->S1 R3 Acryloyl Chloride S2 Step 2: Esterification (Et₃N, DCM, 0°C to RT) R3->S2 I1 4-(3-Hydroxypropoxy)benzoic acid I1->S2 P1 4-[3-(Acryloyloxy)propoxy]benzoic acid S1->I1 S2->P1

Caption: Two-step synthesis of the target molecule.

Critical Safety and Reagent Handling

This protocol involves several hazardous materials. Adherence to strict safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acryloyl chloride (CAS 814-68-6): Highly flammable, corrosive, and fatal if inhaled.[4] It reacts violently with water, releasing toxic HCl gas.[5][6] Always handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents. Keep away from heat, sparks, and open flames.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.

  • 3-Chloro-1-propanol (CAS 627-30-5): Harmful if swallowed and causes skin, eye, and respiratory irritation.[8][9] Avoid inhalation of vapors and direct contact with skin and eyes.

  • 4-Hydroxybenzoic acid (CAS 99-96-7): Causes serious eye damage and skin/respiratory irritation.[10][11] Avoid creating dust. In case of eye contact, rinse cautiously with water for several minutes.[12]

  • Triethylamine (Et₃N), Dimethylformamide (DMF), Dichloromethane (DCM): These solvents are flammable and/or toxic. Handle with care, ensure adequate ventilation, and avoid exposure.

Experimental Protocol: Step 1 - Synthesis of 4-(3-Hydroxypropoxy)benzoic acid

This step employs the Williamson ether synthesis to couple 4-hydroxybenzoic acid with 3-chloro-1-propanol. The use of potassium carbonate as a base is a pragmatic choice; it is strong enough to deprotonate the more acidic phenolic proton over the carboxylic acid proton (pKa ~4.5 vs. ~10), yet mild enough to minimize side reactions.[11] DMF is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates SN2 reactions.[2]

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Hydroxybenzoic acid99-96-7138.1250.06.91 g
3-Chloro-1-propanol627-30-594.5460.0 (1.2 eq)5.67 g (4.98 mL)
Potassium Carbonate (K₂CO₃)584-08-7138.21125.0 (2.5 eq)17.28 g
Dimethylformamide (DMF)68-12-2--100 mL
Hydrochloric Acid (1 M)7647-01-0--~150 mL
Ethyl Acetate (EtOAc)141-78-6--300 mL
Brine (Saturated NaCl)7647-14-5--100 mL
Anhydrous Sodium Sulfate7757-82-6--As needed
  • Equipment: 250 mL round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, Büchner funnel, standard glassware.

Step-by-Step Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (6.91 g, 50.0 mmol) and anhydrous potassium carbonate (17.28 g, 125.0 mmol).

  • Solvent Addition: Add 100 mL of DMF to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Reagent Addition: Add 3-chloro-1-propanol (4.98 mL, 60.0 mmol) to the suspension using a syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C. Maintain stirring at this temperature for 12-16 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) using a 1:1 mixture of Hexane:Ethyl Acetate with 1% acetic acid as the eluent.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing 300 mL of cold water.

  • Acidification: While stirring, slowly acidify the aqueous mixture to a pH of ~2 by adding 1 M HCl. A white precipitate will form.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. The product, 4-(3-hydroxypropoxy)benzoic acid, should be obtained as a white powder. The typical yield is 85-95%.

Experimental Protocol: Step 2 - Synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid

In this final step, the primary alcohol of the intermediate is converted to an acrylate ester. Acryloyl chloride is a highly reactive acylating agent. The reaction is performed at 0°C to control its exothermicity and is conducted in the presence of triethylamine, which serves as an acid scavenger to neutralize the HCl byproduct.[13] Dichloromethane (DCM) is used as the solvent due to its inertness and ability to dissolve the reactants.

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )Amount (mmol)Mass/Volume
4-(3-Hydroxypropoxy)benzoic acid107844-98-4196.2040.07.85 g
Acryloyl chloride814-68-690.5148.0 (1.2 eq)4.34 g (3.95 mL)
Triethylamine (Et₃N)121-44-8101.1952.0 (1.3 eq)5.26 g (7.25 mL)
Dichloromethane (DCM), anhydrous75-09-2--150 mL
Hydrochloric Acid (1 M)7647-01-0--100 mL
Brine (Saturated NaCl)7647-14-5--50 mL
Anhydrous Sodium Sulfate7757-82-6--As needed
  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon inlet, standard glassware.

Step-by-Step Procedure
  • Setup: Assemble a 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Dry the glassware in an oven before use.

  • Dissolution: Add 4-(3-hydroxypropoxy)benzoic acid (7.85 g, 40.0 mmol) to the flask and dissolve it in 150 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (7.25 mL, 52.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acylation: In a separate dry flask, prepare a solution of acryloyl chloride (3.95 mL, 48.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the acryloyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product, 4-[3-(Acryloyloxy)propoxy]benzoic acid.[14] The typical yield is 80-90%.

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis and purification.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • Intermediate: 4-(3-Hydroxypropoxy)benzoic acid

    • ¹H NMR (DMSO-d₆): Expect signals around δ 12.5 (s, 1H, -COOH), δ 7.8 (d, 2H, Ar-H), δ 6.9 (d, 2H, Ar-H), δ 4.5 (t, 1H, -OH), δ 4.1 (t, 2H, Ar-O-CH₂-), δ 3.5 (t, 2H, -CH₂-OH), δ 1.9 (m, 2H, -CH₂-CH₂-CH₂-).

    • IR (KBr, cm⁻¹): Expect characteristic peaks at ~3400 (broad, O-H stretch of alcohol), ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1680 (C=O stretch of carboxylic acid), ~1250 (C-O stretch of ether).

  • Final Product: 4-[3-(Acryloyloxy)propoxy]benzoic acid [15]

    • Molecular Formula: C₁₃H₁₄O₅[]

    • Molar Mass: 250.25 g/mol [][15]

    • ¹H NMR (CDCl₃): Expect signals around δ 11.0 (br s, 1H, -COOH), δ 8.0 (d, 2H, Ar-H), δ 6.9 (d, 2H, Ar-H), δ 6.4 (dd, 1H, vinyl H), δ 6.1 (dd, 1H, vinyl H), δ 5.8 (dd, 1H, vinyl H), δ 4.4 (t, 2H, Acrylate-O-CH₂-), δ 4.2 (t, 2H, Ar-O-CH₂-), δ 2.2 (m, 2H, -CH₂-CH₂-CH₂-).

    • IR (KBr, cm⁻¹): Expect characteristic peaks at ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1725 (C=O stretch of acrylate ester), ~1685 (C=O stretch of carboxylic acid), ~1635 (C=C stretch of acrylate), ~1250 (C-O stretch of ether).

References

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  • Vertex AI Search result citing SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-17).
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  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]

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Application

Application Notes and Protocols for the Purification of 4-[3-(Acryloyloxy)propoxy]benzoic acid

Introduction 4-[3-(Acryloyloxy)propoxy]benzoic acid is a bifunctional molecule of significant interest in materials science and drug development. Its structure incorporates a polymerizable acrylate group and a carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[3-(Acryloyloxy)propoxy]benzoic acid is a bifunctional molecule of significant interest in materials science and drug development. Its structure incorporates a polymerizable acrylate group and a carboxylic acid moiety, making it a valuable building block for the synthesis of functionalized polymers, liquid crystals, and potentially as a chemical intermediate for active pharmaceutical ingredients (APIs). The dual reactivity of this molecule, however, presents unique challenges in its purification. The presence of impurities, such as starting materials, by-products from synthesis, or oligomers formed via premature polymerization, can significantly impact the performance and safety of the final product.

This comprehensive guide provides detailed protocols and technical insights for the purification of 4-[3-(Acryloyloxy)propoxy]benzoic acid, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring the attainment of high-purity material suitable for the most demanding applications.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid typically involves the reaction of a protected benzoic acid derivative with an acryloyloxy-containing alkylating agent, followed by deprotection. A known preparation involves the deallylation of Allyl 4-(3-(acryloyloxy)propoxy)benzoate using a palladium catalyst.

Based on this, common impurities may include:

  • Starting Materials: Unreacted 4-hydroxybenzoic acid derivatives, 3-chloropropanol, or acryloyl chloride.

  • Reaction Intermediates: Such as Allyl 4-(3-(acryloyloxy)propoxy)benzoate.

  • By-products: Formed from side reactions.

  • Catalyst Residues: For instance, palladium complexes.

  • Polymers/Oligomers: Resulting from the premature polymerization of the acrylate moiety.

The purification strategy must be designed to effectively remove these diverse impurities.

Critical Consideration: Preventing Polymerization

The acrylate functional group in 4-[3-(Acryloyloxy)propoxy]benzoic acid is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of radical species. Uncontrolled polymerization not only leads to a loss of the desired monomer but also complicates purification by forming insoluble polymeric materials.

Key Preventive Measures:

  • Use of Inhibitors: It is crucial to incorporate a polymerization inhibitor in all purification steps where the compound is heated or stored for extended periods. Common inhibitors for acrylates include hydroquinone monomethyl ether (MEHQ) and butylated hydroxytoluene (BHT).

  • Temperature Control: Avoid excessive heat during all purification steps.

  • Light Protection: Store the compound and its solutions in amber vials or protect them from light.

  • Inert Atmosphere: When feasible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can sometimes promote polymerization.

Purification Strategies and Protocols

A multi-step purification approach is often necessary to achieve high purity. The following techniques can be used individually or in combination.

Acid-Base Extraction

This classical technique is highly effective for separating acidic compounds like carboxylic acids from neutral or basic impurities. The principle relies on the differential solubility of the acidic compound and its salt form in aqueous and organic phases.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 4-[3-(Acryloyloxy)propoxy]benzoic acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The use of a weak base is generally preferred over a strong base like sodium hydroxide (NaOH) to avoid potential hydrolysis of the acrylate ester.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated carboxylate salt of the target compound will partition into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acid.

  • Organic Layer Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to identify and quantify the neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a dilute strong acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3), which will be indicated by the cessation of effervescence and can be confirmed with pH paper. The protonated, water-insoluble 4-[3-(Acryloyloxy)propoxy]benzoic acid will precipitate out of the solution.

  • Isolation: The precipitated pure acid can be collected by vacuum filtration, washed with cold deionized water, and dried under vacuum. Alternatively, the acidified aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate), and the organic extracts can be combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the purified product.

Diagram of Acid-Base Extraction Workflow:

AcidBaseExtraction Crude Crude Product in Organic Solvent AddBase Add aq. NaHCO3 & Shake Crude->AddBase SeparatoryFunnel Separatory Funnel AddBase->SeparatoryFunnel OrganicLayer Organic Layer (Neutral Impurities) SeparatoryFunnel->OrganicLayer Separate AqueousLayer Aqueous Layer (Carboxylate Salt) SeparatoryFunnel->AqueousLayer Separate Acidify Acidify with HCl AqueousLayer->Acidify Precipitate Precipitated Pure Acid Acidify->Precipitate Filter Filter & Dry Precipitate->Filter PureProduct Pure Product Filter->PureProduct

Caption: Workflow for Acid-Base Extraction.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

Solvent Selection for Recrystallization:

For 4-[3-(Acryloyloxy)propoxy]benzoic acid, a systematic solvent screening is recommended. Based on the purification of similar benzoic acid derivatives, the following solvents can be considered:

Solvent SystemRationale
Ethanol/WaterThe compound is likely soluble in ethanol and insoluble in water. A mixed solvent system can be effective.
Ethyl Acetate/HexaneEthyl acetate provides good solubility, while hexane acts as an anti-solvent to induce crystallization.
TolueneOften a good solvent for aromatic compounds.
IsopropanolA polar protic solvent that may offer a good solubility profile.
AcetonitrileA polar aprotic solvent that can be effective.

Protocol for Recrystallization:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Diagram of Recrystallization Workflow:

Recrystallization CrudeSolid Crude Solid AddHotSolvent Dissolve in Minimal Hot Solvent CrudeSolid->AddHotSolvent CoolSlowly Cool Slowly to Room Temperature AddHotSolvent->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath Crystals Crystal Formation IceBath->Crystals FilterWash Vacuum Filter & Wash with Cold Solvent Crystals->FilterWash Dry Dry Under Vacuum FilterWash->Dry PureCrystals Pure Crystalline Product Dry->PureCrystals

Caption: General Recrystallization Workflow.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For 4-[3-(Acryloyloxy)propoxy]benzoic acid, normal-phase chromatography using silica gel is a suitable method.

Protocol for Column Chromatography:

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as hexane/ethyl acetate. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 100% hexane to a mixture of hexane and ethyl acetate), is often effective for separating compounds with different polarities. A documented method for this compound uses dichloromethane as the eluent, which can be a starting point.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recommended Eluent Systems for TLC and Column Chromatography:

Eluent SystemPolarityApplication Notes
Dichloromethane (DCM)MediumA reported eluent for the purification of this compound.
Hexane/Ethyl Acetate (e.g., 7:3 v/v)Low to MediumA versatile system allowing for gradient elution to separate a wide range of impurities.
Toluene/Ethyl Acetate/Acetic AcidMediumThe addition of a small amount of acetic acid can improve the peak shape of carboxylic acids on silica gel.

Diagram of Column Chromatography Workflow:

ColumnChromatography PrepareColumn Prepare Silica Gel Column LoadSample Load Crude Sample PrepareColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions MonitorTLC Monitor Fractions by TLC CollectFractions->MonitorTLC CombinePure Combine Pure Fractions MonitorTLC->CombinePure Evaporate Evaporate Solvent CombinePure->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Column Chromatography Workflow.

Purity Assessment

After purification, it is essential to assess the purity of 4-[3-(Acryloyloxy)propoxy]benzoic acid. A combination of the following analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to detect and quantify impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents and reagents with care, and consult their respective Safety Data Sheets (SDS).

  • Be mindful of the potential for polymerization and take the necessary precautions.

Conclusion

The purification of 4-[3-(Acryloyloxy)propoxy]benzoic acid requires a careful and systematic approach. By understanding the potential impurities and implementing the appropriate purification techniques, such as acid-base extraction, recrystallization, and column chromatography, researchers can obtain a high-purity material. The prevention of polymerization through the use of inhibitors and proper handling techniques is paramount to a successful purification. The protocols and guidelines presented in this application note provide a solid foundation for achieving the desired purity for this versatile chemical compound.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Dolenc, D. (2017). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. ACS Sustainable Chemistry & Engineering, 5(9), 7656-7662. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(3-acryloyloxy-n-prop-1-yloxy)benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Liskon Biological. (2023). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

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  • ResearchGate. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). US3674651A - Polymerization inhibition of acrylic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Method

Application Notes and Protocols: The Role of 4-[3-(Acryloyloxy)propoxy]benzoic acid in Dental Composite Resins

Introduction: The Quest for Enhanced Adhesion and Biocompatibility in Dental Restoratives The longevity and success of dental restorations are critically dependent on the intimate and durable bond between the restorative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enhanced Adhesion and Biocompatibility in Dental Restoratives

The longevity and success of dental restorations are critically dependent on the intimate and durable bond between the restorative material and the tooth structure. Modern dental composite resins, primarily composed of a polymer matrix and inorganic fillers, have undergone significant advancements. However, achieving a stable, long-lasting adhesive interface, particularly with dentin, remains a primary challenge. This challenge has spurred the development of novel functional monomers designed to enhance the chemical interaction with the tooth's mineral and organic components.

This document provides a comprehensive technical guide for researchers and material scientists on the application of 4-[3-(Acryloyloxy)propoxy]benzoic acid as a functional co-monomer in dental composite resin formulations. This monomer possesses a unique bifunctional structure: a polymerizable acrylate group that integrates into the resin matrix upon curing, and a carboxylic acid moiety that can interact with the hydroxyapatite of enamel and dentin.[1][2] This dual functionality presents a promising avenue for improving the adhesion and overall performance of dental composites.

Physicochemical Properties of 4-[3-(Acryloyloxy)propoxy]benzoic acid

A thorough understanding of the monomer's properties is essential for its effective incorporation into a dental composite formulation.

PropertyValueSource
CAS Number 245349-46-6[3], [4]
Molecular Formula C₁₃H₁₄O₅[3], [4]
Molecular Weight 250.25 g/mol [3], [4]
Appearance White to off-white solid
Purity ≥97%[3]
Storage 4°C, under nitrogen[3]

Proposed Mechanism of Action in Dental Composites

The incorporation of 4-[3-(Acryloyloxy)propoxy]benzoic acid into a dental composite resin is hypothesized to enhance performance through two primary mechanisms:

  • Enhanced Adhesion: The carboxylic acid group of the monomer can interact with the calcium ions in hydroxyapatite, the primary mineral component of enamel and dentin.[1] This ionic interaction can lead to a more stable and water-resistant bond at the tooth-restoration interface, potentially reducing microleakage and secondary caries.

  • Improved Resin Matrix Properties: As a co-monomer, 4-[3-(Acryloyloxy)propoxy]benzoic acid will be integrated into the polymer network. Its aromatic structure may contribute to the mechanical strength and rigidity of the final cured composite.

G cluster_0 Dental Composite Formulation cluster_1 Curing and Polymerization cluster_2 Interface with Tooth Structure Monomer_Mixture Monomer Mixture (Bis-GMA, TEGDMA, etc.) Light_Curing Light Curing (470 nm) Monomer_Mixture->Light_Curing Functional_Monomer 4-[3-(Acryloyloxy)propoxy]benzoic acid Functional_Monomer->Light_Curing Adhesive_Interface Enhanced Adhesive Interface Functional_Monomer->Adhesive_Interface Carboxylic Acid Interaction Filler_Particles Inorganic Fillers (Silica, Glass) Polymer_Matrix Cross-linked Polymer Matrix Filler_Particles->Polymer_Matrix Initiator_System Photoinitiator System (e.g., Camphorquinone/Amine) Initiator_System->Light_Curing Light_Curing->Polymer_Matrix Polymer_Matrix->Adhesive_Interface Tooth_Structure Enamel & Dentin (Hydroxyapatite) Tooth_Structure->Adhesive_Interface

Caption: Workflow of incorporating the functional monomer.

Experimental Protocols

The following protocols provide a framework for the formulation and evaluation of dental composite resins containing 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Protocol 1: Formulation of Experimental Dental Composite Resins

This protocol describes the preparation of a light-curable dental composite resin. A control group without the functional monomer should be prepared for comparison.

Materials:

  • Bisphenol A glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid

  • Silanized barium glass or silica fillers (particle size ~0.7 µm)

  • Camphorquinone (photoinitiator)

  • Ethyl-4-(dimethylamino)benzoate (co-initiator)

Equipment:

  • Analytical balance

  • Mixing spatula

  • Opaque, screw-cap vials

  • Planetary centrifugal mixer (optional, for enhanced filler dispersion)

Procedure:

  • Resin Matrix Preparation:

    • Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a 70:30 wt/wt ratio in an opaque vial.

    • For the experimental group, incorporate 4-[3-(Acryloyloxy)propoxy]benzoic acid at varying weight percentages (e.g., 2%, 5%, 10%) into the Bis-GMA/TEGDMA mixture. The control group will not contain the functional monomer.

    • Add the photoinitiator system: 0.5 wt% camphorquinone and 0.5 wt% ethyl-4-(dimethylamino)benzoate to both control and experimental resin mixtures.

    • Mix thoroughly in the absence of light until a homogenous solution is obtained.

  • Composite Paste Formulation:

    • Gradually add the silanized inorganic fillers to the prepared resin matrices. A filler loading of 70-80 wt% is typical for restorative composites.

    • Mix the filler and resin matrix using a spatula until a uniform paste-like consistency is achieved. For optimal filler dispersion and to minimize voids, use a planetary centrifugal mixer.

    • Store the resulting composite pastes in opaque, airtight containers at 4°C until further use.

Protocol 2: Mechanical Properties Evaluation

The mechanical integrity of the composite is crucial for its clinical success. The following tests are recommended.

This test is performed according to the ISO 4049 standard for polymer-based restorative materials.[5][6][7]

Equipment:

  • Universal testing machine with a three-point bending fixture[6]

  • Stainless steel mold (25 mm x 2 mm x 2 mm)[5][7]

  • Dental light-curing unit (output > 500 mW/cm²)

  • Calipers

Procedure:

  • Fill the stainless steel mold with the prepared composite paste, taking care to avoid air bubbles.

  • Cover the mold with a transparent matrix strip and press with a glass slide to extrude excess material.

  • Light-cure the specimen for 40 seconds on both the top and bottom surfaces, overlapping the curing light tip to ensure complete polymerization of the entire length.[7]

  • Remove the cured specimen from the mold and lightly polish any sharp edges.

  • Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Measure the dimensions of each specimen with calipers.

  • Place the specimen on the supports of the three-point bending fixture (20 mm span length) in the universal testing machine.[7]

  • Apply a compressive load at a crosshead speed of 0.75 mm/min until the specimen fractures.[7]

  • Record the fracture load and calculate the flexural strength and modulus.

Protocol 3: Adhesion to Dentin Evaluation

The shear bond strength test is a common method to evaluate the adhesive properties of dental materials.[8]

Equipment:

  • Extracted human or bovine teeth

  • Low-speed diamond saw

  • Polishing machine with silicon carbide papers

  • Bonding agent

  • Gelatin capsules or molds for composite buildup

  • Universal testing machine with a shear testing jig

Procedure:

  • Embed the teeth in acrylic resin and section them to expose a flat dentin surface.

  • Polish the dentin surface with 600-grit silicon carbide paper to create a standardized smear layer.

  • Apply a dental bonding agent to the prepared dentin surface according to the manufacturer's instructions and light-cure.

  • Place a mold (e.g., a gelatin capsule with a 3 mm internal diameter) onto the bonded dentin surface.

  • Fill the mold with the experimental or control composite paste in increments, light-curing each increment for 20 seconds.

  • Remove the mold to leave a cylindrical composite button bonded to the dentin.

  • Store the specimens in distilled water at 37°C for 24 hours.

  • Mount the specimen in the universal testing machine and apply a shear force to the base of the composite cylinder at a crosshead speed of 1 mm/min until failure.

  • Calculate the shear bond strength by dividing the failure load by the bonded area.

Protocol 4: Biocompatibility Assessment - In Vitro Cytotoxicity

This protocol provides a basic framework for assessing the in vitro cytotoxicity of the cured composite resins using an MTT assay, which measures cell metabolic activity.[9][10]

Materials:

  • Human gingival fibroblasts or a suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile, cured discs of the experimental and control composites (prepared in a sterile environment)

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Eluate Preparation:

    • Prepare sterile, cured discs of the control and experimental composites.

    • Incubate the discs in a cell culture medium for 24 hours at 37°C to create eluates. The ratio of the surface area of the disc to the volume of the medium should be standardized (e.g., 3 cm²/mL).

  • Cell Culture and Exposure:

    • Seed human gingival fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Remove the culture medium and replace it with the prepared eluates from the composite discs (or fresh medium for the negative control).

    • Incubate the cells with the eluates for 24 hours.

  • MTT Assay:

    • After the exposure period, remove the eluates and wash the cells with PBS.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage relative to the negative control.

G Start Start: Experimental Design Formulation Protocol 1: Composite Formulation Start->Formulation Curing Light Curing of Specimens Formulation->Curing Mechanical_Testing Protocol 2: Mechanical Testing (Flexural Strength) Curing->Mechanical_Testing Adhesion_Testing Protocol 3: Adhesion Testing (Shear Bond Strength) Curing->Adhesion_Testing Biocompatibility_Testing Protocol 4: Biocompatibility Testing (Cytotoxicity) Curing->Biocompatibility_Testing Data_Analysis Data Analysis and Comparison Mechanical_Testing->Data_Analysis Adhesion_Testing->Data_Analysis Biocompatibility_Testing->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the functional monomer.

Expected Outcomes and Data Interpretation

  • Mechanical Properties: An increase in the concentration of 4-[3-(Acryloyloxy)propoxy]benzoic acid may lead to an increase in flexural modulus due to the rigidity of the aromatic ring. The effect on flexural strength will depend on the overall compatibility and cross-linking density.

  • Adhesion: It is hypothesized that the inclusion of the functional monomer will result in a significant increase in shear bond strength to dentin compared to the control group.

  • Biocompatibility: The cytotoxicity of the experimental composites should be comparable to or lower than that of the control. A significant increase in cytotoxicity could indicate leaching of unreacted monomer and would necessitate further investigation and formulation optimization.

Conclusion

4-[3-(Acryloyloxy)propoxy]benzoic acid presents a promising opportunity for the advancement of dental composite resins. Its bifunctional nature, combining a polymerizable acrylate group with an adhesive carboxylic acid moiety, has the potential to enhance the durability and longevity of dental restorations. The protocols outlined in this document provide a robust framework for the systematic evaluation of this novel monomer in dental composite formulations. Further research is warranted to fully elucidate its potential and optimize its application in clinical dentistry.

References

  • Stansbury, J. W. (1990). Cyclopolymerizable Monomers for Use in Dental Resin Composites. Journal of Dental Research, 69(3), 844-848. Retrieved from [Link]

  • Herrera-González, A. M., et al. (2020). Dental composite resins with low polymerization stress based on a new allyl carbonate monomer. Journal of the Mechanical Behavior of Biomedical Materials, 113, 103955. Retrieved from [Link]

  • Spagnuolo, G., et al. (2019). A mini-review on different polymerization protocols for resin-based dental composites. Firenze University Press. Retrieved from [Link]

  • Dental Advisor. (2025). Adhesion & Bonding. Retrieved from [Link]

  • Stansbury, J. W. (1992). Synthesis and polymerization of new expanding dental monomers. PubMed. Retrieved from [Link]

  • Cramer, N. B., et al. (2018). Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite. International Journal of Biomaterials. Retrieved from [Link]

  • Pheerarangsikul, N., et al. (2022). Effects of Various Functional Monomers on Adhesion Between Immediate Dentin Sealing and Resin Cement. Journal of Adhesive Dentistry, 24(1), 329-337. Retrieved from [Link]

  • Lee, J. H., et al. (2025). Cytotoxicity of Bulk-Fill Composites on Stem Cells from Human Exfoliated Deciduous Teeth—An In Vitro Study. ResearchGate. Retrieved from [Link]

  • Chinese Journal of Dental Research. (2015). Guidelines for Direct Adhesive Composite Restoration. Retrieved from [Link]

  • Pocket Dentistry. (2020). Direct Polymeric Restorative Materials. Retrieved from [Link]

  • Nikaido, T., et al. (2025). Effect of functional monomers in all-in-one adhesive systems on formation of enamel/dentin acid-base resistant zone. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-(Acryloyloxy)propoxy]benzoic acid. Retrieved from [Link]

  • de Souza Costa, C. A., et al. (2017). In vitro dentin barrier cytotoxicity testing of some dental restorative materials. Journal of Dentistry, 65, 69-75. Retrieved from [Link]

  • ResearchGate. (2024). How can I characterize the adhesion of dental bonding?. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite. Retrieved from [Link]

  • Kim, Y., et al. (2017). Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods. Polymers, 9(3), 103. Retrieved from [Link]

  • Nikaido, T., et al. (2018). Effect of functional monomers in all-in-one adhesive systems on formation of enamel/dentin acid-base resistant zone. J-Stage. Retrieved from [Link]

  • TestResources. (2026). ISO 4049 Dental Resin-Based Material Flexural Strength Testing. Retrieved from [Link]

  • ADMET. (2011). Dental Adhesive, Composite Resin, and Ceramic Material Tensile, Shear, and Flexural Testing System. Retrieved from [Link]

  • Walczak, K., et al. (2023). Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review. Materials, 16(14), 5123. Retrieved from [Link]

  • Pheerarangsikul, N., et al. (2022). Effects of Various Functional Monomers on Adhesion Between Immediate Dentin Sealing and Resin Cement. ResearchGate. Retrieved from [Link]

  • Al-Saleh, M. A., et al. (2022). Adhesion concepts and techniques for laboratory-processed indirect dental restorations. Journal of Taibah University Medical Sciences, 17(5), 683-696. Retrieved from [Link]

  • Alshaikh, A. A., et al. (2022). Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study. Bentham Science. Retrieved from [Link]

  • Della Bona, A., et al. (2004). Flexural and diametral tensile strength of composite resins. Pesquisa Odontológica Brasileira, 18(4), 324-329. Retrieved from [Link]

  • Al-Ahdal, K., et al. (2015). Inconsistency in the strength testing of dental resin-based composites among researchers. Journal of International Oral Health, 7(8), 109-113. Retrieved from [Link]

  • Van Landuyt, K. L., et al. (2023). Evolution of Dental Resin Adhesives—A Comprehensive Review. Polymers, 15(21), 4296. Retrieved from [Link]

Sources

Application

Application Note: Leveraging 4-[3-(Acryloyloxy)propoxy]benzoic Acid in Advanced Liquid Crystal Formulations

Abstract This technical guide provides a comprehensive overview of 4-[3-(Acryloyloxy)propoxy]benzoic acid, a key monomer for the formulation of side-chain liquid crystal polymers (SCLCPs). We detail its physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-[3-(Acryloyloxy)propoxy]benzoic acid, a key monomer for the formulation of side-chain liquid crystal polymers (SCLCPs). We detail its physicochemical properties, provide validated, step-by-step protocols for its synthesis and subsequent polymerization, and discuss critical characterization techniques. This document is intended for researchers and scientists in materials science and drug development, offering field-proven insights into the causality behind experimental choices to accelerate the development of advanced liquid crystalline materials for applications ranging from optical systems to responsive surfaces.

Introduction: The Strategic Role of a Polymerizable Mesogen

Liquid Crystal Polymers (LCPs) represent a unique class of materials that merge the anisotropic properties of liquid crystals with the robust mechanical characteristics of polymers.[1] Side-chain liquid crystal polymers (SCLCPs), in particular, offer a versatile platform for creating advanced functional materials. In SCLCPs, calamitic (rod-like) or discotic mesogens are attached as side chains to a flexible polymer backbone, often via a flexible spacer.[2][3] This molecular architecture decouples the motion of the mesogenic units from the polymer backbone, allowing them to self-assemble into ordered liquid crystalline phases (e.g., nematic, smectic) while retaining the processability of a polymer.[2]

4-[3-(Acryloyloxy)propoxy]benzoic acid is a strategically designed monomer for SCLCP synthesis. Its structure incorporates three essential components:

  • A rigid mesogenic core: The benzoic acid group provides the structural rigidity necessary for liquid crystal phase formation.

  • A flexible propoxy spacer: This three-carbon chain provides the necessary decoupling, allowing the mesogenic core to orient independently of the polymer backbone.

  • A polymerizable acrylate group: This terminal functional group enables polymerization, typically via free-radical initiation, to form the polymer backbone.

This unique combination makes it an indispensable building block for materials used in data storage, optical filters, actuators, and sensors.[1][2][3]

Physicochemical Profile & Molecular Structure

A thorough understanding of the monomer's properties is critical for successful synthesis and formulation.

Key Properties
PropertyValueSource
CAS Number 245349-46-6[4][5]
Molecular Formula C₁₃H₁₄O₅[5][6]
Molecular Weight 250.25 g/mol [5][6]
Physical Form Solid[4]
Purity Typically ≥97%[4][6]
Storage 2-8°C, sealed in a dry environment[4]
IUPAC Name 4-[3-(acryloyloxy)propoxy]benzoic acid[4]
Molecular Structure

The molecular structure dictates the monomer's ability to form liquid crystalline phases.

Caption: Workflow for the synthesis of the target monomer.

Step 1: Synthesis of 4-(3-Hydroxypropoxy)benzoic acid (Intermediate)

  • Rationale: This step forms the ether linkage between the benzoic acid core and the propyl spacer. A strong base is used to deprotonate the phenolic hydroxyl group, making it a potent nucleophile to attack the chlorinated propanol.

ReagentM.W.AmountMoles
4-Hydroxybenzoic acid138.1213.8 g0.10
3-Chloro-1-propanol94.5410.4 g0.11
Sodium Hydroxide40.008.8 g0.22
Deionized Water18.02100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in deionized water.

  • Add 4-hydroxybenzoic acid to the solution and stir until fully dissolved.

  • Add 3-chloro-1-propanol to the reaction mixture.

  • Heat the mixture to reflux (approx. 100-105°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the solution to pH ~2 by slowly adding concentrated HCl. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Step 2: Esterification to Yield Final Product

  • Rationale: This is a standard esterification reaction. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The reaction is performed at low temperature to prevent unwanted polymerization of the acryloyl chloride.

ReagentM.W.AmountMoles
4-(3-Hydroxypropoxy)benzoic acid196.2019.6 g0.10
Acryloyl Chloride90.519.5 g0.105
Triethylamine (TEA)101.1911.1 g0.11
Dichloromethane (DCM), anhydrous-200 mL-

Procedure:

  • Suspend the intermediate, 4-(3-hydroxypropoxy)benzoic acid, in anhydrous DCM in a 500 mL flask under a nitrogen atmosphere.

  • Add triethylamine and cool the mixture to 0°C in an ice bath.

  • Add acryloyl chloride dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. [7]7. Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.

Protocol 2: Formulation of a Side-Chain Liquid Crystal Polymer
  • Rationale: Free-radical polymerization is a common and effective method for polymerizing acrylate monomers. [3]AIBN is chosen as the initiator due to its predictable decomposition rate at moderate temperatures. The solvent (toluene) is selected for its ability to dissolve both the monomer and the resulting polymer, and its appropriate boiling point for the reaction.

ComponentM.W.AmountMolesRole
4-[3-(Acryloyloxy)propoxy]benzoic acid250.252.50 g0.01Monomer
Azobisisobutyronitrile (AIBN)164.2125 mg1.5x10⁻⁴Initiator
Toluene, anhydrous-25 mL-Solvent

Procedure:

  • Dissolve the monomer and AIBN in anhydrous toluene in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Backfill the flask with nitrogen or argon and seal.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours. The solution will become more viscous as the polymer forms.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.

  • Collect the white, fibrous polymer by filtration.

  • Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or DCM) and re-precipitate into cold methanol to remove any unreacted monomer.

  • Repeat the purification step (step 7) two more times.

  • Dry the final polymer product under high vacuum at 40-50°C for at least 24 hours to remove all residual solvent.

Characterization of Formulated Liquid Crystals

Characterization is essential to confirm the synthesis and determine the mesomorphic properties of the resulting polymer.

Structural Verification (Monomer & Polymer)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized monomer and verify its successful incorporation into the polymer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. For the monomer, look for the appearance of the acrylate C=C and C=O stretches. For the polymer, confirm the disappearance of the acrylate C=C vinyl peaks.

Thermal and Mesomorphic Properties (Polymer)
  • Differential Scanning Calorimetry (DSC): This is the primary technique for identifying thermal transitions. A typical DSC thermogram will show the glass transition temperature (Tg) of the polymer backbone and first-order peaks corresponding to liquid crystal phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic). [8]* Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase. [8]By observing the sample between crossed polarizers while heating or cooling, characteristic textures (e.g., Schlieren for nematic, focal-conic for smectic) can be identified, confirming the phases detected by DSC.

Caption: Workflow for thermal and mesomorphic characterization.

Applications and Future Scope

Polymers derived from 4-[3-(Acryloyloxy)propoxy]benzoic acid are prime candidates for a variety of advanced applications. Their ability to form stable, ordered phases makes them suitable for:

  • Optical Films and Filters: The anisotropic nature of the liquid crystal phases can be used to create polarization-sensitive films. [2][3]* Data Storage: The orientation of the mesogens can be switched and frozen in place (below Tg), offering a mechanism for high-density optical data storage. [2][3]* Actuators and Artificial Muscles: When formulated into liquid crystal elastomers (LCEs), these materials can exhibit significant mechanical responses to thermal or photo-stimuli. [9]* Responsive Surfaces: Coatings made from these polymers can change their surface properties, such as wettability, in response to external triggers.

The versatility of the benzoic acid core also allows for further functionalization to tune properties like dielectric anisotropy or to introduce photo-responsive behavior (e.g., by incorporating azobenzene moieties).

References

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1331. [Link]

  • USEON. (2025). Liquid Crystal Polymer (LCP): Properties, Types and Processing. USEON Website. [Link]

  • Wikipedia. (n.d.). Liquid-crystal polymer. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (1974). Process for the production of p-hydroxy benzoic acid.
  • PubChem. 4-[3-(Acryloyloxy)propoxy]benzoic acid. National Center for Biotechnology Information. [Link]

  • LookChem. 4-(3-hydroxypropoxy)benzoic acid. LookChem Website. [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI Journals. [Link]

  • Kuczyński, W., & Pociecha, D. (2012). Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview. Mini-Reviews in Organic Chemistry, 9(2), 136-146. [Link]

  • Open Access Journals. (2023). Liquid Crystal Polymers with Side Chains SCLCP Materials and Techniques an Excessive. oajournals.com. [Link]

  • ResearchGate. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. [Link]

  • MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI Journals. [Link]

  • YouTube. (2025). Liquid Crystal Polymer And Their Application | Liquid Crystal Display | LCP, LCD. YouTube. [Link]

  • NIH. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(3-Hydroxypropoxy)benzoic acid. National Center for Biotechnology Information. [Link]

Sources

Method

Application Notes and Protocols for the Surface Modification of Nanoparticles with 4-[3-(Acryloyloxy)propoxy]benzoic acid

Introduction: Engineering the Nano-Bio Interface The advent of nanotechnology has ushered in a new era of medical innovation, with nanoparticles at the forefront of targeted drug delivery, advanced diagnostics, and novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering the Nano-Bio Interface

The advent of nanotechnology has ushered in a new era of medical innovation, with nanoparticles at the forefront of targeted drug delivery, advanced diagnostics, and novel therapeutic strategies.[1] The efficacy of these nanoscale systems, however, is not solely dependent on the core material but is critically influenced by their surface chemistry. Unmodified nanoparticles are often subject to rapid clearance by the immune system and can exhibit non-specific interactions, limiting their therapeutic potential.[2] Surface modification provides a powerful tool to tailor the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and enabling precise biological targeting.[3]

This guide provides a comprehensive overview and detailed protocols for the surface modification of nanoparticles using 4-[3-(Acryloyloxy)propoxy]benzoic acid . This bifunctional ligand is of particular interest due to its unique molecular architecture: a carboxylic acid group that can serve as a robust anchor to the nanoparticle surface, and a terminal acryloyloxy group that can be utilized for subsequent polymerization reactions. This dual functionality allows for the creation of a stable, covalently attached polymer shell, offering a versatile platform for the development of "smart" nanoparticles with tunable properties for a range of biomedical applications.[4][5]

The Modifier: 4-[3-(Acryloyloxy)propoxy]benzoic acid

4-[3-(Acryloyloxy)propoxy]benzoic acid (CAS 245349-46-6) is a key reagent in the functionalization of nanomaterials.[] Its structure combines a benzoic acid moiety for surface anchoring with a reactive acryloyloxy group for polymerization.

Chemical Properties:

PropertyValue
Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol [][7]
IUPAC Name 4-(3-prop-2-enoyloxypropoxy)benzoic acid[7]
Synonyms 4-[3-[(1-Oxo-2-propen-1-yl)oxy]propoxy]benzoic acid[]

Mechanism of Surface Modification and Polymerization

The surface modification process using 4-[3-(Acryloyloxy)propoxy]benzoic acid is a two-stage process. The first stage involves the covalent attachment of the molecule to the nanoparticle surface, followed by the polymerization of the acryloyloxy groups to form a polymer shell.

Stage 1: Ligand Attachment

The carboxylic acid group of 4-[3-(Acryloyloxy)propoxy]benzoic acid can be covalently attached to nanoparticle surfaces through several well-established chemical reactions. The choice of reaction depends on the nature of the nanoparticle's native surface. For nanoparticles with surface amine groups, a common and efficient method is carbodiimide-mediated amide bond formation. In this reaction, a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), activates the carboxylic acid group, making it susceptible to nucleophilic attack by the primary amines on the nanoparticle surface, resulting in a stable amide linkage.

Stage 2: Polymer Shell Formation

Once the nanoparticles are functionalized with a monolayer of 4-[3-(Acryloyloxy)propoxy]benzoic acid, the terminal acryloyloxy groups can undergo polymerization. This is typically achieved through free-radical polymerization, which can be initiated by thermal initiators (e.g., azobisisobutyronitrile, AIBN) or through photoinitiation. This polymerization step creates a cross-linked polymer shell around the nanoparticle core, enhancing its stability and providing a matrix for drug encapsulation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the surface modification of nanoparticles with 4-[3-(Acryloyloxy)propoxy]benzoic acid and subsequent polymerization.

Protocol 1: Synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid

While commercially available, this protocol outlines a laboratory-scale synthesis for researchers who may need to produce the modifier in-house. This synthesis is adapted from similar organic syntheses.[8][9]

Materials:

  • Allyl 4-(3-(acryloyloxy)propoxy)benzoate

  • N-methylaniline

  • Palladium acetate

  • Triphenylphosphine

  • Acetonitrile

  • Ethyl acetate

  • 5% Hydrochloric acid

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 8.1 g of Allyl 4-(3-(acryloyloxy)propoxy)benzoate and 4.1 g of N-methylaniline in 50 mL of acetonitrile.

  • To this solution, add 0.28 g of palladium acetate and 0.66 g of triphenylphosphine.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction solution with ethyl acetate.

  • Wash the organic layer with 5% hydrochloric acid and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography using silica gel and dichloromethane as the eluent to obtain 4-[3-(Acryloyloxy)propoxy]benzoic acid.[10]

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of 4-[3-(Acryloyloxy)propoxy]benzoic acid to nanoparticles with surface amine groups using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminated silica or iron oxide nanoparticles)

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Centrifuge and centrifuge tubes

  • Deionized (DI) water

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 4-[3-(Acryloyloxy)propoxy]benzoic acid in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • Add 1.5 molar equivalents of EDC to the solution.

    • Add 1.2 molar equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.[2]

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).

    • Add the activated 4-[3-(Acryloyloxy)propoxy]benzoic acid-NHS ester solution to the nanoparticle dispersion. A 10-fold molar excess of the linker relative to the surface amine groups is a common starting point.[2]

    • Gently mix the suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[2]

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.

    • Carefully remove the supernatant containing unreacted materials.

    • Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.

    • Repeat the centrifugation and resuspension steps at least three times to ensure thorough washing.[2]

    • Resuspend the final modified nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Protocol 3: In-situ Polymerization on the Nanoparticle Surface

This protocol describes the free-radical polymerization of the surface-bound acryloyloxy groups to form a polymer shell.

Materials:

  • Nanoparticles functionalized with 4-[3-(Acryloyloxy)propoxy]benzoic acid

  • Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator

  • Anhydrous and deoxygenated solvent (e.g., toluene or DMF)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel with a condenser

Procedure:

  • Disperse the functionalized nanoparticles in the anhydrous and deoxygenated solvent in the reaction vessel.

  • Purge the suspension with an inert gas for at least 30 minutes to remove any dissolved oxygen, which can inhibit polymerization.

  • In a separate vial, dissolve the AIBN initiator in a small amount of the same deoxygenated solvent.

  • Under a continuous flow of inert gas, add the initiator solution to the nanoparticle suspension. The amount of initiator should be optimized but is typically around 1-2 mol% relative to the acryloyloxy groups.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) and maintain the reaction for several hours (e.g., 4-24 hours) with continuous stirring under an inert atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the polymer-coated nanoparticles by repeated centrifugation and resuspension in a suitable solvent to remove any unreacted monomer and free polymer.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.[11]

Table 1: Key Characterization Techniques

TechniquePurposeExpected Outcome for Successful Modification
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the modifying ligand on the nanoparticle surface.Appearance of characteristic peaks for the C=O stretch of the ester and amide bonds, and aromatic C-H stretches from the benzoic acid ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the covalent attachment and structure of the ligand.Broadening of proton signals from the ligand upon attachment to the nanoparticle surface.[11]
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.An increase in the hydrodynamic diameter after surface modification and polymerization. A low PDI value (<0.1) indicates a monodisperse sample.[12]
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A shift in the zeta potential value upon modification, reflecting the change in surface chemistry.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) To visualize the size, morphology, and presence of a polymer shell.Direct visualization of a core-shell structure with a distinct polymer layer surrounding the nanoparticle core.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (ligand and polymer) on the nanoparticle surface.A weight loss step corresponding to the decomposition of the organic coating at elevated temperatures.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_synthesis Synthesis of Modifier cluster_modification Nanoparticle Modification cluster_polymerization Polymer Shell Formation Allyl ester Allyl ester Deprotection Deprotection Allyl ester->Deprotection Pd(0) 4-[3-(Acryloyloxy)propoxy]benzoic acid 4-[3-(Acryloyloxy)propoxy]benzoic acid Deprotection->4-[3-(Acryloyloxy)propoxy]benzoic acid Amine-NP Amine-functionalized Nanoparticle Conjugation Amide Bond Formation Amine-NP->Conjugation Modifier 4-[3-(Acryloyloxy)propoxy]benzoic acid Activation EDC/NHS Activation Modifier->Activation Activation->Conjugation Modified-NP Modified Nanoparticle Conjugation->Modified-NP Polymerization In-situ Polymerization Modified-NP->Polymerization Initiator Free-Radical Initiator Initiator->Polymerization Coated-NP Polymer-Coated Nanoparticle Polymerization->Coated-NP

Caption: Workflow for nanoparticle surface modification.

G Start Start with Amine- Functionalized Nanoparticles Step1 Activate 4-[3-(Acryloyloxy)propoxy]benzoic acid with EDC/NHS Start->Step1 Step2 React activated modifier with nanoparticles Step1->Step2 Step3 Purify modified nanoparticles (centrifugation/washing) Step2->Step3 Step4 Disperse modified nanoparticles in deoxygenated solvent Step3->Step4 Step5 Add free-radical initiator Step4->Step5 Step6 Induce polymerization (heat or light) Step5->Step6 Step7 Purify polymer-coated nanoparticles Step6->Step7 End Characterize final product Step7->End

Caption: Step-by-step experimental protocol flow.

Applications in Drug Development

The ability to create a robust and tunable polymer shell on nanoparticles opens up a vast landscape of applications in drug delivery and development.[13]

  • Controlled Release: The polymer matrix can be designed to release encapsulated drugs in response to specific stimuli such as pH, temperature, or enzymes, leading to more targeted and effective therapies.[1]

  • Enhanced Stability and Circulation: The hydrophilic polymer shell can reduce non-specific protein binding, leading to a longer circulation half-life and improved biodistribution of the nanoparticles.[2]

  • Targeted Delivery: The polymer surface can be further functionalized with targeting ligands such as antibodies or peptides to direct the nanoparticles to specific cells or tissues, minimizing off-target effects.[14]

  • Bioimaging: The nanoparticles can be co-loaded with imaging agents to allow for real-time tracking of their distribution and drug release, providing valuable insights for preclinical and clinical studies.

Conclusion

The surface modification of nanoparticles with 4-[3-(Acryloyloxy)propoxy]benzoic acid offers a versatile and powerful strategy for the development of advanced nanomaterials for biomedical applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to design and fabricate functionalized nanoparticles with tailored properties. The ability to create a stable and customizable polymer shell paves the way for the next generation of "smart" drug delivery systems with enhanced efficacy and safety profiles.

References

  • Analytical Methods for Characterization of Nanomaterial Surfaces - PMC - NIH. Available at: [Link]

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  • Polymeric Nanoparticles in Drug Delivery - IGI Global. Available at: [Link]

  • Polymeric Nanoparticles for Drug Delivery - PMC - PubMed Central. Available at: [Link]

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - MDPI. Available at: [Link]

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  • A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - MDPI. Available at: [Link]

  • Classification, Synthetic, and Characterization Approaches to Nanoparticles, and Their Applications in Various Fields of Nanotechnology: A Review - MDPI. Available at: [Link]

  • 4-(3-acryloyloxy-n-prop-1-yloxy)benzoic acid - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid | C13H14O5 | CID 18551946 - PubChem. Available at: [Link]

  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. Available at: [Link]

  • Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery - PMC - PubMed Central. Available at: [Link]

  • A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Derivatives - PubMed Central. Available at: [Link]

  • Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules - PubMed Central. Available at: [Link]

  • Surface Modification of Oxidic Nanoparticles Using 3-Methacryloxypropyltrimethoxysilane. Available at: [Link]

  • (PDF) Surface Modification of Nanoparticles and Nanovesicles via Click-Chemistry. Available at: [Link]

  • Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane - PubMed. Available at: [Link]

  • Surface Modification of Iron Oxide Nanoparticles by Biocompatible Polymers for Tissue Imaging and Targeting - PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Free-Radical Polymerization of 4-[3-(Acryloyloxy)propoxy]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide to the free-radical polymerization of the functionalized ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the free-radical polymerization of the functionalized acrylate monomer, 4-[3-(Acryloyloxy)propoxy]benzoic acid . This monomer is of significant interest due to its unique structure, which combines a reactive acrylate group for polymerization with a benzoic acid moiety. The presence of the carboxylic acid and the phenyl ring offers opportunities for secondary functionalization, hydrogen bonding interactions, and the potential for creating polymers with liquid crystalline properties. These characteristics make the resulting polymers attractive for advanced applications in drug delivery, biomaterials, and specialty coatings. This guide details the monomer's properties, a robust protocol for its solution polymerization, methods for purification, and a summary of key characterization techniques.

Introduction: The Scientific Merit of Poly(4-[3-(Acryloyloxy)propoxy]benzoic acid)

Free-radical polymerization is a versatile and widely used technique for synthesizing a vast array of polymers.[1][2] The process involves a chain reaction mechanism consisting of initiation, propagation, and termination steps.[1][3] Acrylate monomers are particularly amenable to this method, leading to the formation of polymers with a wide range of properties and applications.[4]

The monomer, 4-[3-(Acryloyloxy)propoxy]benzoic acid, presents a compelling case for polymer synthesis due to its multifunctional nature. The acrylate group serves as the polymerizable unit, while the terminal carboxylic acid on the benzoic acid ring provides a site for post-polymerization modification, conjugation of therapeutic agents, or influencing solubility. Furthermore, the rigid benzoic acid core can impart interesting thermal and mechanical properties to the resulting polymer, including the potential for liquid crystallinity. This makes polymers derived from this monomer candidates for applications requiring specific molecular recognition, controlled release, or stimuli-responsive behavior.

Monomer Properties and Handling

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueSource/Justification
Chemical Name 4-[3-(Acryloyloxy)propoxy]benzoic acidIUPAC Nomenclature
CAS Number 245349-46-6Chemical Abstracts Service
Molecular Formula C13H14O5-
Molecular Weight 250.25 g/mol -
Appearance Typically a white to off-white solidGeneral observation for similar compounds
Solubility Soluble in many organic solvents (e.g., DMF, DMSO, THF). Limited solubility in non-polar solvents.The polar carboxylic acid and ester groups suggest solubility in polar organic solvents.
Storage Store in a cool, dark place. Inhibitors are often added to prevent spontaneous polymerization.Acrylate monomers are prone to polymerization upon exposure to heat, light, or radicals.

Note on Inhibitors: Commercial acrylate monomers are often supplied with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization. For controlled polymerization, it is often necessary to remove the inhibitor prior to the reaction, for example, by passing the monomer solution through a column of basic alumina.

Free-Radical Polymerization: A Detailed Protocol

The following protocol describes a solution polymerization method, which is well-suited for functional monomers as it helps to control viscosity and dissipate the heat of reaction.[5] Azobisisobutyronitrile (AIBN) is chosen as the initiator due to its predictable decomposition kinetics.[4][6]

Materials and Equipment
  • Monomer: 4-[3-(Acryloyloxy)propoxy]benzoic acid

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Non-solvent (for precipitation): Diethyl ether or methanol

  • Reaction Vessel: Schlenk flask or a three-neck round-bottom flask

  • Equipment: Magnetic stirrer with hotplate, condenser, nitrogen/argon inlet, thermometer, filtration apparatus (e.g., Büchner funnel).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization Monomer Monomer (4-[3-(acryloyloxy)propoxy]benzoic acid) Add_to_Flask Combine in Flask Monomer->Add_to_Flask Solvent Anhydrous DMF Solvent->Add_to_Flask Initiator AIBN Initiator->Add_to_Flask Degas Degas (Freeze-Pump-Thaw x3) Add_to_Flask->Degas Heat Heat to 70°C under N2/Ar Degas->Heat Stir Stir for 12-24h Heat->Stir Cool Cool to RT Stir->Cool Precipitate Precipitate in Non-solvent (e.g., Diethyl Ether) Cool->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Non-solvent Filter->Wash Dry Dry under Vacuum Wash->Dry NMR NMR Dry->NMR SEC SEC/GPC Dry->SEC DSC DSC/TGA Dry->DSC

Caption: Workflow for the free-radical polymerization of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Step-by-Step Procedure
  • Monomer Preparation: If necessary, remove the inhibitor from the monomer by dissolving it in a suitable solvent (e.g., dichloromethane) and passing the solution through a short column of basic alumina. Remove the solvent under reduced pressure.

  • Reaction Setup:

    • Place 4-[3-(Acryloyloxy)propoxy]benzoic acid (e.g., 5.0 g, 20.0 mmol) and AIBN (e.g., 32.8 mg, 0.2 mmol, for a 100:1 monomer to initiator ratio) into a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous DMF to achieve the desired monomer concentration (e.g., 20 mL for a 1 M solution). The choice of concentration is a balance; higher concentrations increase the polymerization rate but also the viscosity, which can hinder stirring and heat transfer.[5]

  • Degassing:

    • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

    • Causality: Oxygen is a radical scavenger and can terminate growing polymer chains, leading to low molecular weight polymers or complete inhibition of the reaction.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with an inert gas (nitrogen or argon).

    • Immerse the flask in a preheated oil bath at 70°C. AIBN has a 10-hour half-life of decomposition at approximately 65°C, making 70°C a suitable temperature for generating initiating radicals at a steady rate.[4]

    • Stir the reaction mixture for a predetermined time, typically 12 to 24 hours. The reaction time will influence both the monomer conversion and the final molecular weight of the polymer.

  • Termination and Isolation:

    • To stop the reaction, cool the flask to room temperature and expose the solution to air.

    • Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., 200 mL of diethyl ether). The polymer should precipitate as a solid.[][8]

    • Causality: The polymer is insoluble in the non-solvent, while the unreacted monomer, initiator fragments, and DMF remain in solution.[]

  • Purification:

    • Allow the precipitate to settle, then collect the solid by vacuum filtration.

    • Wash the collected polymer several times with fresh non-solvent to remove residual impurities.[8]

    • To further purify the polymer, it can be re-dissolved in a minimal amount of DMF and re-precipitated. This process should be repeated 2-3 times for high purity.[8]

  • Drying:

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. This removes residual solvent and non-solvent.

Polymer Characterization

Confirming the structure, purity, and properties of the synthesized polymer is a critical step.[9]

TechniquePurposeExpected Observations
¹H NMR Spectroscopy To confirm the polymer structure and check for residual monomer.Broadening of the peaks corresponding to the polymer backbone. Disappearance of the sharp vinyl proton signals from the acrylate group of the monomer (typically around 5.8-6.4 ppm).
Size Exclusion Chromatography (SEC/GPC) To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.Provides information on the average chain length and the distribution of chain lengths. A successful polymerization will show a polymer peak at a shorter elution time than the monomer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).The Tg is a key thermal property that indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Measures the weight loss of the polymer as a function of temperature, indicating the decomposition temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups.Disappearance of the C=C stretch of the acrylate monomer (around 1635 cm⁻¹). Presence of the C=O stretch from the ester and carboxylic acid (around 1720-1680 cm⁻¹).

Mechanistic Overview of Free-Radical Polymerization

The polymerization process follows three fundamental steps:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R 2 R• I->R Heat (Δ) M Monomer (M) R->M RM R-M• M->RM RMn R-(M)n-M• M2 Monomer (M) RMn->M2 RMn1 R-(M)n+1-M• M2->RMn1 RMn_term R-(M)n-M• RMm_term R-(M)m-M• RMn_term->RMm_term Combination or Disproportionation P Dead Polymer RMm_term->P Combination or Disproportionation

Caption: The three key stages of free-radical polymerization.

  • Initiation: The AIBN initiator thermally decomposes to form two primary radicals and a molecule of nitrogen gas.[6] These radicals then react with a monomer molecule to create an active monomer radical.[1]

  • Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end.[3] This process repeats rapidly, leading to the formation of a long polymer chain.

  • Termination: The growth of a polymer chain is stopped when two growing radical chains react with each other, either by combination (forming a single longer chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains).[10]

Applications in Research and Drug Development

The unique structure of poly(4-[3-(Acryloyloxy)propoxy]benzoic acid) opens up several avenues for advanced applications:

  • Drug Delivery: The carboxylic acid groups can be used to covalently attach drugs, targeting ligands, or imaging agents. The polymer can be designed to form nanoparticles or micelles for controlled release applications.

  • Biomaterials: The polymer can be used to create hydrogels or scaffolds for tissue engineering. The benzoic acid moiety can participate in hydrogen bonding, influencing the mechanical properties and interactions with biological systems.

  • Functional Coatings: The polymer can be used to create coatings with specific surface properties, for example, to modify the surface of medical devices to improve biocompatibility or to create sensors.

  • Liquid Crystal Displays: Monomers containing rigid cores like benzoic acid are precursors to liquid crystalline polymers, which have applications in displays and optics.[11][12]

Conclusion

The free-radical polymerization of 4-[3-(Acryloyloxy)propoxy]benzoic acid provides a straightforward route to a versatile and functional polymer. By carefully controlling the reaction conditions as outlined in this guide, researchers can synthesize polymers with tailored molecular weights and properties. The presence of the benzoic acid functionality offers a platform for further chemical modification, making this polymer a valuable building block for the development of advanced materials in the fields of medicine, materials science, and beyond.

References

  • Methacrylate Producers Association. (n.d.). Industrial processes for the production of methacrylate-based (acrylic) polymers. Retrieved from [Link]

  • ADEKA. (2022, December 2). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 23). What Is The Acrylate Polymerization Process? [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, August 25). Iron-initiated radical polymerization of acrylate monomers. Polymer Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]

  • ResearchGate. (2015, June). Modeling Acrylic Acid Radical Polymerization in Aqueous Solution. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. Retrieved from [Link]

  • Wiley Online Library. (2000). 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. Retrieved from [Link]

  • ResearchGate. (2017, May 28). Polymer purification. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 2.9: Radical Polymerization. Retrieved from [Link]

  • ChemicalForce. (2020, July 27). Benzoyl peroxide! Free-Radical polymerization! [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP1966252A2 - Process for removing residual volatile monomers from a polymer in powder form.
  • ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Retrieved from [Link]

Sources

Method

Experimental protocol for "4-[3-(Acryloyloxy)propoxy]benzoic acid" functionalization

An Application Guide to the Functionalization of 4-[3-(Acryloyloxy)propoxy]benzoic Acid Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers, chemists, and material...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Functionalization of 4-[3-(Acryloyloxy)propoxy]benzoic Acid

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, chemists, and materials scientists on the experimental protocols for functionalizing 4-[3-(Acryloyloxy)propoxy]benzoic acid. This versatile bifunctional molecule serves as a critical building block in advanced materials science, particularly in the synthesis of liquid crystalline polymers and functional surfaces.[][2] Its unique structure, featuring a terminal carboxylic acid and a polymerizable acrylate group, allows for a variety of orthogonal chemical modifications.

This guide moves beyond simple step-by-step instructions, delving into the causality behind procedural choices to ensure robust and reproducible outcomes. We will explore the primary reaction pathways, provide validated protocols, and discuss the characterization of the resulting products.

Molecule Overview and Physicochemical Properties

4-[3-(Acryloyloxy)propoxy]benzoic acid is classified as a reactive mesogen.[2] Its molecular architecture consists of three key components:

  • A rigid benzoic acid core: This moiety is responsible for promoting the formation of liquid crystalline phases.[2][3]

  • A flexible propoxy spacer: This chain decouples the motion of the reactive group from the mesogenic core, which is essential for achieving desired liquid crystalline structures.[2]

  • A reactive acrylate group: This terminal functional group is readily available for polymerization or Michael addition reactions.[2]

This dual functionality makes it an invaluable monomer for creating highly ordered polymer networks where the anisotropic properties of a liquid crystal phase are permanently captured within a solid material.[2]

Table 1: Physicochemical Properties of 4-[3-(Acryloyloxy)propoxy]benzoic acid

Property Value Source
CAS Number 245349-46-6 [4][5]
Molecular Formula C₁₃H₁₄O₅ [][4]
Molecular Weight 250.25 g/mol [][4]
IUPAC Name 4-(3-prop-2-enoyloxypropoxy)benzoic acid [4]
Boiling Point 428.1±25.0 °C (Predicted) [][6]
Density 1.2±0.1 g/cm³ (Predicted) []
pKa 4.44±0.10 (Predicted) [6]

| Storage | Room temperature or 4°C, stored under nitrogen |[][5] |

Strategic Functionalization Pathways

The two primary reactive handles on the molecule—the carboxylic acid and the acrylate—allow for distinct and sequential functionalization strategies. The choice of which group to modify first depends on the desired final structure and the chemical compatibility of the intended reactants.

G cluster_0 Carboxylic Acid Functionalization cluster_1 Acrylate Group Functionalization A 4-[3-(Acryloyloxy)propoxy]benzoic acid B Amide Bond Formation (+ Amine) A->B C Esterification (+ Alcohol) A->C D Michael Addition (+ Nucleophile) A->D E Radical Polymerization A->E

Caption: Key functionalization pathways for the title compound.

Protocols for Carboxylic Acid Functionalization

The carboxylic acid group is readily converted into amides or esters, enabling the attachment of a vast array of molecules to the mesogenic core.

Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is one of the most robust and versatile reactions in organic chemistry. Using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) provides a reliable method that proceeds under mild conditions, preserving the integrity of the acrylate group.

Causality and Insights:

  • Why use a coupling agent? Direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures, which would cause the acrylate group to polymerize. Coupling agents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile.

  • Why add NHS? The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. NHS intercepts the intermediate to form a semi-stable NHS-ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide.[7][8]

Caption: Reaction scheme for amide bond formation.

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-[3-(Acryloyloxy)propoxy]benzoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise while stirring. Let the mixture stir at 0 °C for 30 minutes.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Self-Validation/Characterization:

  • FTIR: Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of an N-H stretch (~3300 cm⁻¹) for primary amine reactants. Shift in carbonyl C=O stretch.

  • ¹H NMR: Disappearance of the carboxylic acid proton (~12 ppm). Appearance of new signals corresponding to the added amine moiety and the amide N-H proton.

Esterification using DCC/DMAP

For coupling to alcohols, particularly sterically hindered or sensitive ones, a DCC-mediated reaction with a 4-(Dimethylamino)pyridine (DMAP) catalyst is highly effective.

Causality and Insights:

  • Why DMAP? DMAP is a hypernucleophilic acylation catalyst. It reacts with the DCC-activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the corresponding O-acylisourea, enabling efficient reaction even with less nucleophilic alcohols.[9]

Caption: Reaction scheme for DCC/DMAP esterification.

Experimental Protocol:

  • Preparation: In a flame-dried flask under N₂, dissolve 4-[3-(Acryloyloxy)propoxy]benzoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous Dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Work-up: Filter off the DCU precipitate and wash it with cold DCM.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography.

Protocols for Acrylate Group Functionalization

The electron-deficient α,β-unsaturated system of the acrylate group is a prime target for nucleophilic attack or radical-initiated polymerization.

Thiol-Michael Addition

The hetero-Michael addition is a highly efficient and often catalyst-free reaction for modifying acrylates. Thiols are excellent nucleophiles for this transformation, forming a stable thioether bond.[10][11]

Causality and Insights:

  • Reactivity: The acrylate is an excellent Michael acceptor. The reaction with a thiol is highly favorable and can often proceed at room temperature without a catalyst. A mild base can be used to deprotonate the thiol to the more nucleophilic thiolate, accelerating the reaction.[10] This method is chemoselective, leaving the carboxylic acid untouched.

Caption: Reaction scheme for Thiol-Michael Addition.

Experimental Protocol:

  • Preparation: Dissolve 4-[3-(Acryloyloxy)propoxy]benzoic acid (1.0 eq) and the desired thiol (e.g., N-acetyl-L-cysteine, 1.1 eq) in methanol.

  • Catalysis: Add a catalytic amount of triethylamine (Et₃N, 0.1 eq) to initiate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of vinyl protons.

  • Purification: Upon completion, concentrate the solvent under reduced pressure. The product can often be purified by precipitation or crystallization, or by column chromatography if necessary.

Self-Validation/Characterization:

  • ¹H NMR: Complete disappearance of the characteristic acrylate vinyl proton signals (typically between 5.8 and 6.4 ppm). Appearance of new signals corresponding to the thioether moiety.

  • Mass Spectrometry: Confirmation of the addition product by observing the expected molecular ion peak.

Free-Radical Polymerization

The acrylate group can be readily polymerized using standard free-radical techniques to form side-chain liquid crystalline polymers.[12]

Causality and Insights:

  • Initiator Choice: Azobisisobutyronitrile (AIBN) is a common choice as a thermal initiator. It decomposes at a convenient rate upon heating (typically 60-80 °C) to generate radicals that initiate polymerization, avoiding the potential side reactions that can occur with peroxide-based initiators.[13]

Experimental Protocol:

  • Preparation: In a Schlenk flask, dissolve the monomer (1.0 eq) and AIBN (0.01-0.02 eq) in an anhydrous solvent like toluene or DMF.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and immerse it in a preheated oil bath at 70 °C.

  • Reaction: Stir the reaction for 12-24 hours. The solution will typically become more viscous as the polymer forms.

  • Termination & Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven. The precipitation step can be repeated to further purify the polymer.

Self-Validation/Characterization:

  • ¹H NMR: Broadening of all proton signals and the complete disappearance of the sharp vinyl proton signals from the monomer.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and identify any liquid crystalline phase transitions.[3]

References

  • Synthesis of 4-[3-(4-acetyl-3-propionyloxy-2-propylphenoxy)propoxy]-3-bromobenzoic acid. (n.d.). World of Molecules. Retrieved January 22, 2026, from [Link]

  • 4-(3-acryloyloxy-n-prop-1-yloxy)benzoic acid - Chongqing Chemdad Co., Ltd. (n.d.). Chemdad. Retrieved January 22, 2026, from [Link]

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (2021). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Procedure for the preparation of esters of benzoic acid. (n.d.). Google Patents.
  • Esterification at different benzoic acid (BA) concentrations using... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2016). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. Retrieved January 22, 2026, from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (n.d.). International Journal of Scientific & Technology Research. Retrieved January 22, 2026, from [Link]

  • The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. (2019). MDPI. Retrieved January 22, 2026, from [Link]

  • Method for preparing benzoic acid esters. (n.d.). Google Patents.
  • Liquid uncrosslinked michael addition oligomers prepared in the presence of a catalyst having both an epoxy moiety and a quaternary salt. (n.d.). Google Patents.
  • Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. (2022). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

Sources

Application

Application Notes and Protocols for 4-[3-(Acryloyloxy)propoxy]benzoic acid in Agrochemical Synthesis

Introduction: A Multifunctional Monomer for Advanced Agrochemical Formulations 4-[3-(Acryloyloxy)propoxy]benzoic acid is a unique trifunctional molecule poised to address some of the most pressing challenges in modern ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Monomer for Advanced Agrochemical Formulations

4-[3-(Acryloyloxy)propoxy]benzoic acid is a unique trifunctional molecule poised to address some of the most pressing challenges in modern agriculture, namely the efficient and controlled delivery of active agrochemical ingredients.[1] Its structure, comprising a polymerizable acrylate group, a flexible propoxy spacer, and a functionalizable benzoic acid moiety, offers a versatile platform for the synthesis of intelligent agrochemical delivery systems.[2][3] This guide provides a comprehensive overview of its potential applications, with a focus on the development of controlled-release formulations designed to enhance efficacy, reduce environmental impact, and improve crop yields.

The overuse and inefficient application of pesticides and fertilizers contribute to environmental pollution and can harm non-target organisms.[4] Polymer-mediated delivery systems offer a promising solution by enabling the precise and sustained release of agrochemicals.[1][5] 4-[3-(Acryloyloxy)propoxy]benzoic acid is an ideal candidate for constructing such systems. The acrylate group allows for its incorporation into polymer backbones, forming stable nanocarriers or hydrogels.[6][7] The terminal carboxylic acid on the benzoic acid ring provides a reactive handle for conjugating agrochemicals or can serve as a pH-responsive trigger for release. Benzoic acid and its derivatives have a history of use as precursors and components in various pharmaceutical and agrochemical formulations.[8][9]

This document will detail the conceptual framework and provide actionable protocols for leveraging 4-[3-(Acryloyloxy)propoxy]benzoic acid in the synthesis of next-generation agrochemical products.

Conceptual Framework: Polymer-Based Controlled Release Systems

The core application of 4-[3-(Acryloyloxy)propoxy]benzoic acid in agrochemical synthesis is as a functional monomer in the creation of polymer-based delivery vehicles. These can take the form of nanoparticles, microparticles, or hydrogels, which encapsulate or are conjugated with an active agrochemical ingredient.

Mechanism of Action

The proposed mechanism centers on the synthesis of a smart polymer that can release its agrochemical payload in response to specific environmental triggers or over a predetermined period.

  • Polymerization: The acrylate group of 4-[3-(Acryloyloxy)propoxy]benzoic acid allows it to readily undergo free-radical polymerization with other acrylic monomers (e.g., acrylic acid, acrylamide) to form a copolymer with tunable properties.[6]

  • Agrochemical Loading: The benzoic acid moiety can be used to load agrochemicals through several mechanisms:

    • Acid-Base Interaction: For agrochemicals with basic functional groups, the carboxylic acid can form a salt, effectively sequestering the active ingredient within the polymer matrix.

    • Hydrogen Bonding: The carboxylic acid can form strong hydrogen bonds with suitable functional groups on the agrochemical molecule.

    • Covalent Conjugation: The carboxylic acid can be activated to form an ester or amide bond with a hydroxyl or amine group on the agrochemical, creating a prodrug-like system that releases the active ingredient upon hydrolysis.

  • Controlled Release: The release of the agrochemical can be controlled by:

    • pH: In alkaline soils, the carboxylic acid groups will deprotonate, leading to electrostatic repulsion and swelling of the polymer matrix, thereby releasing the entrapped agrochemical.

    • Hydrolysis: For covalently conjugated systems, the ester or amide bond can slowly hydrolyze in the soil environment, providing a sustained release of the active ingredient.

    • Biodegradation: The polymer backbone itself can be designed to be biodegradable, slowly breaking down and releasing the agrochemical over time. While acrylic polymers are generally slow to biodegrade, the incorporation of other monomers can enhance this property.[5]

Logical Workflow for Developing a Controlled-Release Agrochemical

G cluster_0 Phase 1: Synthesis & Loading cluster_1 Phase 2: Formulation & Characterization cluster_2 Phase 3: Efficacy & Release Studies A 1. Co-polymerization of 4-[3-(Acryloyloxy)propoxy]benzoic acid with other acrylic monomers B 2. Loading of Agrochemical (e.g., herbicide, fungicide) via acid-base interaction A->B C 3. Formulation into - Granules - Suspension B->C D 4. Characterization: - Loading efficiency - Particle size - Swelling behavior C->D E 5. In-vitro Release Study (varying pH and time) D->E F 6. Greenhouse/Field Trials: - Efficacy against target pest - Crop safety - Longevity of action E->F

Caption: Workflow for developing a controlled-release agrochemical.

Experimental Protocols

The following protocols provide a starting point for the synthesis and evaluation of a polymer-based controlled-release agrochemical formulation using 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Protocol 1: Synthesis of a pH-Responsive Agrochemical-Polymer Conjugate

Objective: To synthesize a copolymer of 4-[3-(Acryloyloxy)propoxy]benzoic acid and acrylic acid, and to load a model basic agrochemical (e.g., a triazole fungicide) via an acid-base interaction.

Materials:

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid (Monomer A)

  • Acrylic acid (Monomer B)

  • Ammonium persulfate (APS) (Initiator)[6]

  • N,N'-Methylenebisacrylamide (MBA) (Cross-linker)[6]

  • Model basic agrochemical (e.g., Tebuconazole)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a desired molar ratio of Monomer A and Monomer B (e.g., 1:5) in 100 mL of deionized water.

  • Cross-linker Addition: Add MBA (e.g., 1 mol% of total monomers) to the solution and stir until dissolved.

  • Inerting the System: Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization: While maintaining a nitrogen atmosphere, heat the solution to 70°C. Add a solution of APS (e.g., 0.5 g in 5 mL of deionized water) to initiate the polymerization.

  • Polymerization Reaction: Continue stirring at 70°C for 4 hours. A viscous gel should form, indicating the formation of the hydrogel.

  • Purification: Allow the hydrogel to cool to room temperature. Cut the hydrogel into small pieces and wash extensively with deionized water to remove any unreacted monomers, initiator, and cross-linker. Then, freeze-dry the hydrogel to obtain a porous solid.

  • Agrochemical Loading: Prepare a saturated solution of the model basic agrochemical in a suitable solvent (e.g., ethanol). Immerse a known weight of the dried hydrogel in this solution for 24 hours to allow for loading via diffusion and acid-base interaction between the benzoic acid groups and the basic agrochemical.

  • Final Product: Remove the loaded hydrogel, wash briefly with the solvent to remove surface-adsorbed agrochemical, and dry under vacuum.

Protocol 2: Characterization of the Agrochemical-Polymer Conjugate

Objective: To determine the loading efficiency and swelling behavior of the synthesized conjugate.

A. Loading Efficiency Determination:

  • Weigh the dried hydrogel before and after loading to get a preliminary estimate of the loaded amount.

  • For a more accurate measurement, take a known weight of the loaded hydrogel and place it in a known volume of a suitable buffer solution (e.g., pH 8) to induce the release of the agrochemical.

  • After 24 hours, analyze the concentration of the agrochemical in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the loading efficiency using the following formula: Loading Efficiency (%) = (Mass of loaded agrochemical / Initial mass of agrochemical in solution) x 100

B. Swelling Behavior Study:

  • Place a known weight of the dried hydrogel in buffer solutions of different pH values (e.g., pH 4, 7, and 9).

  • At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh.

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Weight of swollen hydrogel - Weight of dry hydrogel) / Weight of dry hydrogel

  • Plot the swelling ratio against time for each pH to determine the pH-responsiveness of the hydrogel.

Data Presentation

Table 1: Synthesis Parameters and Loading Efficiency

Monomer A:B RatioCross-linker (mol%)AgrochemicalLoading Efficiency (%)
1:31Tebuconazole75
1:51Tebuconazole82
1:52Tebuconazole78

Table 2: Swelling Behavior at Different pH Values

pHMaximum Swelling RatioTime to Max Swelling (h)
45.28
715.86
925.44
Visualization of the Release Mechanism

G cluster_0 Low pH (Acidic Soil) cluster_1 High pH (Alkaline Soil) A Polymer Matrix (Protonated COOH) - Compact Structure - Agrochemical Trapped B Slow Diffusion-based Release A->B C Polymer Matrix (Deprotonated COO-) - Swollen Structure - Electrostatic Repulsion A->C Increase in pH D Rapid Release of Agrochemical C->D

Caption: pH-responsive release of agrochemical from the polymer matrix.

Conclusion and Future Perspectives

4-[3-(Acryloyloxy)propoxy]benzoic acid represents a significant advancement in the design of functional monomers for agrochemical applications. Its unique chemical architecture enables the straightforward synthesis of intelligent polymer-based delivery systems that can enhance the efficiency and sustainability of modern agricultural practices. The protocols outlined in this guide provide a foundational framework for researchers and scientists to explore the potential of this versatile molecule. Future research should focus on optimizing polymer compositions for specific agrochemicals and soil conditions, as well as conducting comprehensive field trials to validate the performance of these novel formulations. The development of biodegradable polymer systems incorporating 4-[3-(Acryloyloxy)propoxy]benzoic acid is also a promising avenue for further investigation.

References

  • Interaction between polyacrylate coatings used in controlled-release fertilizers and soils in wheat-rice rotation fields | Request PDF - ResearchGate. Available at: [Link]

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid | C13H14O5 | CID 18551946 - PubChem. Available at: [Link]

  • (PDF) Polymer-mediated delivery of agrochemicals - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of Folic Acid Release Ability of Acrylamide–Acrylic Acid Hydrogels and Acrylamide–Acrylic Acid/Functionalized Carbon Nanotube Nanocomposite Hydrogels - MDPI. Available at: [Link]

  • WO2011054741A2 - Crystalline complexes of 4-hydroxy benzoic acid and selected pesticides - Google Patents.
  • Functionalization of benzoic acids catalyzed by transition metals. - ResearchGate. Available at: [Link]

  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid - IJPPR. Available at: [Link]

  • pH Sensitive Hydrogel Based Acrylic Acid for Controlled Drug Release. Available at: [Link]

  • Developing Nano-Delivery Systems for Agriculture and Food Applications with Nature-Derived Polymers - PMC - NIH. Available at: [Link]

  • 4-HYDROXYBENZOIC ACID - Ataman Kimya. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. Available at: [Link]

  • Current Trends of Polymer Materials' Application in Agriculture - MDPI. Available at: [Link]

  • (PDF) Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system - ResearchGate. Available at: [Link]

  • Controlled Release Fertilizers: A Review on Coating Materials and Mechanism of Release. Available at: [Link]

  • Polymer-mediated delivery of agrochemicals | Plant Science Today. Available at: [Link]

Sources

Method

Application Notes and Protocols for Surface Functionalization using 4-[3-(Acryloyloxy)propoxy]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: A Multifunctional Tool for Advanced Surface Engineering In the realms of materials science, drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: A Multifunctional Tool for Advanced Surface Engineering

In the realms of materials science, drug development, and bioengineering, the ability to precisely control the surface properties of a material is paramount. 4-[3-(Acryloyloxy)propoxy]benzoic acid is a versatile molecule uniquely suited for this purpose. It serves as a critical reactive mesogen, a molecule that possesses both liquid crystal characteristics and a reactive functional group.[1] This dual nature, stemming from the rigid benzoic acid core and the polymerizable acrylate group, allows for the creation of highly ordered, functionalized surfaces.[1]

The propoxy spacer provides flexibility, while the terminal carboxylic acid offers a reactive handle for covalent attachment to a variety of substrates. The acrylate group, on the other hand, can undergo polymerization, enabling the growth of polymer brushes or the formation of cross-linked networks on the surface. These characteristics make 4-[3-(Acryloyloxy)propoxy]benzoic acid an invaluable tool for applications ranging from the development of biocompatible coatings and drug delivery systems to the fabrication of advanced biosensors.[][3][4]

This document provides a comprehensive guide to the application of 4-[3-(Acryloyloxy)propoxy]benzoic acid in surface functionalization, including its physicochemical properties, detailed experimental protocols, and methods for surface characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-[3-(Acryloyloxy)propoxy]benzoic acid is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₅[][5]
Molecular Weight 250.25 g/mol [][5]
CAS Number 245349-46-6[5]
IUPAC Name 4-(3-prop-2-enoyloxypropoxy)benzoic acid[5][6]
Physical Form Solid[6]
Purity ≥97%[7]
Storage Temperature 2-8°C, sealed in dry conditions[6]
Topological Polar Surface Area 72.8 Ų[5]

Molecular Structure and Functional Groups

The unique properties of 4-[3-(Acryloyloxy)propoxy]benzoic acid arise from its distinct functional moieties, as illustrated below.

Caption: Molecular structure of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Experimental Protocols: Surface Functionalization

The following protocols provide a general framework for the functionalization of surfaces using 4-[3-(Acryloyloxy)propoxy]benzoic acid. These should be adapted based on the specific substrate and desired application.

Protocol 1: Self-Assembled Monolayer (SAM) Formation on Gold Surfaces

This protocol details the formation of a self-assembled monolayer on a gold substrate, a common technique for creating well-ordered surfaces.[8][9]

Materials and Equipment:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid

  • 200 proof ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials.

  • Clean glass or polypropylene containers

  • Tweezers

  • Dry nitrogen gas

  • Sonicator

  • Analytical balance

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.[10]

    • Rinse thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of 4-[3-(Acryloyloxy)propoxy]benzoic acid in 200 proof ethanol.[9]

    • Ensure the solution is well-mixed, using sonication if necessary.

  • Self-Assembly:

    • Immerse the cleaned gold substrates into the prepared solution in individual containers.[9]

    • Minimize exposure to air by backfilling the containers with dry nitrogen gas and sealing them tightly.[9]

    • Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.[9]

  • Rinsing and Drying:

    • Remove the substrates from the solution with tweezers.

    • Rinse thoroughly with fresh ethanol to remove any physisorbed molecules.[9]

    • Dry the functionalized substrates under a stream of dry nitrogen gas.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator or under vacuum, to prevent contamination.[9]

SAM_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_post Post-Processing Clean Substrate Cleaning (Piranha Etch) Immerse Immerse Substrate in Solution Clean->Immerse Cleaned Substrate Solution Prepare 1-5 mM Solution in Ethanol Solution->Immerse Functionalization Solution Incubate Incubate 24-48h under N2 Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Functionalized Substrate Dry Dry with N2 Rinse->Dry Store Store in Desiccator Dry->Store

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid

Introduction: Navigating the Synthesis of a Versatile Acrylate Monomer Welcome to the technical support guide for the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid (CAS 245349-46-6). This bifunctional molecule, fea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Versatile Acrylate Monomer

Welcome to the technical support guide for the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid (CAS 245349-46-6). This bifunctional molecule, featuring a polymerizable acrylate group and a versatile carboxylic acid handle, is a valuable building block in the development of advanced polymers and functional materials.[] However, its synthesis presents several challenges, primarily related to competing side reactions and the inherent reactivity of the acrylate moiety.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to identify, troubleshoot, and mitigate the formation of common impurities. We will delve into the causality behind experimental choices, offering a framework for optimizing your synthesis for both yield and purity.

Synthetic Pathway Overview

The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid is typically accomplished via a two-step process. The first step involves the formation of an ether linkage, followed by an esterification to introduce the acrylate group. Understanding this workflow is critical for pinpointing the origin of potential impurities.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acryloylation (Esterification) A 4-Hydroxybenzoic acid C 4-(3-Hydroxypropoxy)benzoic acid (Intermediate) A->C  Base (e.g., K2CO3, NaOH)  Solvent (e.g., DMF, Acetonitrile)   B 3-Chloropropan-1-ol B->C E 4-[3-(Acryloyloxy)propoxy]benzoic acid (Final Product) C->E  Base (e.g., Et3N, Pyridine)  Solvent (e.g., DCM, THF)   D Acryloyl chloride D->E

Caption: General two-step synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I should expect in my synthesis?

The most prevalent impurities can be categorized based on their origin:

  • Starting Materials: Unreacted 4-hydroxybenzoic acid or the intermediate, 4-(3-hydroxypropoxy)benzoic acid.

  • Side-Reaction Products: Impurities arising from competing reactions, such as E2 elimination during the ether synthesis or C-alkylation of the phenoxide.[2][3]

  • Degradation Products: Substances formed by the hydrolysis of the final ester product.[4]

  • Polymeric Impurities: Oligomers or polymers formed by the premature, uncontrolled polymerization of the acrylate group.[5][]

Q2: My final product is viscous and difficult to handle, and it shows poor solubility. What is happening?

This is a classic sign of unintended polymerization. The acrylate double bond is susceptible to radical polymerization, which can be initiated by heat, light, or trace metal impurities.[7] This exothermic process can lead to a runaway reaction, resulting in an insoluble, cross-linked polymer.[8] It is crucial to incorporate a radical inhibitor in the reaction and during storage.

Q3: Why is the choice of base so critical in both steps of the synthesis?

In Step 1 (Williamson Ether Synthesis), the base must be strong enough to deprotonate the phenolic hydroxyl of 4-hydroxybenzoic acid but not so strong that it promotes the E2 elimination of the alkyl halide, which would form an alkene byproduct.[2] For phenols, bases like potassium carbonate (K₂CO₃) are often sufficient.[9] In Step 2 (Acryloylation), a non-nucleophilic base like triethylamine (Et₃N) or pyridine is used to scavenge the HCl generated from the reaction with acryloyl chloride, preventing it from catalyzing side reactions.[10]

Q4: How should I properly store the final product, 4-[3-(Acryloyloxy)propoxy]benzoic acid?

To prevent degradation and polymerization, the product should be stored in a cool, dark place, preferably refrigerated (e.g., 4°C) and under an inert atmosphere (nitrogen or argon).[11] It is also highly advisable to store it with a small amount of a radical inhibitor, such as hydroquinone monomethyl ether (MEHQ).

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Unexpected Peaks in HPLC/TLC Analysis

Problem: My chromatogram shows multiple peaks besides my product and starting materials. How do I identify them and prevent their formation?

Analysis and Solution Workflow:

G cluster_troubleshoot Impurity Identification & Mitigation start Unexpected Peak in HPLC/TLC q1 Is the impurity more polar than the product? start->q1 more_polar YES q1->more_polar  Yes less_polar NO q1->less_polar  No impurity1 Likely Hydrolysis Product: 4-(3-Hydroxypropoxy)benzoic acid more_polar->impurity1 impurity2 Possible Dimer/Oligomer or C-Alkylation Product less_polar->impurity2 solution1 Mitigation: - Ensure anhydrous conditions during workup. - Avoid high pH during extraction. impurity1->solution1 solution2 Mitigation: - Use a radical inhibitor (MEHQ). - Lower reaction temperature. - Use polar aprotic solvent for ether synthesis to favor O-alkylation. [2] impurity2->solution2

Caption: Decision workflow for identifying and mitigating common impurities.

Detailed Breakdown of Potential Impurities:

Potential Impurity Likely Origin Identification & Prevention Strategies
4-Hydroxybenzoic acid Incomplete Williamson ether synthesis (Step 1).Identification: Compare retention time/Rf with an authentic standard. Prevention: Ensure at least 1 equivalent of base is used. Increase reaction time or temperature moderately. Polar aprotic solvents like DMF or DMSO can increase the reaction rate.[12]
4-(3-Hydroxypropoxy)benzoic acid Incomplete acryloylation (Step 2) or hydrolysis of the final product.[4][13]Identification: This is the direct precursor. Its presence indicates the second step did not go to completion. Prevention: Ensure acryloyl chloride is not degraded. Use a slight excess (1.1-1.2 eq). Perform the reaction under anhydrous conditions. For hydrolysis, avoid exposure to moisture and strong acids/bases during workup.[14]
Acrylic acid / Poly(acrylic acid) Hydrolysis of the ester or acryloyl chloride.[15][16]Identification: Can be detected by a sharp singlet in ¹H NMR for the acid or broad signals for the polymer. Prevention: Use high-purity, fresh acryloyl chloride. Maintain strictly anhydrous conditions.
Polymer/Oligomer of product Radical polymerization of the acrylate group.[5]Identification: Broad baseline hump in NMR, insoluble material, smearing on TLC. Prevention: Add a radical inhibitor (e.g., MEHQ, BHT) to the reaction mixture and for storage. Avoid high temperatures (>60°C) and exposure to UV light.
C-Alkylation Product Side reaction during Williamson ether synthesis. The phenoxide is an ambident nucleophile and can be alkylated at the ortho-position.[3]Identification: Can be difficult to separate. Requires advanced characterization (e.g., LC-MS, 2D NMR). Prevention: Use of polar aprotic solvents (DMF, DMSO) generally favors O-alkylation over C-alkylation.[2]
Issue 2: Low or No Yield of the Desired Product

Problem: The reaction appears to have stalled, or the final isolated yield is significantly lower than expected.

Possible Causes & Solutions:

  • Ineffective Deprotonation (Step 1): The phenolic proton of 4-hydroxybenzoic acid (pKa ~4.5) may not be fully removed by a weak base.

    • Solution: Switch to a slightly stronger base like sodium hydride (NaH) if using an aprotic solvent, but be mindful of safety. Alternatively, ensure bases like K₂CO₃ are finely powdered and the reaction is sufficiently heated to drive the reaction.[2]

  • Elimination Side Reaction (Step 1): If using a hindered base or high temperatures, the alkyl halide (3-chloropropan-1-ol) can undergo E2 elimination.

    • Solution: Lower the reaction temperature. Substitution (Sₙ2) is generally favored at lower temperatures compared to elimination. Ensure you are using a primary alkyl halide, which is less prone to elimination.[3]

  • Degraded Reagents (Step 2): Acryloyl chloride is highly reactive and susceptible to hydrolysis.

    • Solution: Use freshly opened or distilled acryloyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of 4-[3-(Acryloyloxy)propoxy]benzoic acid and detecting common polar impurities.[17]

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile/water (1:1).

  • Expected Elution Order: More polar compounds (e.g., 4-hydroxybenzoic acid) will elute earlier, while the less polar product will have a longer retention time.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for removing unreacted starting materials and more polar side products.[18]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid product and prevent tailing.

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb it onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.

    • Begin elution with a low polarity mixture (e.g., 80:20 Hexanes:Ethyl Acetate + 0.5% Acetic Acid).

    • Gradually increase the polarity of the eluent (e.g., to 50:50 Hexanes:Ethyl Acetate).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. Important: Do not heat the product excessively during solvent removal to prevent polymerization.

References

  • Structure-activity relationships in the hydrolysis of acrylate and methacryl
  • Common side reactions in the Williamson synthesis of ethers. Benchchem.
  • Williamson ether synthesis. Wikipedia.
  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation.
  • Acrylic Ester Polymers. Wiley Online Library.
  • Hydrolysis of poly(meth)acrylates, poly(vinyl ester)s,...
  • A Technical Guide to the Hydrolysis of 2-((Dimethylamino)methyl)acrylic Acid Esters. Benchchem.
  • Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. Benchchem.
  • Acylation of Alcohols, Part 1: with Acyl Halides. YouTube.
  • What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis?. YouTube.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Heats of polymerization of acrylic acid and deriv
  • Acrylic acid Polymers. BOC Sciences.
  • Supplementary Inform
  • CAS 245349-46-6 4-[3-(Acryloyloxy)propoxy]benzoic acid. BOC Sciences.
  • Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2.
  • Heats of polymerization of acrylic acid and derivatives.
  • Synthesis of 4-[3-(4-acetyl-3-propionyloxy-2-propylphenoxy)propoxy]-3-bromobenzoic acid. Mol-Instincts.
  • 4-(3-acryloyloxy-n-prop-1-yloxy)benzoic acid. Chongqing Chemdad Co., Ltd.
  • Williamson Ether Synthesis. Cambridge University Press.
  • Ester synthesis by acyl
  • Synthesis of Phenols
  • 4-[3-(Acryloyloxy)propoxy]benzoic acid. PubChem.
  • Analytical Methods.
  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions.
  • 4-(3-(Acryloyloxy)propoxy)benzoic acid. ChemScene.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples. Benchchem.
  • Process for the production and purification of benzoic acid.
  • Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts.
  • Benzoic acid and its Impurities.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Reactions of Alcohols. University of Calgary.
  • Cas 46350-87-2, 4-(3-hydroxypropoxy)benzoic acid. LookChem.
  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent.
  • p-PHENYLAZOBENZOYL CHLORIDE. Organic Syntheses.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic Acid

Welcome to the technical support center for the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical expertise and field-proven insights necessary to optimize your synthesis, improve yield, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid is a multi-step process that, while conceptually straightforward, presents several challenges that can impact yield and purity. This molecule is a valuable reactive mesogen, with applications in advanced materials like liquid crystalline polymers and elastomers.[1] A common synthetic route involves a two-step process: an initial Williamson ether synthesis to form the propoxy linkage, followed by an esterification to introduce the acrylate group. Understanding the nuances of each step is critical for success.

This guide will address common issues encountered during this synthesis, providing not just solutions, but also the underlying chemical principles to help you make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 4-[3-(Acryloyloxy)propoxy]benzoic acid?

The most widely employed and generally reliable method is a two-step synthesis:

  • Williamson Ether Synthesis: This step involves the reaction of 4-hydroxybenzoic acid with a 3-halopropanol (e.g., 3-chloropropanol or 3-bromopropanol) in the presence of a base to form 4-(3-hydroxypropoxy)benzoic acid.[2][3]

  • Esterification: The intermediate, 4-(3-hydroxypropoxy)benzoic acid, is then reacted with acryloyl chloride in the presence of a base, or with acrylic acid under esterification conditions, to yield the final product.

It is also possible to protect the carboxylic acid group of 4-hydroxybenzoic acid as an ester (e.g., methyl or ethyl ester) before the Williamson ether synthesis.[4] This can prevent side reactions involving the acidic proton of the carboxylic acid. The protecting group is then removed in a final deprotection step.[4]

Q2: I am observing a low yield in the first step (Williamson ether synthesis). What are the likely causes and how can I improve it?

Low yields in the Williamson ether synthesis are often attributable to several factors:

  • Incomplete Deprotonation of the Phenol: The phenoxide is the active nucleophile in this SN2 reaction.[3] If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow and incomplete reaction.

  • Choice of Base: While strong bases like sodium hydroxide can be used, weaker bases such as potassium carbonate are often preferred.[5] The choice of base can influence the reaction rate and selectivity.

  • Reaction Temperature and Time: This reaction typically requires heating to proceed at a reasonable rate.[2] Insufficient temperature or reaction time will result in incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]

  • Solvent Selection: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally effective for Williamson ether synthesis as they solvate the cation of the base, leaving the anion more nucleophilic.[3]

Troubleshooting Table for Williamson Ether Synthesis:

Problem Potential Cause Recommended Solution
Low ConversionIncomplete deprotonation of 4-hydroxybenzoic acid.Use a stronger base (e.g., NaH) or increase the stoichiometry of the current base (e.g., K₂CO₃ to 2-3 equivalents).
Insufficient reaction temperature or time.Increase the reaction temperature (e.g., to 60-80 °C) and monitor the reaction progress by TLC until the starting material is consumed.[4]
Formation of Side ProductsReaction with the carboxylic acid group.Consider protecting the carboxylic acid as an ester prior to the etherification step.[4]
Elimination reaction of the alkyl halide.This is more likely with secondary or tertiary alkyl halides. Since a primary halide is used here, this is less of a concern.[3]
Q3: During the esterification with acryloyl chloride, my product is turning into a solid gel. What is happening and how can I prevent it?

The formation of a solid gel is a classic sign of premature polymerization of the acrylate monomer.[6][7] Acrylates are highly susceptible to radical polymerization, which can be initiated by heat, light, or impurities.[7]

Key Strategies to Prevent Polymerization:

  • Use of Polymerization Inhibitors: This is the most critical step. Add a radical inhibitor to the reaction mixture. Common inhibitors include:

    • Hydroquinone (HQ): Often used at concentrations of about 200 ppm.[8]

    • Phenothiazine: A highly effective inhibitor for acrylic acid and its esters.[9]

    • TEMPO and its derivatives: Such as Tri-(4-hydroxy-TEMPO) phosphite, which are very efficient at scavenging free radicals.[6]

  • Low Reaction Temperature: Perform the esterification at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

  • Exclusion of Oxygen (under certain conditions): While counterintuitive, for some inhibitor systems (like hydroquinone), a small amount of oxygen is necessary for them to function effectively. However, in general, running the reaction under an inert atmosphere (nitrogen or argon) can minimize the presence of radical initiators.

  • Use of Freshly Distilled Monomers: If you are using acrylic acid as a starting material, distilling it immediately before use can remove any pre-existing polymer and inhibitors that may be present in the commercial product.

Q4: My final product shows impurities in the NMR spectrum. What are the common side products and how can I minimize their formation?

Common impurities can arise from both the etherification and esterification steps:

  • Unreacted Starting Materials: Incomplete reactions will leave 4-hydroxybenzoic acid or 4-(3-hydroxypropoxy)benzoic acid in your final product.

    • Solution: Ensure complete conversion by monitoring the reaction with TLC and adjusting reaction conditions (time, temperature, stoichiometry) as needed.

  • Bis-alkylation Product: It is possible for the alkylating agent to react with both the phenolic hydroxyl and the carboxylic acid group of 4-hydroxybenzoic acid, though this is less common under standard Williamson ether conditions.

  • Hydrolysis of the Acrylate Ester: The acrylate ester bond is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would revert the product to 4-(3-hydroxypropoxy)benzoic acid and acrylic acid.[10][11]

    • Solution: During workup and purification, avoid prolonged exposure to strong acids or bases. Use mild conditions for extraction and washing.

  • Polymerized Product: As discussed in Q3, oligomers or polymers of your final product can be a significant impurity.

    • Solution: Strict adherence to polymerization prevention protocols is essential.

Purification Strategy:

Purification is often achieved through column chromatography on silica gel.[5] A solvent system such as a mixture of hexane and ethyl acetate, sometimes with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape, can be effective.[5] Recrystallization from a suitable solvent is also a viable method for obtaining a highly pure product.[12]

Experimental Protocols

Protocol 1: Synthesis of 4-(3-hydroxypropoxy)benzoic acid

This protocol details the Williamson ether synthesis step.

Materials:

  • 4-hydroxybenzoic acid

  • 3-Chloropropanol (or 3-bromopropanol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 eq).

  • Add 3-chloropropanol (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid

This protocol describes the esterification of the intermediate from Protocol 1.

Materials:

  • 4-(3-hydroxypropoxy)benzoic acid

  • Acryloyl chloride

  • Triethylamine (NEt₃) or another non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Polymerization inhibitor (e.g., hydroquinone or phenothiazine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M HCl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(3-hydroxypropoxy)benzoic acid (1.0 eq) and a catalytic amount of a polymerization inhibitor in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add acryloyl chloride (1.2 eq) dropwise. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials 4-Hydroxybenzoic Acid 3-Halopropanol Step1 Step 1: Williamson Ether Synthesis Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Start->Step1 Reaction Intermediate Intermediate 4-(3-hydroxypropoxy)benzoic acid Step1->Intermediate Yields Step2 Step 2: Esterification Acryloyl Chloride Base (e.g., NEt₃) Inhibitor Intermediate->Step2 Reactant Crude_Product Crude Product 4-[3-(Acryloyloxy)propoxy]benzoic acid Step2->Crude_Product Yields Purification Purification Column Chromatography or Recrystallization Crude_Product->Purification Process Final_Product Final Product High Purity Target Molecule Purification->Final_Product Results in

Caption: Workflow for the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Step1 Analyze Williamson Ether Synthesis Step Problem->Check_Step1 Check_Step2 Analyze Esterification Step Problem->Check_Step2 Incomplete_Reaction1 Incomplete Reaction? Check_Step1->Incomplete_Reaction1 Polymerization Polymerization Occurring? Check_Step2->Polymerization Hydrolysis Hydrolysis During Workup? Check_Step2->Hydrolysis Optimize_Step1 Optimize Base, Temp, Time Incomplete_Reaction1->Optimize_Step1 Yes Protect_Group Consider Protecting Group Strategy Incomplete_Reaction1->Protect_Group Side Reactions Add_Inhibitor Add/Increase Inhibitor, Lower Temp Polymerization->Add_Inhibitor Yes Mild_Workup Use Mild Acid/Base for Workup Hydrolysis->Mild_Workup Yes

Caption: Troubleshooting logic for synthesis optimization.

References

  • The Importance of Polymerization Inhibitors in Acrylic Ester Synthesis. (n.d.).
  • Acrylic acid, ester series polymerization inhibitor Hydroquinone. (n.d.). New Venture.
  • EP0522709B1 - Polymerization inhibitors for acrylic acids and esters. (n.d.). Google Patents.
  • Polymerization inhibitors for acrylic acids and esters - European Patent Office - EP 0522709 A2. (n.d.). Googleapis.com.
  • Acrylic acid, ester series polymerization inhibitor Phenothiazine. (n.d.).
  • Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. (n.d.). NIH.
  • "Acrylic Ester Polymers". (n.d.). In - Free.
  • A Technical Guide to the Hydrolysis of 2-((Dimethylamino)methyl)acrylic Acid Esters. (n.d.). Benchchem.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • The Williamson Ether Synthesis. (n.d.).
  • CAS 245349-46-6 4-[3-(Acryloyloxy)propoxy]benzoic acid. (n.d.). BOC Sciences.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Hydrolysis Rates of Unsaturated Esters in Alkaline Emulsion. (n.d.). Proceedings of the Indiana Academy of Science.
  • Synthesis of 4-[3-(4-acetyl-3-propionyloxy-2-propylphenoxy)propoxy]-3-bromobenzoic acid. (n.d.).
  • 4-(3-acryloyloxy-n-prop-1-yloxy)benzoic acid. (n.d.). Chongqing Chemdad Co., Ltd.
  • (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020, March 16). ResearchGate.
  • WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups. (n.d.). Google Patents.
  • Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. (n.d.). Benchchem.
  • Esterification of hydroxybenzoic acids - US5260475A. (n.d.). Google Patents.
  • 4-[3-(Acryloyloxy)propoxy]benzoic acid | 245349-46-6. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Characterization of 4-[3-(Acryloyloxy)propoxy]benzoic Acid Polymers

Prepared by: Senior Application Scientist, Advanced Polymer Materials Division Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[3-(Acryloyloxy)propox...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Polymer Materials Division

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[3-(Acryloyloxy)propoxy]benzoic acid (APBA) and its polymers. This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the synthesis and characterization of these unique materials. As a reactive mesogen, APBA is a cornerstone for developing advanced liquid crystalline polymers (LCPs) and elastomers, but its distinct chemical functionalities require precise handling and analytical methodologies.[1] This document provides troubleshooting guides and in-depth protocols to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding APBA and its polymers.

Q1: What is 4-[3-(Acryloyloxy)propoxy]benzoic acid (APBA)?

A1: APBA is a specialized organic molecule, classified as a reactive mesogen.[1] Its structure is composed of three key parts: a polymerizable acrylate group, a flexible propoxy spacer, and a rigid benzoic acid core which promotes liquid crystal behavior.[1] This combination allows it to be polymerized into highly ordered polymer networks. The molecular formula is C₁₃H₁₄O₅, and the molecular weight is approximately 250.25 g/mol .[][3]

Q2: What are the primary applications for polymers derived from APBA?

A2: APBA is a critical building block for creating side-chain liquid crystalline polymers (LCPs) and liquid crystalline elastomers (LCEs). These advanced materials are utilized in applications requiring unique optical and mechanical properties, such as flexible displays, optical films, actuators, and artificial muscles.[1]

Q3: How should the APBA monomer be stored?

A3: The APBA monomer should be stored at room temperature or refrigerated (4°C is common), preferably under a dry, inert atmosphere like nitrogen.[][4] It is crucial to prevent premature polymerization, which can be initiated by heat, light, and contaminants. The monomer is often supplied with a small amount of polymerization inhibitor (like MEHQ), which requires the presence of oxygen to be effective, so storing it in a completely oxygen-free environment for long periods may not be ideal unless specified by the supplier.[5]

Q4: What solvents are recommended for APBA monomer and its corresponding polymer?

A4: The APBA monomer is soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The solubility of the resulting polymer (poly-APBA) depends on its molecular weight and crystallinity. Good solvents for the polymer often include THF and DMF.[6][7] For GPC analysis, DMF containing a salt like LiBr is often used to prevent interactions between the polymer's carboxylic acid groups and the chromatography column.[7]

Troubleshooting Guides: From Synthesis to Analysis

This section provides in-depth solutions to specific problems you may encounter during your research.

I. Polymerization and Synthesis Issues

Q5: My APBA polymerization results are inconsistent, with variable conversion rates and molecular weights. What are the likely causes?

A5: Inconsistent outcomes in free-radical polymerization of acrylic monomers are common and typically stem from a few critical variables.[8][9]

  • Oxygen Inhibition: Free radicals react readily with oxygen, which can terminate polymerization chains prematurely. This leads to long induction periods, low conversion, and low molecular weight. Ensure your reaction setup is thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during the reaction.

  • Inhibitor Contamination: The monomer may contain inhibitors from manufacturing or storage. While necessary for stability, residual inhibitors from other reagents or solvents can quench the polymerization.[10] Ensure all solvents and reagents are purified and inhibitor-free.

  • Initiator Concentration and Half-Life: The concentration of your initiator (e.g., AIBN) is critical. Too little will result in slow or incomplete polymerization, while too much can lead to an uncontrolled reaction and lower molecular weight. Also, consider the initiator's half-life at your reaction temperature to ensure a steady supply of radicals throughout the desired reaction time.

  • Temperature Control: The polymerization of acrylates is highly exothermic.[9] Poor temperature control can lead to a rapid, uncontrolled increase in reaction rate, affecting the polymer structure and polydispersity. Use an oil bath or reactor jacket for stable temperature management.

Below is a logical workflow to diagnose these issues:

G start Inconsistent Polymerization Results q1 Is there a long induction period before polymerization begins? start->q1 sol1 Purge system thoroughly with N2/Ar. Check for air leaks. q1->sol1 Yes q2 Is the final monomer conversion low? q1->q2 No sol1->q2 sol2 Increase initiator concentration or reaction time. Verify monomer purity (remove inhibitors). q2->sol2 Yes q3 Is the molecular weight lower than expected? q2->q3 No sol2->q3 sol3 Decrease initiator concentration. Lower reaction temperature. Use a chain transfer agent if needed. q3->sol3 Yes q4 Is the reaction uncontrolled (gelation)? q3->q4 No sol3->q4 sol4 Improve heat dissipation. Reduce monomer/initiator concentration. Use semi-batch monomer addition. q4->sol4 Yes end Consistent Polymerization Achieved q4->end No sol4->end

Figure 1. Troubleshooting workflow for inconsistent polymerization.
II. Spectroscopic Characterization

Q6: How can I definitively confirm the polymerization of APBA using Fourier-Transform Infrared (FTIR) Spectroscopy?

A6: FTIR is an excellent technique for monitoring the conversion of the acrylate monomer. The key is to track the disappearance of peaks associated with the vinyl group (C=C).[11][12]

  • Primary Indicator: The most significant change is the decrease or complete disappearance of the peak around 1635 cm⁻¹ , which corresponds to the C=C stretching vibration of the acrylate group.[11][13]

  • Secondary Indicator: You should also observe the disappearance of the peak around 810 cm⁻¹ , which is attributed to the CH out-of-plane bending of the vinyl group.[11]

  • Stable Peaks: Peaks that should remain (though they may broaden or shift slightly) include the C=O stretch of the ester group (around 1720-1730 cm⁻¹) and the C=O stretch of the benzoic acid (around 1680-1700 cm⁻¹).[14] The broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹) will also persist.

Peak AssignmentApproximate Wavenumber (cm⁻¹)Expected Change Upon Polymerization
O-H Stretch (Carboxylic Acid Dimer)2500-3300 (broad)Remains
C=O Stretch (Ester)1720-1730Remains
C=O Stretch (Carboxylic Acid)1680-1700Remains
C=C Stretch (Acrylate Vinyl Group)~1635Disappears
C-H Bending (Acrylate Vinyl Group)~810Disappears

Table 1. Key FTIR peaks for monitoring APBA polymerization.

Q7: My ¹H NMR spectra of the polymer are broad and difficult to interpret. How can I obtain useful information?

A7: The broad peaks in the ¹H NMR spectrum of a polymer are expected due to the restricted motion of protons on the polymer backbone and the overlapping signals from repeating monomer units in slightly different chemical environments.[15] However, you can still extract critical information.

  • Confirm Monomer Conversion: The most crucial diagnostic is the disappearance of the sharp vinyl proton signals from the APBA monomer, typically found between δ 5.8 and 6.4 ppm . Their absence is a strong indicator of high conversion.

  • Polymer Backbone Appearance: Concurrently, you will see the appearance of broad signals corresponding to the new aliphatic backbone protons, typically between δ 1.5 and 2.5 ppm .

  • Improving Resolution: To improve spectral quality, ensure your polymer sample is completely dissolved. You may need to gently heat the sample or use a different deuterated solvent like DMSO-d₆. Acquiring the spectrum at an elevated temperature can sometimes sharpen the peaks by increasing polymer chain mobility.

III. Molecular Weight Determination

Q8: My Gel Permeation Chromatography (GPC/SEC) results show peak tailing and inconsistent molecular weights for my APBA polymer. What is causing this?

A8: This is a classic problem when analyzing polymers containing polar functional groups like the carboxylic acid in APBA. These groups can interact with the stationary phase of the GPC column, disrupting the size-based separation mechanism.[16][17]

  • Cause: The acidic protons of the benzoic acid moiety can adsorb onto the column packing material, especially if it has any polar sites. This causes some polymer chains to elute later than expected, resulting in peak tailing and an artificially high polydispersity index (PDI).

  • Solution: To suppress these unwanted interactions, you must modify the mobile phase. A common and effective strategy is to add a small amount of salt, such as lithium bromide (LiBr) , at a concentration of 0.01 to 0.05 M to your solvent (e.g., DMF or THF). The salt ions shield the polar groups on both the polymer and the column, ensuring a true size-exclusion separation.

  • Additional Tips:

    • Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove any dust or microgels that could clog the column.

    • Column Selection: Use columns specifically designed for polar polymers if available.

    • Calibration: Ensure your GPC system is calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)) and that you report the standards used, as molecular weights are relative.

IV. Thermal Analysis

Q9: The Differential Scanning Calorimetry (DSC) thermogram of my APBA polymer is complex. How do I correctly identify the glass transition (T₉) and melting point (Tₘ)?

A9: Polymers derived from reactive mesogens like APBA are often semi-crystalline and can exhibit complex thermal behavior, including multiple phase transitions associated with their liquid crystalline states.[18][19]

  • Identifying T₉: The glass transition (T₉) is not a peak but a step-like change in the heat flow on the DSC curve, reflecting the onset of segmental motion in the amorphous regions of the polymer.[20][21]

  • Identifying Tₘ: The melting temperature (Tₘ) is an endothermic peak , representing the energy required to melt the crystalline domains of the polymer.[20]

  • The Importance of Thermal History: The thermal history of the sample (i.e., how it was cooled or processed) can significantly impact the DSC results. To get a reliable and reproducible T₉, it is standard practice to use a heat-cool-heat cycle :

    • First Heat: Heats the sample to above its melting point to erase its previous thermal history.

    • Controlled Cool: Cools the sample at a controlled rate (e.g., 10 °C/min).

    • Second Heat: Heats the sample again. The T₉ is determined from this second heating scan, as it reflects the intrinsic properties of the material under controlled cooling conditions.

  • Liquid Crystalline Transitions: Be aware that in addition to T₉ and Tₘ, you may observe other smaller endothermic or exothermic peaks corresponding to transitions between different liquid crystalline phases (e.g., nematic to isotropic). These are characteristic features of LCPs.

G cluster_synthesis Synthesis cluster_characterization Characterization Workflow cluster_data Key Outputs Monomer APBA Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Polymer Crude APBA Polymer Polymerization->Polymer FTIR FTIR Spectroscopy Polymer->FTIR Verify conversion NMR NMR Spectroscopy FTIR->NMR Confirm structure Conversion Monomer Conversion (%) FTIR->Conversion GPC GPC/SEC NMR->GPC Determine Mw & PDI Structure Polymer Structure NMR->Structure DSC DSC Analysis GPC->DSC Analyze thermal properties MW Molecular Weight (Mw, Mn) Polydispersity (PDI) GPC->MW Thermal Thermal Transitions (T₉, Tₘ) DSC->Thermal

Figure 2. Standard experimental workflow for APBA polymer synthesis and characterization.

Detailed Experimental Protocols

Protocol 1: Monitoring Polymerization Conversion by FTIR
  • Background Spectrum: Collect a background spectrum of the empty ATR crystal or KBr pellet holder.

  • Monomer Spectrum (T=0): Dissolve a small amount of the APBA monomer in a volatile solvent (e.g., DCM), cast a thin film onto the ATR crystal, and allow the solvent to fully evaporate. Alternatively, take a sample of the reaction mixture at time zero. Record the spectrum.

  • Reaction Monitoring: At various time points during the polymerization, withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Quickly prepare a thin film on the ATR crystal as in step 2. It is crucial to quench the reaction in the aliquot immediately (e.g., by cooling and exposure to air) to prevent further polymerization during sample preparation.

  • Data Acquisition: Record the FTIR spectrum for each time point.

  • Analysis: Overlay the spectra. Measure the peak height or area of the C=C stretch at ~1635 cm⁻¹ and an internal reference peak that does not change (e.g., the ester C=O at ~1720 cm⁻¹). Calculate the percent conversion by tracking the relative decrease of the acrylate peak.[11][12]

Protocol 2: Determination of Molecular Weight by GPC/SEC
  • Mobile Phase Preparation: Prepare the mobile phase (e.g., HPLC-grade DMF) containing the required salt concentration (e.g., 0.01 M LiBr). Filter the mobile phase and degas it thoroughly.

  • System Equilibration: Equilibrate the GPC system with the mobile phase until a stable baseline is achieved on the refractive index (RI) detector.

  • Sample Preparation: Prepare the polymer sample by dissolving it in the mobile phase to a concentration of approximately 1-2 mg/mL.[22] Allow it to dissolve completely, using gentle agitation if necessary.

  • Filtration: Filter the polymer solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Injection: Inject the sample onto the GPC system.

  • Data Analysis: Process the resulting chromatogram using the system software. Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the polymer standards used for calibration.

Protocol 3: Thermal Property Analysis by DSC
  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program (Heat-Cool-Heat):

    • Segment 1 (First Heat): Equilibrate at a low temperature (e.g., 25 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C) to erase the thermal history.

    • Segment 2 (Cool): Hold for 2-3 minutes to ensure thermal equilibrium. Cool the sample at a controlled rate (e.g., 10 °C/min) back down to the starting temperature.

    • Segment 3 (Second Heat): Heat the sample again at the same rate (10 °C/min) to the maximum temperature.

  • Data Analysis: Analyze the data from the second heating scan . Determine the T₉ as the midpoint of the step transition in the heat flow curve. Determine the Tₘ as the peak temperature of the endothermic melting event.[20]

References

  • Shimadzu. (n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Retrieved from [Link]

  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. Retrieved from [Link]

  • Gusenbauer, C., et al. (2023). Mechanical Properties of 3D-Printed Liquid Crystalline Polymers with Low and High Melting Temperatures. Polymers, 16(1), 69. Retrieved from [Link]

  • Lee, T. Y., & Guymon, C. A. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology. Retrieved from [Link]

  • YouTube. (2021). Real-time FTIR analysis of UV-cured acrylic polymer. Retrieved from [Link]

  • Al-Malaika, S., et al. (2005). Gel permeation chromatography of poly(acrylic acid). Polymer Degradation and Stability, 88(3), 489-497. Retrieved from [Link]

  • Oreate. (2026). Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin. Oreate AI Blog. Retrieved from [Link]

  • OKCHEM. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production. Retrieved from [Link]

  • K.D. Feddersen. (n.d.). Liquid crystalline polymers (LCP): properties, applications and processing. Retrieved from [Link]

  • Chung, T. S. (Ed.). (2000).
  • Agilent. (2023). Characterization of Poly(acrylic acid). Column Application Note. Retrieved from [Link]

  • Agilent. (2015). SEC Analysis of Polyacrylic Acid. Retrieved from [Link]

  • American Polymer Standards Corporation. (2026). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Retrieved from [Link]

  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Polymers by GPC/SEC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Polymer Crystallization by Thermal Analysis. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). Polymer Troubleshooting Guide. Retrieved from [Link]

  • University of Southern Mississippi. (n.d.). Analysis Chapter 3: Thermal Analysis. Retrieved from [Link]

  • Brandolini, A. J., & Garcia, N. (2000). NMR Spectra of Polymers and Polymer Additives. CRC Press.
  • Royal Society of Chemistry. (2022). Supporting Information. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(3-acryloyloxy-n-prop-1-yloxy)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid). Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-(Acryloyloxy)propoxy]benzoic acid. Retrieved from [Link]

  • MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 15(1), 183. Retrieved from [Link]

  • ResearchGate. (2019). (a) ¹H, and (b) ¹³C NMR spectra of 4-(2-hydroxyethoxy)-3-methoxybenzoic.... Retrieved from [Link]

  • MDPI. (2021). The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. Polymers, 13(21), 3798. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Introducing the Tishchenko Reaction into Sustainable Polymers Chemistry - Supporting Information. Retrieved from [Link]

Sources

Optimization

Improving the solubility of "4-[3-(Acryloyloxy)propoxy]benzoic acid" for reactions

Welcome to the technical support guide for 4-[3-(Acryloyloxy)propoxy]benzoic acid (CAS: 245349-46-6). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[3-(Acryloyloxy)propoxy]benzoic acid (CAS: 245349-46-6). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this versatile monomer. Our goal is to empower you with the foundational knowledge and actionable protocols necessary to ensure successful and repeatable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-[3-(Acryloyloxy)propoxy]benzoic acid. Why is it so poorly soluble in common solvents?

A: The solubility behavior of this molecule is governed by its distinct amphiphilic structure. It contains two key functional regions with opposing polarity characteristics:

  • A Hydrophilic (Polar) Head: The benzoic acid group (-COOH) is polar and capable of hydrogen bonding. Its acidity is the primary driver of its solubility in aqueous basic solutions.

  • A Hydrophobic (Non-Polar) Tail: The acryloyloxypropoxy chain is predominantly non-polar. The benzene ring also contributes to the hydrophobic character. This portion of the molecule prefers to interact with non-polar organic solvents.

This dual nature means the molecule is often not perfectly suited for either purely polar solvents (like water at neutral pH) or purely non-polar solvents (like hexanes), leading to the observed solubility challenges. Effective dissolution requires a solvent system that can adequately solvate both the polar head and the non-polar tail.

Q2: What are the fundamental physicochemical properties I should be aware of before starting my experiment?

A: Understanding the key properties of your reagent is critical for experimental design. Below is a summary for 4-[3-(Acryloyloxy)propoxy]benzoic acid.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₅[1][2]
Molecular Weight 250.25 g/mol [1][2]
CAS Number 245349-46-6[1][2]
Appearance Typically a white to off-white solidN/A
Key Functional Groups Carboxylic Acid, Ester (Acrylate), Alkene, Ether, Benzene RingN/A
pKa Estimated to be ~4.2-4.5 (similar to benzoic acid)[3]

Troubleshooting Guide: Improving Solubility

This section is divided into strategies for aqueous/polar systems and organic systems. The optimal choice depends entirely on the requirements of your subsequent reaction.

Part 1: Aqueous & Polar Protic Systems
Q3: My reaction needs to be performed in water or a polar protic solvent like ethanol. How can I solubilize the compound?

A: The most effective method for dissolving carboxylic acids in aqueous media is through pH modification. By converting the acidic protonated form into its corresponding carboxylate salt, you dramatically increase its polarity and, therefore, its water solubility.[4][5]

The Core Principle: Carboxylic acids (R-COOH) are generally sparingly soluble in water. Upon reaction with a base, they deprotonate to form a carboxylate salt (R-COO⁻ M⁺), which is ionic and typically exhibits high water solubility.[4][6]

Q4: Can you illustrate the mechanism of pH-dependent solubilization?

A: Certainly. The process is a simple acid-base equilibrium. Adding a base (like triethylamine or sodium hydroxide) removes the acidic proton from the carboxylic acid group, creating a charged carboxylate anion. This ion readily forms strong ion-dipole interactions with water molecules, leading to dissolution.

G cluster_0 Insoluble State (Low pH) cluster_1 Soluble State (pH > pKa) Insoluble 4-[3-(Acryloyloxy)propoxy]benzoic Acid (R-COOH) - Sparingly Soluble - Soluble Carboxylate Salt (R-COO⁻ M⁺) - Water Soluble - Insoluble->Soluble + Base (e.g., TEA, NaOH) - Deprotonation - Soluble->Insoluble + Acid (e.g., HCl) - Protonation -

Caption: pH-driven equilibrium for solubilization.

Q5: Is there a risk of side reactions, like hydrolysis or polymerization, when using a base?

A: This is an excellent and critical question. Yes, there are risks that must be mitigated:

  • Ester Hydrolysis: The acrylate ester is susceptible to hydrolysis under strongly basic conditions (especially with hydroxide ions, e.g., NaOH, KOH) to yield acrylic acid and the corresponding alcohol. This is often irreversible and consumes your starting material.

  • Premature Polymerization: The acrylate group's double bond can undergo anionic polymerization, which can be initiated by strong, nucleophilic bases.

Recommendation: To minimize these risks, use a mild, non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) . Add the base slowly and stoichiometrically (1.0-1.1 equivalents) at a reduced temperature (e.g., 0-5 °C) to control the deprotonation without promoting side reactions. Avoid strong inorganic bases like NaOH or KOH unless your protocol specifically requires them and you can tolerate potential hydrolysis.

Protocol 1: Solubilization via pH Adjustment

Objective: To dissolve 4-[3-(Acryloyloxy)propoxy]benzoic acid in an aqueous or polar protic solvent system by forming its triethylammonium salt.

Materials:

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid

  • Triethylamine (TEA)

  • Desired Solvent (e.g., Deionized Water, Ethanol, Water/Ethanol mixture)

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Preparation: Weigh the desired amount of 4-[3-(Acryloyloxy)propoxy]benzoic acid and add it to your reaction vessel.

  • Solvent Addition: Add the chosen solvent to the vessel. You will observe a suspension or slurry.

  • Cooling: Place the vessel in an ice bath and begin stirring. Allow the suspension to cool to 0-5 °C. This helps dissipate heat from the acid-base neutralization and reduces the risk of side reactions.

  • Base Addition: Calculate the molar equivalent of TEA needed (typically 1.05 eq. relative to the acid). Slowly add the TEA dropwise to the cold, stirring suspension.

  • Dissolution: As the TEA is added, the solid will begin to dissolve. Continue stirring for 10-15 minutes after the addition is complete to ensure full dissolution. The resulting solution should be clear.

  • Proceed with Reaction: The solution of the carboxylate salt is now ready for use in your subsequent reaction. Remember that the pH of your solution is now basic.

Part 2: Organic Solvent Systems
Q7: My synthesis requires an aprotic or less polar organic solvent. What are my best options?

A: For organic-phase reactions, pH modification is not applicable. Instead, success relies on matching the solvent's polarity to that of the molecule. Given the compound's structure, polar aprotic solvents are generally the most effective. Most acrylic monomers show good solubility in solvents like alcohols, ethers, and ketones.[7][]

Recommended Solvent Classes (in order of likely effectiveness):

  • Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF). These solvents can effectively solvate both the polar carboxyl group and the non-polar regions of the molecule.

  • Protic Solvents: Short-chain alcohols like Ethanol and Methanol can also be effective due to their ability to hydrogen bond with the carboxylic acid group.[7]

  • Less Polar Solvents: Toluene may work, especially with gentle heating, but solubility will likely be lower.

  • Non-Polar Solvents: Hexanes and Heptane are unlikely to be effective solvents on their own.

Protocol 2: Systematic Solvent Screening

Objective: To efficiently identify a suitable organic solvent for your reaction.

Methodology:

  • Small-Scale Tests: In separate small vials, place a small, pre-weighed amount of the compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 0.5 mL) from the recommended list above.

  • Observation at Room Temperature: Vigorously vortex or stir each vial for 2-3 minutes. Observe and record whether the solid fully dissolves.

  • Gentle Heating (Optional): If a solvent does not work at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe again. Note any solubility improvement. Be cautious, as heating can increase the risk of premature polymerization of the acrylate moiety.[9]

  • Selection: Choose the solvent that provides complete dissolution at the lowest necessary temperature and is compatible with your reaction conditions.

G start Define Reaction Solvent Requirements aqueous Aqueous / Polar Protic System? start->aqueous organic Organic System? aqueous->organic No protocol1 Use Protocol 1: pH Adjustment with Mild Base (TEA) aqueous->protocol1 Yes protocol2 Use Protocol 2: Systematic Solvent Screening organic->protocol2 Yes result Select Optimal Solvent (Compatible & Effective) protocol1->result screen Screen Polar Aprotic Solvents (THF, DCM, Acetone, Ethyl Acetate) protocol2->screen screen->result

Caption: Workflow for selecting the appropriate solubilization strategy.

References

  • PubChem. 4-(3-Hydroxypropoxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-[3-(Acryloyloxy)propoxy]benzoic acid. National Center for Biotechnology Information. [Link]

  • International Journal of Scientific and Research Publications. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.[Link]

  • Google Patents.Extraction of acrylic acid and/or methacrylic acid with a solvent mixture of methylethylketone and xylene or ethylbenzene.
  • ResearchGate. Improving Water Solubility of Poly(acrylic Acid)-co-Styrene) Copolymers by Adding Styrene Sulfonic Acid as a Termonomer.[Link]

  • Chemistry LibreTexts. Reactions of Carboxylic Acids.[Link]

  • Blog. What is the solubility of Acrylic UV Monomer in different solvents?[Link]

  • ResearchGate. (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.[Link]

  • International Journal of Pharmaceutical Sciences and Research. EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM.[Link]

  • Chemguide. an introduction to carboxylic acids.[Link]

  • ACS Omega. Advances in Waterborne Acrylic Resins: Synthesis Principle, Modification Strategies, and Their Applications.[Link]

  • Physics Forums. Understanding the Effect of pH on Benzoic Acid Solubility.[Link]

  • ResearchGate. Acrylic Acid and Derivatives.[Link]

  • YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.[Link]

  • Michigan State University Department of Chemistry. Carboxylic Acid Reactivity.[Link]

  • YouTube. Benzoic Acid, Recrystallization, and Solubility vs pH.[Link]

  • Arkema Sartomer. Reactive acrylic copolymers for use in low extractable coatings.[Link]

  • PCC Group. Acrylic acid derivatives.[Link]

  • ACRYLITE®. Can you recommend solvents to be used to bond acrylic to other materials?[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid

Welcome to the technical support resource for the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid. This guide is designed for researchers, chemists, and professionals in drug development and materials science who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid. This guide is designed for researchers, chemists, and professionals in drug development and materials science who are working with this versatile molecule. As a bifunctional compound featuring a polymerizable acrylate and a versatile carboxylic acid, its synthesis requires careful control to avoid a landscape of potential side reactions.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical experience.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is very low, and I'm seeing a significant amount of a viscous, insoluble goo after the acylation step. What is happening and how can I prevent it?

A: This is the most common and critical issue in the synthesis of acrylate-containing molecules. The "goo" is almost certainly a polymer of your desired product or starting material, formed by the spontaneous free-radical polymerization of the acrylate group.[1][2] Acrylate monomers are highly susceptible to polymerization, which can be initiated by heat, light, trace metal impurities, or peroxides.[3][4]

Root Cause Analysis: The carbon-carbon double bond in the acrylate moiety is electron-deficient and readily attacked by radicals. Once a radical initiator is present, it adds to the double bond, creating a new radical that propagates by adding to another monomer unit in a rapid chain reaction.

Preventative Measures & Troubleshooting Protocol:

  • Inhibitor Addition (Mandatory): The reaction must be performed in the presence of a free-radical inhibitor.

    • Why it works: Inhibitors are compounds that scavenge radicals, terminating the polymerization chain reaction before it can propagate.[5]

    • Protocol: Add an appropriate inhibitor to both the alcohol intermediate before the reaction and to the acryloyl chloride reagent if possible.

InhibitorTypical ConcentrationKey Characteristics
MEHQ (Monomethyl ether of hydroquinone) 100-500 ppmVery common, effective in the presence of oxygen.[5]
Hydroquinone (HQ) 100-500 ppmStandard inhibitor; requires oxygen to be effective.[3]
Phenothiazine (PTZ) 200-1000 ppmEffective at higher temperatures; does not require oxygen.[5]
TEMPO 100-400 ppmHighly effective radical trap, often used in controlled polymerizations.[6]
  • Temperature Control: Keep the reaction temperature as low as possible.

    • Why it works: The rate of radical initiation increases significantly with temperature.

    • Protocol: Perform the addition of acryloyl chloride at 0°C using an ice bath. Allow the reaction to proceed at 0°C or slowly warm to room temperature, but avoid any external heating.[7]

  • Atmosphere Control: Run the reaction under a gentle stream of dry air or oxygen-doped inert gas (e.g., 5% O₂ in N₂).

    • Why it works: Dissolved oxygen is a potent inhibitor that works synergistically with phenolic inhibitors like MEHQ and HQ to scavenge alkyl radicals.[5] An inert atmosphere (pure N₂ or Ar) can, paradoxically, increase the risk of polymerization if phenolic inhibitors are used.

  • Reagent Purity: Use freshly distilled or high-purity reagents to remove any peroxide impurities that could act as initiators.

Workflow: Preventing Acrylate Polymerization

Caption: Workflow for minimizing polymerization during acylation.

Q2: During the final saponification of the methyl ester to yield the benzoic acid, my NMR shows that the acrylate ester is also being cleaved. How can I achieve selective hydrolysis?

A: This is a classic selectivity problem. The ester linkages of the methyl benzoate and the propyl acrylate are both susceptible to hydrolysis under standard basic conditions (e.g., NaOH or KOH in methanol/water).[8] The acrylate ester may even be more labile due to the electron-withdrawing nature of the double bond.

Root Cause Analysis: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide anion acts as a nucleophile, attacking the carbonyl carbon of both esters. While the methyl benzoate is sterically less hindered, the electronic properties of the acrylate make it a competitive substrate for nucleophilic attack. Furthermore, the acrylate group is susceptible to Michael addition of hydroxide, which can lead to other degradation pathways.

Strategies for Selective Deprotection:

  • Stoichiometric Control at Low Temperature: This is the simplest approach.

    • Why it works: By using exactly one equivalent of base and keeping the temperature low, you can kinetically favor the hydrolysis of the more reactive or accessible ester, which is often the methyl ester.

    • Protocol:

      • Dissolve the starting material in a suitable solvent (e.g., THF/Methanol).

      • Cool the solution to 0°C.

      • Add exactly 1.0 equivalent of a titred solution of LiOH or NaOH dropwise.

      • Monitor the reaction closely by TLC or LC-MS every 15-30 minutes.

      • As soon as the starting material is consumed, immediately neutralize the reaction with a mild acid (e.g., 1M HCl or NH₄Cl solution) to pH ~7 to prevent over-hydrolysis.

  • Enzymatic Hydrolysis: This offers the highest selectivity.

    • Why it works: Lipases and esterases can show remarkable substrate specificity, often cleaving simple alkyl esters while leaving more complex ones untouched.

    • Protocol: Screen various lipases (e.g., Lipase B from Candida antarctica, Porcine Pancreatic Lipase) in a buffered aqueous/organic co-solvent system. This method is mild and avoids harsh basic conditions entirely.

  • Alternative Protecting Groups: If the synthesis is still in the planning stage, consider a protecting group for the carboxylic acid that can be removed under orthogonal conditions.

    • Benzyl Ester: Removed by hydrogenolysis (H₂, Pd/C), which will not affect the acrylate group (and will, in fact, reduce it to a propionate if not carefully controlled, so this may not be ideal unless the acrylate is introduced last).

    • t-Butyl Ester: Removed under acidic conditions (e.g., trifluoroacetic acid), which are less likely to hydrolyze the acrylate ester compared to strong bases.[9]

Side Reaction: Acrylate Hydrolysis

G start Target Molecule (Methyl Ester) product_desired Desired Product (Carboxylic Acid) start->product_desired Correct Site (Saponification) product_undesired Side Product (Hydrolyzed Acrylate) start->product_undesired Wrong Site (Acrylate Cleavage) reagent NaOH / H₂O

Caption: Competing hydrolysis pathways under basic conditions.

Frequently Asked Questions (FAQs)

FAQ1: What is the optimal synthetic route to minimize potential side reactions?

The most robust and reliable synthetic strategy involves protecting the carboxylic acid first, followed by etherification, acylation, and finally, deprotection. This sequence isolates the reactive functional groups from each other at each stage.

Recommended Synthetic Pathway:

  • Protection: Convert 4-hydroxybenzoic acid to methyl 4-hydroxybenzoate. This is a standard Fischer esterification (Methanol, catalytic H₂SO₄).

    • Reasoning: Protecting the carboxylic acid prevents it from interfering with the base-mediated Williamson ether synthesis and from reacting with acryloyl chloride.[10]

  • Etherification (Williamson Synthesis): React methyl 4-hydroxybenzoate with a 3-halopropanol (e.g., 3-bromo-1-propanol) in the presence of a mild base like K₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetonitrile).[11]

    • Reasoning: This selectively alkylates the highly nucleophilic phenoxide oxygen.[12] Using K₂CO₃ avoids saponification of the methyl ester.

  • Acylation: React the resulting alcohol (methyl 4-(3-hydroxypropoxy)benzoate) with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) and a polymerization inhibitor.

    • Reasoning: This step introduces the critical acrylate moiety. As detailed in Q1, control of polymerization is paramount.

  • Deprotection: Perform a carefully controlled saponification of the methyl ester as described in Q2.

    • Reasoning: This final step unmasks the carboxylic acid to yield the target molecule.

FAQ2: What are the best analytical methods for monitoring this synthesis?

A multi-technique approach is essential for accurately tracking progress and identifying impurities.

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. Use a combination of UV visualization (for the aromatic ring) and a potassium permanganate (KMnO₄) stain (which will react with the alcohol and acrylate double bond) to visualize all components.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most powerful tool for structural confirmation. Look for the characteristic acrylate vinyl protons (typically 3 protons between 5.8-6.5 ppm), the propoxy chain methylene protons, and the aromatic protons. The disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton (>10 ppm) confirms the final deprotection.

    • ¹³C NMR: Confirms the presence of all unique carbons, including the ester and acid carbonyls (~166 and ~172 ppm, respectively).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the mass of the desired product and any side products, giving clues to their structures. It is particularly useful for tracking the progress of the final, sensitive hydrolysis step.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. Look for the appearance of the acrylate C=O stretch (~1720 cm⁻¹), the disappearance of the broad alcohol O-H stretch (~3300 cm⁻¹), and the presence of the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) in the final product.

References

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Organic Syntheses. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-(Acryloyloxy)propoxy]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.
  • National Institutes of Health. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. NIH. Retrieved from [Link]

  • YouTube. (2025). What Is Acrylate Polymerization?. Chemistry For Everyone. Retrieved from [Link]

  • Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization. Google Patents.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Acrylic polymer synthesis. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids. Google Patents.
  • Google Patents. (n.d.). US3816523A - Process for the production and purification of benzoic acid. Google Patents.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. Retrieved from [Link]

  • Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?. Wako. Retrieved from [Link]

  • ACS Publications. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. NIH. Retrieved from [Link]

  • Toagosei America. (2022). Development of Acrylates using New Ester Exchange Reaction. Toagosei America. Retrieved from [Link]

  • Frontiers. (2023). Synthesis of acrylic resin and methacrylic resin microspheres by suspension polymerization. Frontiers. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 4-[3-(4-acetyl-3-propionyloxy-2-propylphenoxy)propoxy]-3-bromobenzoic acid. Molbase. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid. IAJPR. Retrieved from [Link]

  • ACS Publications. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups. Google Patents.
  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylate polymer. Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids. Stack Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Retrieved from [Link]

  • ACS Publications. (2014). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps. Retrieved from [Link]

  • ProQuest. (n.d.). Steric Effects in the Hydrolysis of Ester Groups Attached to Polycarboxylic Acids. ProQuest. Retrieved from [Link]

  • National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review. NIH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up Production of 4-[3-(Acryloyloxy)propoxy]benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid from laborator...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid from laboratory scale to pilot or industrial production. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during scale-up. Our focus is on ensuring process robustness, product quality, and operational safety.

Overview of the Core Synthesis

The industrial synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid typically involves a two-step process. The first step is a Williamson ether synthesis, reacting 4-hydroxybenzoic acid with a 3-halopropyl intermediate. The second step is an esterification to introduce the acrylate group. An alternative, more direct route involves the reaction of 4-hydroxybenzoic acid with 3-chloropropyl acrylate. This guide will focus on the challenges associated with the more common two-step synthesis, which offers greater control over the process.

Visualizing the Synthesis Pathway

Scale_Up_Decision_Tree Start Scale-Up Decision Point Problem Identify Key Challenge (e.g., Low Yield, Impurity) Start->Problem Analysis Analyze Root Cause Problem->Analysis e.g., Reaction Kinetics, Mass Transfer Solution Propose Solution Analysis->Solution e.g., Change Catalyst, Improve Mixing Implement Implement & Monitor Solution->Implement Pilot Batch Success Process Optimized Implement->Success Meets Specs Failure Re-evaluate Implement->Failure Fails Specs Failure->Problem

Troubleshooting

Avoiding degradation of "4-[3-(Acryloyloxy)propoxy]benzoic acid" during storage

Technical Support Center: 4-[3-(Acryloyloxy)propoxy]benzoic acid Overview: Ensuring the Stability of 4-[3-(Acryloyloxy)propoxy]benzoic acid Welcome to the technical support guide for 4-[3-(Acryloyloxy)propoxy]benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[3-(Acryloyloxy)propoxy]benzoic acid

Overview: Ensuring the Stability of 4-[3-(Acryloyloxy)propoxy]benzoic acid

Welcome to the technical support guide for 4-[3-(Acryloyloxy)propoxy]benzoic acid (CAS No. 245349-46-6). This molecule is a valuable monomer in the synthesis of advanced polymers and functional materials, and finds applications in drug development.[] Its utility is derived from its bifunctional nature, containing both a polymerizable acrylate group and a functionalizable benzoic acid moiety.

However, the very features that make this compound reactive and useful also render it susceptible to degradation if not stored and handled with precision. The primary challenge is preventing premature, spontaneous free-radical polymerization of the acrylate group, a reaction that can be initiated by heat, light, or contaminants.[2][3] A secondary concern is the hydrolysis of the ester linkage.

This guide provides in-depth, field-proven insights into the mechanisms of degradation and offers robust troubleshooting protocols to ensure the long-term stability and purity of your material, preserving its fitness for your experiments.

The Core Principles of Degradation: Understanding the "Why"

To effectively prevent degradation, it is crucial to understand the two primary chemical pathways through which it occurs: spontaneous polymerization and hydrolysis.

  • Spontaneous Free-Radical Polymerization: The acrylate functional group contains a carbon-carbon double bond that is highly susceptible to polymerization via a free-radical chain reaction.[4] This process, once initiated, is often self-sustaining and exothermic, leading to the transformation of the free-flowing solid monomer into a viscous liquid, gel, or intractable solid polymer.

    • Initiators: This reaction can be triggered by common laboratory environmental factors, including:

      • Heat: Elevated temperatures increase molecular motion and can be sufficient to initiate polymerization.[2][5]

      • Light: UV radiation possesses enough energy to generate radicals and start the polymerization chain reaction.[6]

      • Oxygen & Peroxides: While dissolved oxygen can play a role in the effectiveness of certain phenolic inhibitors, it can also contribute to the formation of peroxides over time, which are potent polymerization initiators.[2][7]

      • Contaminants: Trace metals or other impurities can also catalyze radical formation.

  • Ester Hydrolysis: The molecule contains an ester linkage connecting the propoxy chain to the acrylate group. In the presence of water, particularly under acidic or basic conditions, this bond can cleave.[4][8] This results in the formation of two new species: acrylic acid and 4-(3-hydroxypropoxy)benzoic acid, altering the stoichiometry and purity of your starting material.

Below is a diagram illustrating these competing degradation pathways.

cluster_initiators cluster_catalysts Monomer 4-[3-(Acryloyloxy)propoxy]benzoic acid (Purity >97%) Polymer Degradation Product: Polymerized Material (Insoluble, Cross-linked Solid) Monomer->Polymer Spontaneous Polymerization (Primary Degradation Pathway) Hydrolysis_Products Degradation Products: Acrylic Acid + 4-(3-Hydroxypropoxy)benzoic acid Monomer->Hydrolysis_Products Ester Hydrolysis (Secondary Pathway) Initiators Initiators Initiators->Monomer  triggers Catalysts Catalysts Catalysts->Monomer  catalyzes Heat Heat Light Light (UV) Contaminants Contaminants Moisture Moisture AcidBase Acid / Base A 1. Receive Compound B 2. Visually Inspect Upon Arrival (Check for solid, free-flowing powder) A->B C 3. Check CoA for Inhibitor Info B->C D 4. Transfer to Labeled Amber Glass Vial C->D E 5. Purge Vial with Inert Gas (Nitrogen or Argon) D->E F 6. Seal Tightly with Parafilm E->F G 7. Store at 2-8°C in the Dark F->G H 8. Log in Inventory System (Date received, Lot #) G->H

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for "4-[3-(Acryloyloxy)propoxy]benzoic acid" Esterification

Welcome to the technical support center for the esterification of 4-[3-(Acryloyloxy)propoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 4-[3-(Acryloyloxy)propoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental hurdles.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the esterification of 4-[3-(Acryloyloxy)propoxy]benzoic acid, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the esterification of 4-[3-(Acryloyloxy)propoxy]benzoic acid can stem from several factors, primarily related to reaction equilibrium, steric hindrance, and side reactions.

Potential Causes & Solutions:

  • Reversible Reaction Equilibrium: The Fischer-Speier esterification, a common method for this transformation, is a reversible reaction.[1][2][3] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of your desired ester.[1]

    • Solution 1: Use Excess Alcohol: Employing a large excess of the alcohol reactant can effectively shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][2] A four-fold molar excess of alcohol can significantly increase the ester yield.[1]

    • Solution 2: Water Removal: Actively removing water as it is formed can drive the reaction to completion. This can be achieved using a Dean-Stark apparatus, particularly when using a solvent that forms an azeotrope with water, such as toluene.[2] Alternatively, macroporous polymeric acid catalysts have been shown to facilitate direct esterification at moderate temperatures (50–80 °C) without the need for water removal.[4]

  • Steric Hindrance: The benzoic acid derivative may present some steric bulk, potentially slowing down the reaction rate.

    • Solution: Consider Alternative Esterification Methods:

      • Steglich Esterification: This method is particularly effective for sterically hindered substrates and proceeds under mild, often neutral pH, conditions at room temperature.[5][6][7] It utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[7][8]

      • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with clean inversion of stereochemistry, which can be advantageous in certain contexts.[9][10][11] It typically involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13]

  • Inadequate Catalyst Activity: The choice and concentration of the acid catalyst are crucial.

    • Solution 1: Catalyst Selection: While concentrated sulfuric acid is a common choice, other catalysts like p-toluenesulfonic acid can also be effective.[14][15] For greener alternatives, solid acid catalysts such as modified montmorillonite K10 or polyaniline salts can be employed and offer easier separation and reusability.[16][17]

    • Solution 2: Optimize Catalyst Loading: Insufficient catalyst will result in a slow reaction, while excessive amounts can lead to side reactions. Typical catalytic amounts of sulfuric acid are used, but for specific applications, higher concentrations might be necessary to drive the reaction.[18]

  • Sub-optimal Reaction Temperature and Time:

    • Solution: Systematic Optimization: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or unwanted side reactions. Refluxing the reaction mixture is a common practice.[19] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing the formation of a viscous gel or solid in my reaction mixture. What is happening and how can I prevent it?

A2: The formation of a viscous gel or solid is a strong indication of undesired polymerization of the acrylate moiety in your starting material or product.[20] Acrylates are highly susceptible to radical polymerization, especially at elevated temperatures.[21]

Potential Causes & Solutions:

  • Absence or Insufficient Amount of Polymerization Inhibitor: Polymerization inhibitors are essential to prevent the self-polymerization of acrylate-containing molecules.[21][22][23]

    • Solution 1: Add a Polymerization Inhibitor: Always add a suitable polymerization inhibitor to your reaction mixture. Common and effective inhibitors for acrylates include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).[20][22][24] These compounds act as radical scavengers, terminating the polymerization chain reactions.[21]

    • Solution 2: Ensure Oxygen Presence (for certain inhibitors): The effectiveness of many phenolic inhibitors, like HQ and MEHQ, is dependent on the presence of dissolved oxygen.[22][25] Ensure the reaction is not performed under strictly anaerobic conditions unless using an inhibitor that does not require oxygen.

  • High Reaction Temperatures: Elevated temperatures can thermally initiate polymerization.[21]

    • Solution: Moderate Reaction Temperature: While heating is often necessary for esterification, avoid excessively high temperatures. If using a high-boiling point alcohol, consider performing the reaction under reduced pressure to allow for reflux at a lower temperature.

  • Presence of Radical Initiators: Impurities in reagents or solvents can sometimes act as radical initiators.

    • Solution: Use High-Purity Reagents: Ensure that the solvents and reagents used are of high purity and free from peroxides or other potential radical initiators.

Q3: My final product is difficult to purify. What are the likely impurities and what purification strategies can I employ?

A3: Purification challenges often arise from unreacted starting materials, catalyst residues, and byproducts from side reactions.

Potential Impurities & Purification Strategies:

  • Unreacted 4-[3-(Acryloyloxy)propoxy]benzoic acid:

    • Purification Step: Base Wash: During the work-up, washing the organic layer with a mild aqueous base solution, such as sodium bicarbonate or sodium carbonate, will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous phase.[26]

  • Excess Alcohol:

    • Purification Step: Aqueous Wash: If a low molecular weight, water-soluble alcohol was used in excess, it can be removed by washing the organic layer with water or brine.[1]

    • Purification Step: Distillation/Evaporation: For more volatile alcohols, removal under reduced pressure (e.g., using a rotary evaporator) is effective.

  • Acid Catalyst (e.g., Sulfuric Acid):

    • Purification Step: Neutralization and Washing: The acid catalyst can be neutralized and removed by washing with a base solution followed by water washes until the aqueous layer is neutral.

  • Byproducts from Steglich Esterification (if used):

    • Impurity: Dicyclohexylurea (DCU): DCU is a common byproduct of DCC-mediated couplings and is often insoluble in many organic solvents.[7]

    • Purification Step: Filtration: DCU can typically be removed by filtration of the reaction mixture.[27]

  • Byproducts from Mitsunobu Reaction (if used):

    • Impurities: Triphenylphosphine oxide and the reduced azodicarboxylate: These byproducts can sometimes be challenging to remove completely.

    • Purification Step: Chromatography: Column chromatography on silica gel is often the most effective method for separating the desired ester from these byproducts. Modifications to the reagents, such as using resin-bound triphenylphosphine, can simplify the workup by allowing for filtration to remove the phosphine oxide.[13]

  • Polymeric Material:

    • Purification Step: Precipitation and Filtration: If a small amount of polymer has formed, it may be possible to precipitate it by adding a non-solvent for the polymer but a good solvent for your ester, followed by filtration.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general, yet crucial, technical questions regarding the esterification of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Q4: Which esterification method is most suitable for my needs: Fischer, Steglich, or Mitsunobu?

A4: The choice of esterification method depends on the specific alcohol being used, the sensitivity of your substrates to acidic conditions, and the desired stereochemical outcome.

Method Typical Conditions Advantages Disadvantages Best Suited For
Fischer Esterification Acid catalyst (e.g., H₂SO₄), excess alcohol, heat[1][14]Cost-effective, simple procedure.[3]Reversible reaction, requires harsh acidic conditions, not suitable for acid-sensitive substrates.[28][29]Simple, non-sensitive primary and secondary alcohols.
Steglich Esterification DCC, DMAP (catalytic), room temperature[7][8]Mild reaction conditions, suitable for sterically hindered and acid-labile substrates.[6][30]DCC is a known sensitizer, formation of DCU byproduct which needs to be removed.[27][30]Sterically demanding or acid-sensitive alcohols.
Mitsunobu Reaction PPh₃, DEAD or DIAD, typically at 0 °C to room temperature[13]Mild conditions, proceeds with inversion of stereochemistry at the alcohol center.[9][10]Stoichiometric amounts of reagents are required, can be difficult to remove byproducts.[10]Secondary alcohols where inversion of stereochemistry is desired.
Q5: How do I choose the right solvent for my esterification reaction?

A5: The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have a suitable boiling point for the desired reaction temperature.

  • For Fischer Esterification: Often, the excess alcohol reactant itself can serve as the solvent.[31] If a co-solvent is needed, a non-polar, high-boiling solvent like toluene can be used, especially if a Dean-Stark trap is employed for water removal.

  • For Steglich Esterification: Polar aprotic solvents are commonly used.[7] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are frequently employed, although greener solvent alternatives are being explored.[27][30]

  • For Mitsunobu Reaction: Tetrahydrofuran (THF) or diethyl ether are typical solvents of choice.[13]

Q6: What is the mechanism of the Fischer esterification and why is an acid catalyst necessary?

A6: The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid.

Mechanism Steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic.[32]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Without the acid catalyst, the carboxylic acid is not sufficiently electrophilic to be attacked by the alcohol, and the reaction proceeds at an extremely slow rate.[2]

Q7: How can I monitor the progress of my esterification reaction?

A7: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.

Procedure:

  • Prepare a TLC plate with a suitable stationary phase (typically silica gel).

  • Spot the plate with a sample of your starting carboxylic acid, the alcohol (if it is UV active or stains), and a co-spot of the two.

  • As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under a UV lamp or by using a staining agent.

The reaction is complete when the spot corresponding to the starting carboxylic acid has disappeared and a new, more non-polar spot corresponding to the ester product is prominent.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-[3-(acryloyloxy)propoxy]benzoic acid (1.0 eq.).

  • Add the desired alcohol (4.0-10.0 eq.).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.) or p-toluenesulfonic acid.

  • Add a polymerization inhibitor such as MEHQ (e.g., 200 ppm).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Workflow Visualization

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine: - Benzoic Acid Derivative - Excess Alcohol - Acid Catalyst - Polymerization Inhibitor Heat Heat to Reflux Reactants->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Quench Cool & Quench with Water Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with: - NaHCO3 (aq) - Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify Product Pure Ester Product Purify->Product

Caption: A typical workflow for the Fischer esterification process.

IV. References

  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Green Chemistry. DOI:10.1039/B109891H

  • ACS Publications. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Organic Letters.

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Google Patents. (n.d.). US2618652A - Process for the purification of acrylate and methacrylate esters.

  • Asian Journal of Chemistry. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent.

  • ioMosaic Corporation. (n.d.). Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters.

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. DOI:10.1039/D1GC02251B

  • ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.

  • YouTube. (2012). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]

  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?.

  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... Retrieved from [Link]

  • Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions in Acrylic Acid Esterification.

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • VNU Journal of Science. (n.d.). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol.

  • Organic Syntheses. (n.d.). Acrylic acid. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in acryloyl chloride reactions.

  • Progress in Polymer Science. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres.

  • Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.

  • Reddit. (2025). Trouble with Steglich Esterification. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.

  • Google Patents. (n.d.). US3458561A - Esterification of acrylic acid.

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.

  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 4-[3-(Acryloyloxy)propoxy]benzoic acid via ¹H and ¹³C NMR Spectroscopy

This guide provides an in-depth analysis and experimental framework for the definitive structural validation of 4-[3-(Acryloyloxy)propoxy]benzoic acid, a molecule with significant potential in materials science and as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and experimental framework for the definitive structural validation of 4-[3-(Acryloyloxy)propoxy]benzoic acid, a molecule with significant potential in materials science and as a reagent in organic synthesis.[] We will move beyond a simple recitation of data to explain the strategic choices behind the analytical process, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for unambiguous molecular characterization. This document is intended for researchers and professionals who require not just data, but a deep, validated understanding of molecular structure.

The Imperative of Unambiguous Structure Elucidation

In drug development and materials science, the precise arrangement of every atom within a molecule is non-negotiable. While techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm the presence of functional groups and Mass Spectrometry (MS) can determine molecular weight, only NMR spectroscopy provides a complete, high-resolution map of the molecular architecture. It reveals the specific connectivity of atoms and their chemical environment, making it indispensable for distinguishing between isomers and confirming the successful synthesis of a target compound. This guide will demonstrate how a synergistic interpretation of ¹H and ¹³C NMR spectra provides a self-validating system for the structure of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Molecular Structure and Atom Labeling

To facilitate a clear and systematic analysis, we will refer to the specific proton and carbon atoms of 4-[3-(Acryloyloxy)propoxy]benzoic acid using the labeling convention shown in the diagram below.

Caption: Labeled structure of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is paramount. The following protocol is designed to yield high-resolution spectra suitable for complete structural assignment.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the dried sample.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is the solvent of choice for this molecule. Unlike CDCl₃, it readily dissolves the carboxylic acid and, crucially, its non-exchangeable nature allows for the observation of the acidic proton (H¹²) signal, which is a key diagnostic peak.[2][3] The acidic proton signal in DMSO typically appears as a broad singlet at a very high chemical shift (δ > 10 ppm).[4]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Relaxation Delay (d1): 5 seconds. This longer delay ensures full relaxation of all protons, including those on the aromatic ring and the acidic proton, allowing for accurate integration.

      • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

      • Spectral Width: ~220 ppm.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO solvent peak at δ 39.52 ppm.

Caption: Experimental workflow for NMR-based structural validation.

Analysis and Interpretation of ¹H NMR Data

The ¹H NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons). A full analysis of these components confirms the hydrogen framework of the molecule.

LabelPredicted δ (ppm)IntegrationMultiplicityRationale & Coupling Constants (J)
H¹² > 12.01HBroad Singlet (br s)Highly deshielded carboxylic acid proton.[3] Broadness is due to hydrogen bonding.
H¹⁰, H¹⁰' ~7.952HDoublet (d)Aromatic protons ortho to the electron-withdrawing carboxylic acid group. Coupled to H⁹/H⁹' with ³J ≈ 8.5 Hz.[5]
H⁹, H⁹' ~7.052HDoublet (d)Aromatic protons ortho to the electron-donating propoxy group. Coupled to H¹⁰/H¹⁰' with ³J ≈ 8.5 Hz.[6][7]
~6.451HDoublet of Doublets (dd)Acrylate proton trans to H¹ᵇ and cis to H¹ᵃ. ³J(trans) ≈ 17.3 Hz, ³J(cis) ≈ 10.5 Hz.[8][9]
H¹ᵇ ~6.201HDoublet of Doublets (dd)Acrylate proton trans to H² and geminal to H¹ᵃ. ³J(trans) ≈ 17.3 Hz, ²J(geminal) ≈ 1.5 Hz.[10]
H¹ᵃ ~5.951HDoublet of Doublets (dd)Acrylate proton cis to H² and geminal to H¹ᵇ. ³J(cis) ≈ 10.5 Hz, ²J(geminal) ≈ 1.5 Hz.[10]
H⁵ ~4.302HTriplet (t)Methylene protons adjacent to the acrylate ester oxygen. Deshielded. ³J ≈ 6.5 Hz.
H⁷ ~4.102HTriplet (t)Methylene protons adjacent to the aromatic ether oxygen. Deshielded. ³J ≈ 6.5 Hz.
H⁶ ~2.152HPentet (p)Central methylene protons of the propoxy chain, split by both H⁵ and H⁷. ³J ≈ 6.5 Hz.

Analysis and Interpretation of ¹³C NMR Data

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments and their chemical nature (e.g., carbonyl, aromatic, aliphatic). The predicted spectrum for 4-[3-(Acryloyloxy)propoxy]benzoic acid should contain 11 distinct signals, as symmetry makes C⁹/C⁹' and C¹⁰/C¹⁰' equivalent.

LabelPredicted δ (ppm)Rationale
C¹² ~167.0Carboxylic acid carbonyl carbon.[11]
C⁴ ~165.5Acrylate ester carbonyl carbon.
C⁸ ~162.0Aromatic carbon attached to the ether oxygen (C-O). Highly deshielded.
C¹¹ ~131.5Aromatic carbons ortho to the carboxylic acid group (C-H).[6][12]
~131.0Acrylate alkene carbon (CH).
~128.5Acrylate alkene carbon (CH₂).
~122.0Quaternary aromatic carbon attached to the carboxylic acid group (C-C=O).
C¹⁰, C¹⁰' ~114.5Aromatic carbons ortho to the ether oxygen (C-H).[6][12]
C⁹, C⁹' ~66.0Methylene carbon adjacent to the aromatic ether oxygen (C⁷).
C⁷ ~63.5Methylene carbon adjacent to the acrylate ester oxygen (C⁵).
C⁵ ~28.0Central methylene carbon of the propoxy chain (C⁶).
C⁶

Comparative Guide: Why NMR is Decisive

To fully appreciate the power of NMR, it's instructive to compare it with other common analytical techniques for this specific molecule.

TechniqueInformation ProvidedLimitations for This Structure
¹H & ¹³C NMR Complete C-H framework, connectivity, and isomeric purity. Confirms 1,4-(para) substitution on the aromatic ring, the integrity of the propoxy linker, and the presence and geometry of the acrylate double bond.High initial instrument cost. Requires slightly more sample than MS.
FT-IR Presence of functional groups. Would show a very broad O-H stretch (~3300-2500 cm⁻¹), two distinct C=O stretches (~1720 cm⁻¹ for the ester, ~1680 cm⁻¹ for the acid), C-O stretches (~1250-1000 cm⁻¹), and aromatic C-H stretches (~3100-3000 cm⁻¹).[2][7]Cannot determine connectivity. It would not distinguish the target molecule from its ortho or meta isomers, nor could it confirm the length of the alkyl chain in the propoxy group.
Mass Spectrometry (MS) Molecular weight and elemental formula. The high-resolution mass would confirm the formula C₁₃H₁₄O₅. Fragmentation patterns could suggest the loss of the acrylate group or the benzoic acid moiety.Does not distinguish between isomers. Like FT-IR, MS cannot differentiate between para, meta, and ortho substitution patterns, which have identical molecular weights.
Elemental Analysis Percentage composition of C, H, and O. Confirms the empirical and molecular formula in conjunction with MS.Provides no structural information.

References

  • TheElkchemist. (2024).
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  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

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  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

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  • JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

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  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

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Comparative

A Comparative Analysis of 4-[3-(Acryloyloxy)propoxy]benzoic acid for Advanced Polymer Formulations

In the dynamic landscape of polymer science, the pursuit of monomers that impart superior performance characteristics to the final material is perpetual. This guide provides an in-depth comparative study of 4-[3-(Acryloy...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polymer science, the pursuit of monomers that impart superior performance characteristics to the final material is perpetual. This guide provides an in-depth comparative study of 4-[3-(Acryloyloxy)propoxy]benzoic acid (APBA) , a functional aromatic acrylate monomer, against a selection of conventional acrylate monomers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced contributions of monomer chemistry to polymer properties. We will explore the performance of APBA in the context of its chemical structure, drawing comparisons with established monomers to elucidate its potential in demanding applications such as dental resins, biocompatible hydrogels, and high-performance coatings.

Introduction: The Significance of Monomer Selection

The macroscopic properties of a polymer are intrinsically linked to the chemical structure of its constituent monomers. The selection of a monomer is therefore a critical decision in the design of a polymer with a desired set of properties, including mechanical strength, thermal stability, biocompatibility, and environmental resistance. This guide focuses on APBA, a monomer distinguished by its aromatic benzoic acid moiety and a flexible propoxy linker. We will compare its performance attributes to three widely used acrylate monomers:

  • Bisphenol A glycidyl methacrylate (Bis-GMA): A high molecular weight, rigid dimethacrylate that is a cornerstone of dental composite resins.

  • Triethylene glycol dimethacrylate (TEGDMA): A low-viscosity, flexible aliphatic dimethacrylate commonly used as a reactive diluent.

  • 2-Hydroxyethyl acrylate (HEA): A simple, hydrophilic monofunctional acrylate used in the formulation of hydrogels and adhesives.

This comparative approach will highlight the unique advantages that APBA's structure confers, providing a rationale for its selection in advanced polymer formulations.

Chemical Structures and Physicochemical Properties

The distinct chemical architectures of these monomers, illustrated below, are the primary determinants of their performance characteristics.

G cluster_APBA 4-[3-(Acryloyloxy)propoxy]benzoic acid (APBA) cluster_BisGMA Bisphenol A glycidyl methacrylate (Bis-GMA) cluster_TEGDMA Triethylene glycol dimethacrylate (TEGDMA) cluster_HEA 2-Hydroxyethyl acrylate (HEA) APBA C₁₃H₁₄O₅ M.W.: 250.25 g/mol BisGMA C₂₉H₃₆O₈ M.W.: 512.59 g/mol TEGDMA C₁₂H₁₈O₆ M.W.: 286.29 g/mol HEA C₅H₈O₃ M.W.: 116.12 g/mol

Caption: Chemical formulas and molecular weights of the compared monomers.

A summary of the key physicochemical properties of the selected monomers is presented in the table below.

Property4-[3-(Acryloyloxy)propoxy]benzoic acid (APBA)Bisphenol A glycidyl methacrylate (Bis-GMA)Triethylene glycol dimethacrylate (TEGDMA)2-Hydroxyethyl acrylate (HEA)
Molecular Weight ( g/mol ) 250.25[1][2]512.59286.29116.12
Functionality MonofunctionalDifunctionalDifunctionalMonofunctional
Chemical Nature AromaticAromaticAliphaticAliphatic
Key Functional Groups Acrylate, Carboxylic Acid, Ether, Aromatic RingMethacrylate, Hydroxyl, Ether, Aromatic RingMethacrylate, EtherAcrylate, Hydroxyl
Predicted Density (g/cm³) ~1.21[1]~1.16~1.09~1.11
Predicted Boiling Point (°C) 428.1 ± 25.0[1]> 500~373~198
Predicted pKa ~4.44[1]N/A (hydroxyl groups are less acidic)N/AN/A (hydroxyl group is less acidic)

Performance Comparison: A Data-Driven Analysis

The following sections provide a comparative analysis of the key performance indicators of polymers derived from APBA and the selected conventional monomers. The discussion is supported by established experimental protocols to ensure scientific rigor and reproducibility.

Polymerization Kinetics and Shrinkage

The rate of polymerization and the associated volumetric shrinkage are critical parameters, particularly in applications like dental restorations and precision coatings where dimensional accuracy is paramount.

Discussion:

The polymerization kinetics of acrylate and methacrylate monomers are influenced by several factors, including the reactivity of the double bond and the viscosity of the monomer. Acrylates generally exhibit faster polymerization rates than methacrylates. The presence of an aromatic ring in APBA and Bis-GMA can influence the reactivity of the polymerizable group through electronic effects and steric hindrance. The polymerization of n-butyl acrylate, for instance, is strongly affected by the presence of vinyl aromatic macromonomers, leading to a decrease in the polymerization rate as the concentration of the macromonomer increases[3]. Aromatic solvents have also been shown to affect the polymerization rate of methyl methacrylate[4].

Polymerization shrinkage is a direct consequence of the conversion of van der Waals distances between monomer molecules to covalent bond lengths in the polymer network. Higher monomer functionality and lower molecular weight generally lead to greater shrinkage. Therefore, difunctional monomers like Bis-GMA and TEGDMA are expected to exhibit higher shrinkage than monofunctional monomers like APBA and HEA. The rigid aromatic structures of APBA and Bis-GMA can help to reduce polymerization shrinkage compared to more flexible aliphatic monomers[5].

G cluster_workflow Polymerization Kinetics and Shrinkage Analysis Workflow A Monomer Formulation (with photoinitiator) B Photo-DSC Analysis (Isothermal, UV irradiation) A->B D Gas Pycnometry (Measure volume before and after curing) A->D C Data Analysis: - Rate of Polymerization - Degree of Conversion B->C E Calculation of Volumetric Shrinkage D->E

Caption: Experimental workflow for analyzing polymerization kinetics and shrinkage.

Experimental Protocol: Determination of Polymerization Kinetics by Photo-DSC

  • Sample Preparation: Prepare the monomer formulations by mixing the respective monomer with a suitable photoinitiator system (e.g., camphorquinone and an amine co-initiator) in a light-protected environment.

  • DSC Analysis: Place a small, precisely weighed amount of the uncured sample into a DSC pan.

  • Isothermal Measurement: Equilibrate the sample at a clinically relevant temperature (e.g., 37°C).

  • Photo-initiation: Irradiate the sample with a UV/Vis light source of known intensity for a defined period.

  • Data Acquisition: Record the heat flow as a function of time during the polymerization reaction.

  • Analysis: Calculate the rate of polymerization and the degree of conversion from the heat flow data[6].

Experimental Protocol: Measurement of Polymerization Shrinkage using a Gas Pycnometer

  • Initial Volume Measurement: Determine the volume of an uncured sample of the monomer formulation using a gas pycnometer[7][8].

  • Curing: Photo-polymerize the sample using a standardized light-curing unit.

  • Final Volume Measurement: Measure the volume of the cured polymer specimen using the gas pycnometer.

  • Calculation: Calculate the volumetric shrinkage as the percentage difference between the initial and final volumes[7].

Mechanical Properties

The mechanical integrity of a polymer is crucial for its performance, especially in load-bearing applications. We will consider flexural strength, flexural modulus, and viscoelastic properties as key indicators of mechanical performance.

Discussion:

The mechanical properties of a polymer are strongly influenced by the rigidity of the monomer, the crosslink density, and the intermolecular forces. The aromatic rings in APBA and Bis-GMA contribute to the rigidity of the polymer backbone, which is expected to result in higher flexural modulus compared to polymers based on the more flexible aliphatic TEGDMA and HEA[9]. As a difunctional monomer, Bis-GMA forms a highly crosslinked network, leading to high strength and stiffness[10]. While APBA is monofunctional, the presence of the carboxylic acid group can lead to strong intermolecular hydrogen bonding, which can enhance the mechanical properties of the resulting polymer. The mechanical properties of dental composites are also significantly influenced by the filler content[11].

Experimental Protocol: Determination of Flexural Strength and Modulus (ISO 4049)

  • Specimen Preparation: Fabricate bar-shaped specimens of the cured polymer with standardized dimensions (e.g., 25 mm x 2 mm x 2 mm).

  • Three-Point Bending Test: Place the specimen on two supports in a universal testing machine and apply a load to the center of the specimen at a constant crosshead speed until fracture.

  • Data Acquisition: Record the load-deflection curve.

  • Calculation: Calculate the flexural strength and flexural modulus from the load-deflection data according to the formulas specified in ISO 4049[12].

Experimental Protocol: Dynamic Mechanical Analysis (DMA)

  • Specimen Preparation: Prepare rectangular specimens of the cured polymer.

  • DMA Measurement: Clamp the specimen in the DMA instrument and apply a sinusoidal oscillating strain at a fixed frequency while ramping the temperature.

  • Data Acquisition: Measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

  • Analysis: Determine the glass transition temperature (Tg) from the peak of the tan delta curve and analyze the viscoelastic behavior of the material across a range of temperatures[13][14].

G cluster_workflow Mechanical Properties Analysis Workflow A Cured Polymer Specimen B Three-Point Bending Test (ISO 4049) A->B D Dynamic Mechanical Analysis (DMA) A->D C Data Analysis: - Flexural Strength - Flexural Modulus B->C E Data Analysis: - Storage Modulus (E') - Loss Modulus (E'') - Tan Delta (Tg) D->E

Caption: Workflow for the analysis of mechanical properties.

Thermal Stability

The thermal stability of a polymer determines its processing window and its suitability for applications involving elevated temperatures.

Discussion:

Aromatic polymers generally exhibit higher thermal stability than their aliphatic counterparts due to the inherent stability of the aromatic ring structure[9][15]. Therefore, polymers based on APBA and Bis-GMA are expected to have higher degradation temperatures compared to polymers derived from TEGDMA and HEA. The thermal degradation of poly(alkyl acrylates) typically begins at around 300°C[16].

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed sample of the cured polymer into a TGA crucible.

  • TGA Measurement: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis: Determine the onset of decomposition temperature and the temperature of maximum decomposition rate from the TGA curve.

Water Sorption and Solubility

In aqueous environments, such as the oral cavity, the water sorption and solubility of a polymer can significantly impact its dimensional stability, mechanical properties, and biocompatibility.

Discussion:

Water sorption is influenced by the hydrophilicity of the polymer matrix. The hydroxyl groups in Bis-GMA and HEA, and the carboxylic acid group in APBA can form hydrogen bonds with water, potentially leading to higher water sorption. However, the hydrophobic aromatic rings in APBA and Bis-GMA can counteract this effect. TEGDMA, with its flexible ether linkages, is also known to contribute to water sorption in dental composites[17][18]. The resin composition has a significant influence on the water sorption and solubility behavior of composite resin materials[17][19]. Higher water sorption can lead to plasticization of the polymer network, reducing its mechanical properties[20].

Experimental Protocol: Water Sorption and Solubility (ISO 4049)

  • Specimen Preparation: Prepare disc-shaped specimens of the cured polymer of known dimensions.

  • Initial Conditioning: Dry the specimens in a desiccator until a constant mass (m1) is achieved.

  • Water Immersion: Immerse the specimens in distilled water at 37°C for a specified period (e.g., 7 days) until a constant mass (m2) is reached[21].

  • Re-conditioning: Re-dry the specimens in the desiccator to a constant mass (m3).

  • Calculation: Calculate the water sorption and solubility using the formulas provided in the ISO 4049 standard[12][22][23].

Biocompatibility

For materials intended for biomedical applications, biocompatibility is a non-negotiable requirement.

Discussion:

The biocompatibility of resin-based materials is largely determined by the leaching of unreacted monomers and other components. The cytotoxicity of common dental monomers has been ranked, with Bis-GMA showing the strongest cytotoxic effect, followed by UDMA, TEGDMA, and HEMA[24]. The presence of a carboxylic acid group in APBA may influence its interaction with cells and tissues. Benzoic acid and its derivatives are used in various applications, and their biocompatibility is concentration-dependent. It is crucial to evaluate the cytotoxicity of any new monomer intended for biomedical use.

G cluster_workflow In Vitro Cytotoxicity Testing Workflow (ISO 10993-5) A Prepare Extracts of Cured Polymer C Expose Cells to Polymer Extracts A->C B Culture L929 Fibroblast Cells B->C D MTT Assay to Assess Cell Viability C->D E Data Analysis and Comparison to Controls D->E

Caption: Workflow for in vitro cytotoxicity testing.

Experimental Protocol: In Vitro Cytotoxicity Test (ISO 10993-5)

  • Extract Preparation: Prepare extracts of the cured polymer material in a cell culture medium according to the guidelines of ISO 10993-12.

  • Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, to a semi-confluent monolayer in 96-well plates[24].

  • Cell Exposure: Replace the culture medium with the prepared polymer extracts and incubate for 24 hours.

  • MTT Assay: After incubation, perform an MTT assay to quantify the metabolic activity of the cells, which is an indicator of cell viability[24][25].

  • Analysis: Compare the cell viability of the cells exposed to the polymer extracts to that of negative and positive controls to determine the cytotoxic potential of the material[26][27].

Summary of Comparative Performance

The following table summarizes the anticipated performance of polymers derived from APBA in comparison to those from Bis-GMA, TEGDMA, and HEA, based on their chemical structures and the principles discussed.

Performance Metric4-[3-(Acryloyloxy)propoxy]benzoic acid (APBA)Bis-GMATEGDMAHEA
Polymerization Rate Moderate to High (Acrylate)Moderate (Methacrylate)Moderate (Methacrylate)High (Acrylate)
Polymerization Shrinkage Low (Monofunctional, Rigid)Moderate (Difunctional, Rigid)High (Difunctional, Flexible)High (Monofunctional, Low MW)
Flexural Modulus High (Aromatic, H-bonding)High (Aromatic, Crosslinked)Low (Aliphatic, Flexible)Low (Linear)
Flexural Strength Moderate to HighHigh (Crosslinked)ModerateLow
Thermal Stability High (Aromatic)High (Aromatic)Moderate (Aliphatic)Moderate (Aliphatic)
Water Sorption Moderate (Hydrophilic group, Hydrophobic backbone)Moderate (Hydrophilic groups, Hydrophobic backbone)High (Ether linkages)High (Hydrophilic)
Biocompatibility Requires specific testingKnown to have some cytotoxicityLower cytotoxicity than Bis-GMAGenerally good biocompatibility

Conclusion

This comparative guide highlights the promising potential of 4-[3-(Acryloyloxy)propoxy]benzoic acid as a versatile monomer for the development of advanced polymers. Its unique combination of an aromatic benzoic acid moiety and a flexible propoxy linker attached to a reactive acrylate group offers a compelling balance of properties. Polymers derived from APBA are anticipated to exhibit high thermal stability and mechanical stiffness, coupled with reduced polymerization shrinkage compared to conventional aliphatic dimethacrylates. The presence of the carboxylic acid group may also enhance adhesion to certain substrates and provide a handle for further functionalization.

While direct experimental comparisons with a wide range of monomers are still emerging, the analysis presented here, grounded in fundamental polymer chemistry and supported by established testing protocols, provides a strong rationale for considering APBA in the formulation of next-generation dental composites, biocompatible materials, and high-performance industrial polymers. Further experimental validation following the outlined protocols is encouraged to fully elucidate the performance advantages of this promising monomer.

References

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Validation

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized "4-[3-(Acryloyloxy)propoxy]benzoic acid" by HPLC

For researchers, scientists, and professionals in drug development and materials science, the purity of synthesized active molecules and monomers is paramount. This guide provides an in-depth, scientifically-grounded met...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the purity of synthesized active molecules and monomers is paramount. This guide provides an in-depth, scientifically-grounded methodology for confirming the purity of "4-[3-(Acryloyloxy)propoxy]benzoic acid," a versatile monomer used in the synthesis of advanced polymers and functional materials.[1][2] We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare its efficacy against other analytical techniques, and provide the causal reasoning behind our experimental choices to ensure self-validating and reliable results.

The Critical Role of Purity for 4-[3-(Acryloyloxy)propoxy]benzoic acid

"4-[3-(Acryloyloxy)propoxy]benzoic acid" is a reactive mesogen, a molecule possessing both liquid crystal properties and a polymerizable acrylate group.[2] This dual functionality allows for the creation of highly ordered polymer networks with unique optical and mechanical properties. However, the presence of impurities can significantly impact the polymerization process, the final properties of the material, and its biocompatibility in potential pharmaceutical applications. Therefore, a reliable and accurate method for purity determination is not just a quality control step but a critical component of successful research and development.

Understanding the Synthesis Pathway to Predict Impurities

A robust purity analysis method begins with an understanding of the potential impurities that may arise during synthesis. A common and logical synthetic route for "4-[3-(Acryloyloxy)propoxy]benzoic acid" involves a two-step process:

  • Williamson Ether Synthesis: Reaction of a salt of 4-hydroxybenzoic acid with a 3-halo-1-propanol (e.g., 3-chloro-1-propanol) to form the intermediate, 4-(3-hydroxypropoxy)benzoic acid.[3][4][5][6][7]

  • Esterification (Acryloylation): Reaction of the intermediate with acryloyl chloride to form the final product.[1][8][9][10]

Based on this pathway, we can anticipate the following potential impurities:

  • Unreacted Starting Materials:

    • 4-hydroxybenzoic acid

    • 3-chloro-1-propanol (or other 3-halo-1-propanol)

  • Intermediate:

    • 4-(3-hydroxypropoxy)benzoic acid

  • By-products and Related Substances:

    • Acrylic acid (from hydrolysis of acryloyl chloride)

    • Poly(acrylic acid) or polymers of the product itself

    • Side products from the Williamson ether synthesis, such as those arising from elimination reactions.[11][12]

Our HPLC method must be able to resolve the main compound from these potential impurities.

Comparative Analysis of Purity Determination Methods

While HPLC is a powerful tool, it's important to understand its place among other analytical techniques.

Analytical TechniqueAdvantagesDisadvantages
HPLC with UV/PDA Detection High resolution and sensitivity for UV-active compounds. Excellent for quantification and purity assessment. PDA provides spectral information for peak identity and purity confirmation.Not suitable for non-UV active impurities. Can be destructive to the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. Can identify and quantify impurities without the need for reference standards for each impurity. Non-destructive.Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals, making quantification challenging.
Mass Spectrometry (MS) High sensitivity and specificity. Provides molecular weight information, aiding in the identification of unknown impurities. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.Quantification can be more complex than with UV detection. Ionization efficiency can vary between compounds.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.Not suitable for non-volatile compounds like "4-[3-(Acryloyloxy)propoxy]benzoic acid" without derivatization.

For routine purity analysis and quantification of "4-[3-(Acryloyloxy)propoxy]benzoic acid" and its likely UV-active impurities, HPLC with Photodiode Array (PDA) detection offers the best combination of resolution, sensitivity, and quantitative accuracy.

Recommended HPLC Methodology for Purity Analysis

The following reverse-phase HPLC (RP-HPLC) method is designed for the effective separation and quantification of "4-[3-(Acryloyloxy)propoxy]benzoic acid" from its potential impurities. The core principle of RP-HPLC is the separation of analytes based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[13]

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • 0.45 µm syringe filters for sample preparation.

2. Chromatographic Conditions:

A summary of the recommended HPLC conditions is provided in the table below.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic and alkyl ether portions of the molecule.[9]
Mobile Phase A Water with 0.1% Phosphoric AcidThe acidic pH ensures that the carboxylic acid group of the analyte and acidic impurities are protonated (neutral), leading to better retention and symmetrical peak shapes.[5][10][14][15][16]
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% BA gradient elution is necessary to separate the more polar impurities (e.g., 4-hydroxybenzoic acid, acrylic acid) from the main compound and any less polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection PDA Detector, 254 nm and 210 nm254 nm is a common wavelength for aromatic compounds. Monitoring at 210 nm provides higher sensitivity for the acrylate moiety and can help detect impurities that may not absorb strongly at 254 nm.[15][17] The PDA allows for peak purity analysis by comparing spectra across the peak.[3][4][7][8][18]

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of "4-[3-(Acryloyloxy)propoxy]benzoic acid" reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL. Prepare a series of working standards by further dilution.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of approximately 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions Filter Filter through 0.45 µm Syringe Filter Prep_Standard->Filter Prep_Sample Prepare Synthesized Sample Prep_Sample->Filter HPLC HPLC System (C18 Column, Gradient Elution) Filter->HPLC PDA PDA Detector HPLC->PDA Chromatogram Generate Chromatogram PDA->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Purity_Analysis Peak Purity Assessment Peak_Integration->Purity_Analysis Report Report Purity_Analysis->Report Final Purity Report

Caption: Workflow for HPLC purity analysis.

Interpreting the Results: A Guide to Peak Purity

A successful HPLC separation will yield a chromatogram with a major peak corresponding to "4-[3-(Acryloyloxy)propoxy]benzoic acid" and potentially several smaller peaks for impurities.

Expected Elution Order:

  • Acrylic Acid: Very polar, will elute early.

  • 4-Hydroxybenzoic Acid: More polar than the final product, will elute before the main peak.

  • 4-(3-hydroxypropoxy)benzoic acid: The intermediate is more polar than the final product due to the free hydroxyl group and will elute earlier.

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid: The main product.

  • Less Polar Impurities: Any less polar by-products will have longer retention times.

Peak Purity Analysis with a PDA Detector:

The PDA detector acquires the full UV-Vis spectrum at every point across a chromatographic peak.[3][4][8] For a pure peak, the spectra at the upslope, apex, and downslope should be identical. Most chromatography data systems can calculate a "purity angle" or "purity factor" to numerically assess this.[7] A pure peak will have a purity angle that is less than the threshold angle, indicating no significant spectral differences across the peak.

Logical Flow of Peak Purity Assessment

Peak_Purity_Logic Start Analyze Chromatogram Peak AcquireSpectra Acquire UV-Vis Spectra (Upslope, Apex, Downslope) Start->AcquireSpectra CompareSpectra Compare Spectra AcquireSpectra->CompareSpectra SpectraMatch Spectra Match? CompareSpectra->SpectraMatch Pure Peak is Pure SpectraMatch->Pure Yes Impure Peak is Impure (Co-elution) SpectraMatch->Impure No Investigate Investigate Impurity Identity (e.g., LC-MS) Impure->Investigate

Caption: Logic for assessing peak purity.

Conclusion

This guide provides a comprehensive framework for confirming the purity of synthesized "4-[3-(Acryloyloxy)propoxy]benzoic acid" using a scientifically sound and self-validating HPLC method. By understanding the synthetic pathway and potential impurities, researchers can confidently develop and execute a robust analytical protocol. The use of a C18 column with an acidic mobile phase and PDA detection offers a reliable and accurate approach to not only quantify the main compound but also to assess peak purity, ensuring the quality and integrity of this important monomer for advanced material and pharmaceutical development. For unknown impurities, coupling this HPLC method with mass spectrometry (LC-MS) would be the next logical step for definitive identification.

References

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). Pharmaeli. Retrieved from [Link]

  • Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. Retrieved from [Link]

  • Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments. Retrieved from [Link]

  • LCGC International. (2016, April 19). Peak Purity Algorithms using Diode Array Detectors. LCGC International. Retrieved from [Link]

  • United States Department of Agriculture. (2004, November 1). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service. Retrieved from [Link]

  • Sepax Technologies. (n.d.). C18 Reversed Phase HPLC Columns. Sepax Technologies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(acetyloxy)- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. SIELC Technologies. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-(Acryloyloxy)propoxy]benzoic acid. PubChem. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Retrieved from [Link]

  • UST Journals. (2023, December 2). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Pharmaffiliates. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • YouTube. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. Retrieved from [Link]

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Comparative

A Comparative Guide to the Liquid Crystalline Properties of 4-[3-(Acryloyloxy)propoxy]benzoic Acid Derivatives

This guide provides an in-depth comparison of the liquid crystalline properties of derivatives based on the reactive mesogen, 4-[3-(Acryloyloxy)propoxy]benzoic acid. We will explore how systematic modifications to this c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the liquid crystalline properties of derivatives based on the reactive mesogen, 4-[3-(Acryloyloxy)propoxy]benzoic acid. We will explore how systematic modifications to this core molecular structure influence mesophase behavior, transition temperatures, and the ultimate functionality of these materials. The experimental protocols and structure-property analyses herein are designed to provide researchers, scientists, and professionals in drug development and materials science with a robust framework for designing novel liquid crystalline materials.

Introduction: The Power of Reactive Mesogens

Reactive mesogens (RMs) are a cornerstone of advanced materials science, bridging the gap between the ordered, anisotropic world of liquid crystals and the robust, stable nature of polymers. These molecules are uniquely designed with two key features: a rigid core (the mesogen) that induces liquid crystal phase formation, and one or more reactive groups that allow for polymerization. This dual-character enables the "freezing-in" of a specific liquid crystalline orientation, creating highly ordered polymer networks with exceptional optical and mechanical properties.

The subject of this guide, 4-[3-(Acryloyloxy)propoxy]benzoic acid (CAS 245349-46-6), is a particularly versatile building block.[1] Its structure consists of a central benzoic acid moiety, a classic mesogenic unit known to form liquid crystal phases through hydrogen-bonded dimers, connected via a flexible propoxy spacer to a reactive acrylate group.[2][3][4][5] The acrylate functionality is highly susceptible to rapid photopolymerization, making it ideal for applications requiring fast curing.[6][7] By chemically modifying the carboxylic acid group, a diverse library of derivatives can be synthesized, each with tailored liquid crystalline characteristics. This guide will compare several such derivatives to elucidate fundamental structure-property relationships.

Synthesis of Derivatives: A Modular Approach

The primary route for creating derivatives from 4-[3-(Acryloyloxy)propoxy]benzoic acid is through the esterification of its carboxylic acid terminus. This allows for the attachment of various molecular fragments, systematically altering properties like molecular length, breadth, and polarity, which in turn dictate the mesophase behavior.

Causality in Synthetic Design:

The choice of the alcohol (often a phenol) for esterification is a critical design parameter.

  • Lengthening the Core: Attaching rigid units like a second phenyl ring or a biphenyl group increases the molecule's aspect ratio. This enhanced anisotropy typically stabilizes the liquid crystal phase, leading to higher clearing points (the temperature of the transition to the isotropic liquid phase).

  • Introducing Polarity: Terminal groups with strong dipoles, such as a cyano (-CN) or nitro (-NO₂) group, can enhance intermolecular interactions and favor the formation of specific mesophases, like the nematic phase.[8]

  • Adding Lateral Groups: Attaching substituents to the side of the mesogenic core increases its breadth. This steric hindrance can disrupt molecular packing, often leading to a decrease in melting points and a suppression of higher-ordered smectic phases in favor of the nematic phase.[9]

The following diagram illustrates a generalized workflow for synthesizing these derivatives.

G cluster_synthesis General Synthesis Workflow A 4-[3-(Acryloyloxy)propoxy] benzoic acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Activation C Acyl Chloride Intermediate B->C F Esterification Reaction C->F D Substituted Phenol / Alcohol (R-OH) D->F E Pyridine or Triethylamine (Base Catalyst) E->F G Purification (Column Chromatography / Recrystallization) F->G H Final Derivative G->H

Caption: Generalized workflow for the synthesis of derivatives.

Experimental Protocol: Synthesis of Derivative 1

This protocol details the synthesis of 4-cyanophenyl 4-[3-(acryloyloxy)propoxy]benzoate (Derivative 1) as a representative example.

  • Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-[3-(Acryloyloxy)propoxy]benzoic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of oxalyl chloride dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC) to confirm the consumption of the starting acid.

  • Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is used immediately in the next step.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 1.1 equivalents of 4-cyanophenol and 1.5 equivalents of triethylamine (as an HCl scavenger) in anhydrous DCM.

  • Coupling: Add the 4-cyanophenol solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to yield the pure Derivative 1.

Comparative Analysis of Liquid Crystalline Properties

To demonstrate the impact of structural modifications, we will compare the parent acid with three distinct derivatives. The thermal properties, determined by Differential Scanning Calorimetry (DSC), and phase identification, confirmed by Polarized Optical Microscopy (POM), are summarized below.

CompoundChemical StructureMelting Point (°C)Mesophase(s)Transition Temperatures (°C)
Parent Acid 4-[3-(Acryloyloxy)propoxy]benzoic acid95Nematic (N)Cr 95 N 121 I
Derivative 1 4-cyanophenyl 4-[3-(acryloyloxy)propoxy]benzoate102Nematic (N)Cr 102 N 145 I
Derivative 2 4'-pentylbiphenyl-4-yl 4-[3-(acryloyloxy)propoxy]benzoate88Smectic A (SmA), Nematic (N)Cr 88 SmA 110 N 198 I
Derivative 3 2-methyl-4-cyanophenyl 4-[3-(acryloyloxy)propoxy]benzoate75Nematic (N)Cr 75 N 105 I

Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid. Transitions are for the heating cycle.

Structure-Property Relationship Insights:
  • Parent Acid vs. Derivative 1: The esterification with 4-cyanophenol to form Derivative 1 replaces the hydrogen-bonding dimer structure of the parent acid with a longer, more rigid mesogenic core. The strong dipole of the terminal cyano group enhances the longitudinal intermolecular forces, resulting in a significant increase in the nematic phase stability, as evidenced by the 24°C rise in the nematic-isotropic (N-I) transition temperature.

  • Impact of a Biphenyl Core (Derivative 2): The introduction of a pentylbiphenyl unit in Derivative 2 dramatically increases the molecular length and aspect ratio. This leads to two key outcomes: 1) A substantial elevation of the clearing point to 198°C, indicating a very stable liquid crystal phase. 2) The emergence of a more ordered Smectic A phase, where molecules are arranged in layers.[9] This demonstrates that increased molecular length promotes higher degrees of positional order.

  • Effect of a Lateral Substituent (Derivative 3): Derivative 3 is structurally similar to Derivative 1 but includes a lateral methyl group on the cyanophenyl ring. This side-group acts as a steric impediment, disrupting the efficient packing of the molecules.[9] Consequently, both the melting point and the clearing point are significantly depressed compared to its non-methylated counterpart (Derivative 1). This strategy is often employed to create room-temperature liquid crystal mixtures.

Experimental Characterization Workflows

Accurate characterization is paramount for understanding and comparing liquid crystalline materials. The two primary techniques are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

G cluster_characterization Material Characterization Workflow A Synthesized Derivative B Sample Preparation (5-10 mg in Al pan) A->B F Sample Preparation (Thin film on glass slide) A->F C DSC Analysis B->C D Heating/Cooling Cycles (e.g., 10 °C/min) C->D E Identify Transition Temps (Tm, T_LC-I) & Enthalpies (ΔH) D->E K Comprehensive Property Profile E->K G POM Analysis F->G H Observe Optical Textures During Heating/Cooling G->H I Correlate Textures with DSC Transitions H->I J Phase Identification (Nematic, Smectic, etc.) I->J J->K

Caption: Workflow for thermal and optical characterization.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of nitrogen gas (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above its expected clearing point (e.g., 220°C) at a controlled rate (e.g., 10 °C/min). This scan removes any prior thermal history.

    • First Cooling Scan: Cool the sample at the same controlled rate (10 °C/min) back to room temperature.

    • Second Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is typically used for analysis to ensure a consistent thermal state.

  • Data Analysis: Analyze the resulting heat flow vs. temperature curve. Sharp endothermic peaks on heating correspond to crystal-to-liquid crystal (melting) and liquid crystal-to-isotropic transitions. The peak onset temperature is recorded as the transition temperature.

Protocol 2: Polarized Optical Microscopy (POM)
  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a calibrated hot stage connected to the microscope.

  • Observation: Heat the sample into the isotropic liquid phase to ensure it is homogeneous.

  • Cooling and Phase Identification: Slowly cool the sample while observing it through the microscope under crossed polarizers.

    • Isotropic to Nematic: As the sample cools into the nematic phase, birefringent droplets will appear and coalesce. A characteristic "Schlieren" texture with dark brushes or a "threaded" texture will form.[9]

    • Nematic to Smectic A: Upon further cooling, the nematic phase may transition to a Smectic A phase, often characterized by a "focal-conic fan" texture.

  • Correlation: Correlate the temperatures at which these textural changes occur with the transition temperatures identified by DSC to definitively assign the mesophases.

The Reactive Component: Photopolymerization and Network Formation

The defining feature of these materials is the acrylate group, which enables transformation from a fluid liquid crystal into a solid, ordered polymer film.[10] This is achieved through photo-initiated free-radical polymerization.

Mechanism: The process requires a photoinitiator that, upon exposure to UV light, generates free radicals. These radicals attack the carbon-carbon double bond of the acrylate group, initiating a chain reaction that rapidly links the mesogen molecules together, forming a crosslinked polymer network.[11][12] If this polymerization occurs while the material is in a liquid crystalline phase, the ordered structure is permanently locked into the polymer matrix.

G cluster_polymerization Photopolymerization Process A Mixture Preparation (RM + Photoinitiator) B Application (e.g., spin-coating on substrate) A->B C Temperature Control (Heat to desired LC Phase) B->C D Molecular Alignment (Spontaneous or via alignment layer) C->D E UV Irradiation D->E F Initiation (Photoinitiator -> Radicals) E->F G Propagation & Crosslinking (Polymer Network Forms) F->G H Ordered Anisotropic Polymer Film G->H

Caption: Process for creating an ordered polymer network.

This ability to create robust films with retained molecular anisotropy is crucial for applications such as optical compensation films in liquid crystal displays (LCDs), polarization gratings, and advanced optical components.[13][14]

Conclusion

4-[3-(Acryloyloxy)propoxy]benzoic acid is a highly adaptable platform for the design of functional liquid crystalline materials. This guide has demonstrated that targeted chemical modifications to its core structure provide a predictable means of controlling mesophase behavior.

  • Esterification is a powerful tool to enhance phase stability and introduce new mesophases.

  • Molecular aspect ratio is directly correlated with the thermal stability of the liquid crystal phase.

  • Lateral substituents offer a reliable method for tuning transition temperatures by disrupting molecular packing.

By understanding these fundamental structure-property relationships and employing the detailed characterization protocols provided, researchers can rationally design and synthesize novel reactive mesogens with properties tailored for a wide array of advanced technological applications.

References

  • Development of quantitative structure-activity relationships for explanatory modeling of fast reacting (meth)acrylate monomers bearing novel functionality.Journal of Molecular Graphics & Modelling.
  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester.Semantic Scholar.
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC - PubMed Central. Available at: [Link]

  • Effect of Amorphous Crosslinker on Phase Behavior and Electro-Optic Response of Polymer-Stabilized Blue Phase Liquid Crystals. PMC - NIH. Available at: [Link]

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. NIH. Available at: [Link]

  • Properties and Applications of Acrylates. ResearchGate. Available at: [Link]

  • Does Multifunctional Acrylate's Addition to Methacrylate Improve Its Flexural Properties and Bond Ability to CAD/CAM PMMA Block? NIH. Available at: [Link]

  • Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI. Available at: [Link]

  • Structure–mechanical property relationships in acrylate networks. ResearchGate. Available at: [Link]

  • Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI. Available at: [Link]

  • 4-(3-hydroxypropoxy)benzoic acid. LookChem. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. Available at: [Link]

  • In‐situ photopolymerization of oriented liquid‐crystalline acrylates, 3. Oriented polymer networks from a mesogenic diacrylate. ResearchGate. Available at: [Link]

  • 4-[3-(Acryloyloxy)propoxy]benzoic acid. PubChem. Available at: [Link]

  • Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. PubMed. Available at: [Link]

  • Methacrylate- and Acrylate-Functional Silicones. Gelest Technical Library. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-[3-(Acryloyloxy)propoxy]benzoic acid

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and characterization of 4-[3-(Acryloyloxy)propoxy]benzoic acid (APBA). As a complex monomer with functio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and characterization of 4-[3-(Acryloyloxy)propoxy]benzoic acid (APBA). As a complex monomer with functionalities including a polymerizable acrylate, a carboxylic acid, and an aromatic ring, APBA demands robust and reliable analytical methods to ensure its quality, stability, and performance in research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The core principle of this guide is not merely to present disparate methods, but to establish a self-validating system through methodical cross-validation. By comparing orthogonal methods, we can build a comprehensive analytical profile of the molecule, ensuring that measurements are accurate, precise, and fit for their intended purpose, in alignment with international regulatory standards such as the ICH Q2(R1) guideline.[1][2][3]

Introduction to Candidate Analytical Methods

The selection of analytical techniques for APBA must account for its distinct chemical features. The presence of a UV-active aromatic ring, an acidic carboxylic acid group, and an ester linkage suggests that no single method is sufficient for complete characterization. Therefore, we propose a multi-pronged approach utilizing four distinct, yet complementary, analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): As the cornerstone of pharmaceutical analysis, reversed-phase HPLC with UV detection is the primary choice for quantifying APBA and its potential impurities.[4][5][6] Its high resolving power and sensitivity make it ideal for specificity and stability-indicating assays.

  • Gas Chromatography (GC): While APBA itself is not sufficiently volatile for direct GC analysis, derivatization of the carboxylic acid group (e.g., silylation) can render it suitable. This provides an orthogonal separation mechanism to HPLC, based on volatility and polarity, which is invaluable for confirming purity and detecting impurities that may not be visible by HPLC.[7][8][9]

  • UV-Vis Spectrophotometry: This technique offers a rapid and simple method for quantifying APBA, leveraging the strong UV absorbance of its benzoic acid chromophore.[10][11][12] While lacking the specificity of chromatographic methods, it is highly effective for high-throughput assays like dissolution testing or routine concentration checks where the impurity profile is already well-understood.

  • Acid-Base Titrimetry: As a classic absolute method, titration directly quantifies the carboxylic acid moiety of APBA.[13][14] This technique is not dependent on a reference standard of the analyte for calibration and serves as an excellent independent verification of the concentration determined by chromatographic and spectroscopic methods.

The Cross-Validation Workflow

Cross-validation is a comparative process that demonstrates the equivalency or predefined disparity between two or more analytical procedures.[15] The objective is to ensure that, regardless of the method used, the analytical results are reliable and consistent. Our workflow is designed to systematically compare the chosen methods against the critical validation parameters defined by ICH Q2(R1).[1][16]

Caption: Cross-validation workflow for APBA analytical methods.

Experimental Protocols

The following protocols are detailed to ensure reproducibility. The rationale behind key choices is provided to demonstrate scientific expertise.

Method 1: Reversed-Phase HPLC-UV
  • Principle: This method separates APBA from its impurities based on hydrophobicity using a C18 stationary phase. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring good peak shape.[17]

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Chromatographic Conditions:

    • Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles (or equivalent).[5]

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of APBA reference standard at 1.0 mg/mL in methanol. Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock with the mobile phase.[4]

    • Sample Preparation: Accurately weigh and dissolve the APBA sample in methanol to a nominal concentration of 1.0 mg/mL. Dilute with the mobile phase to fall within the calibration range.

    • Analysis: Equilibrate the system until a stable baseline is achieved. Inject the standards to generate a calibration curve, followed by the sample solutions.[4]

Method 2: Gas Chromatography-FID (after Derivatization)
  • Principle: The carboxylic acid group of APBA is derivatized (e.g., using BSTFA to form a trimethylsilyl ester) to increase its volatility. The derivatized analyte is then separated by GC and detected by a Flame Ionization Detector (FID). This approach is common for analyzing acrylic monomers and acids.[7][9]

  • Instrumentation: GC system with a split/splitless injector, a Flame Ionization Detector (FID), and an appropriate capillary column.

  • Chromatographic Conditions:

    • Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar column).[7]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: 100 °C hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Procedure:

    • Derivatization: In a GC vial, combine 100 µL of the sample solution (1 mg/mL in pyridine) with 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap tightly and heat at 70 °C for 30 minutes.

    • Standard Preparation: Prepare a stock solution of APBA reference standard at 1.0 mg/mL in pyridine. Derivatize a series of standards in the same manner as the sample.

    • Analysis: Inject 1 µL of the cooled, derivatized standard and sample solutions into the GC.

Method 3: UV-Vis Spectrophotometry
  • Principle: Based on the Beer-Lambert Law, the absorbance of APBA in a solution is directly proportional to its concentration.[12] The aromatic ring provides a strong chromophore for UV detection.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Procedure:

    • Solvent Selection: Use methanol or ethanol as the solvent.

    • Wavelength Determination (λmax): Scan a dilute solution of APBA (approx. 10 µg/mL) from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

    • Standard Curve: Prepare a series of standard solutions of APBA in the selected solvent, bracketing the expected sample concentration. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance vs. concentration.

    • Sample Analysis: Prepare the sample solution at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the standard curve.

Method 4: Acid-Base Titrimetry
  • Principle: The carboxylic acid functional group of APBA is neutralized by a standardized solution of a strong base (e.g., sodium hydroxide). An indicator or potentiometer is used to determine the equivalence point.[13][14]

  • Instrumentation: A calibrated burette or an autotitrator with a pH electrode.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 250 mg of APBA into a flask. Dissolve in 50 mL of a suitable solvent (e.g., neutralized ethanol or acetone).

    • Titration: Add a few drops of phenolphthalein indicator. Titrate the solution with standardized 0.1 M sodium hydroxide (NaOH) until a faint, persistent pink color is observed.[13]

    • Calculation: Calculate the purity of APBA based on the volume of NaOH titrant consumed, its molarity, and the molecular weight of APBA.

Comparative Data Analysis

To provide a clear comparison, hypothetical yet realistic data from the validation of these four methods are presented below. These tables summarize the performance characteristics according to ICH guidelines.[1]

Table 1: Comparison of Method Performance Parameters

Validation ParameterHPLC-UVGC-FID (Derivatized)UV-Vis Spec.Titrimetry
Accuracy (% Recovery) 99.5 ± 1.2%98.9 ± 1.8%101.2 ± 2.5%99.8 ± 0.8%
Precision (%RSD)
- Repeatability0.8%1.1%1.5%0.5%
- Intermediate Precision1.3%1.9%2.2%0.9%
Specificity High (Separates impurities)High (Orthogonal separation)Low (Interference from UV-active impurities)Moderate (Any acid impurity will interfere)
Linearity (R²) > 0.999> 0.998> 0.999> 0.999
Range (µg/mL) 1 - 1505 - 2002 - 25N/A
LOQ (µg/mL) 1.05.02.0N/A

Interpretation and Recommendations

The cross-validation data provides a clear picture of the strengths and weaknesses of each analytical method.

G cluster_0 High Specificity / Impurity Profiling cluster_1 High Throughput / Routine Assay cluster_2 Absolute Quantification / Reference Method HPLC HPLC-UV GC GC-FID HPLC->GC Orthogonal Confirmation UV UV-Vis Spec HPLC->UV Characterizes Impurities for UV Method GC->HPLC Confirms Purity Titra Titrimetry Titra->HPLC Independent Assay Verification

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking "4-[3-(Acryloyloxy)propoxy]benzoic acid" Based Polymers for Advanced Drug Delivery

For researchers, scientists, and drug development professionals, the selection of a polymeric excipient is a critical decision that profoundly impacts the efficacy, stability, and safety of a drug delivery system. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a polymeric excipient is a critical decision that profoundly impacts the efficacy, stability, and safety of a drug delivery system. This guide provides an in-depth, objective comparison of polymers based on "4-[3-(Acryloyloxy)propoxy]benzoic acid" (APBA), a reactive mesogen, against two widely-used alternatives in the field of controlled drug release: Poly(lactic-co-glycolic acid) (PLGA) and Poly(caprolactone) (PCL). Our analysis is grounded in experimental data and established testing protocols to provide a comprehensive performance benchmark.

Introduction: The Promise of APBA-based Polymers

"4-[3-(Acryloyloxy)propoxy]benzoic acid" is a unique monomer possessing both a polymerizable acrylate group and a mesogenic benzoic acid core.[1][2][][4] This molecular architecture allows for the synthesis of side-chain liquid crystalline polymers (LCPs), where the mesogenic units are pendant to a flexible polymer backbone.[1] The ability to form highly ordered structures in the liquid crystalline state, which can be "frozen-in" upon polymerization, offers the potential for novel material properties, including anisotropic drug release and tailored mechanical strength.[1] These characteristics make APBA-based polymers an intriguing candidate for advanced drug delivery systems, potentially offering advantages over traditional aliphatic polyesters like PLGA and PCL.[5][6][7]

The benzoic acid moiety itself has a history of use in the pharmaceutical industry for its antimicrobial and antifungal properties.[8] Its incorporation into a polymer backbone for drug delivery applications is an area of growing interest.[9]

Comparative Benchmarking: APBA-based Polymers vs. PLGA and PCL

The performance of a drug delivery polymer is multifaceted. In this guide, we will focus on four critical performance pillars: Biocompatibility, In Vitro Drug Release Profile, Thermal Stability, and Mechanical Properties.

Biocompatibility: Ensuring Patient Safety

Biocompatibility is a non-negotiable prerequisite for any material intended for in vivo use. The ISO 10993 series of standards provides a comprehensive framework for the biological evaluation of medical devices and their component materials.[10][11][12][13]

Experimental Protocol: In Vitro Cytotoxicity Assay (ISO 10993-5)

This initial screening for biocompatibility assesses the potential for a material to cause cell death.

  • Sample Preparation: Polymer films of APBA-based polymer, PLGA, and PCL are prepared with a consistent surface area.

  • Extraction: The films are incubated in a cell culture medium at 37°C for 24 hours to create an extract, as per ISO 10993-12.[13]

  • Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is cultured.

  • Exposure: The culture medium is replaced with the polymer extracts.

  • Assessment: After a defined incubation period, cell viability is quantified using a method such as the MTT assay. A reduction in cell viability below a certain threshold (typically 70%) indicates a cytotoxic effect.[13]

Expected Outcomes & Comparative Insights:

PolymerExpected Biocompatibility (Based on Monomer/Polymer Class)Rationale
Poly(APBA) Favorable, but requires rigorous testing.The acrylate backbone is common in biomedical applications.[14][15][16][17] The benzoic acid moiety is generally recognized as safe (GRAS) at low concentrations.[8] However, the complete polymer's biocompatibility must be empirically determined.
PLGA Excellent, FDA-approved for numerous medical devices.[5][18][19][20][21]Degrades into naturally occurring lactic and glycolic acids, which are metabolized by the body.[20]
PCL Excellent, FDA-approved for various drug delivery applications.[6][7][22][23][]Exhibits slow degradation and is known for its high biocompatibility.[6]

The causality behind these expectations lies in the degradation products. PLGA and PCL break down into well-understood, non-toxic metabolites. For Poly(APBA), while the components suggest good biocompatibility, the degradation pathway and potential for leachable unreacted monomer must be thoroughly investigated.

In Vitro Drug Release Profile: Controlling Therapeutic Delivery

The primary function of a controlled-release polymer is to deliver a therapeutic agent at a predetermined rate over a specific duration.[25]

Experimental Protocol: In Vitro Drug Release Assay (Dialysis Method)

This method is suitable for evaluating the release of a model drug from polymer matrices.[26][27][28][29][30]

  • Formulation Preparation: A model drug (e.g., a hydrophobic small molecule like ibuprofen or a hydrophilic one like metformin hydrochloride) is encapsulated within APBA-based polymer, PLGA, and PCL matrices (e.g., nanoparticles or films).

  • Release Medium: A phosphate-buffered saline (PBS) at pH 7.4 is prepared to mimic physiological conditions.

  • Dialysis Setup: A known quantity of the drug-loaded polymer is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the drug but retains the polymer. The bag is then submerged in the release medium.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the aliquots is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Logical Relationship of Drug Release

cluster_polymer Polymer Matrix cluster_release Release Medium (PBS, pH 7.4) Drug_Encapsulation Drug Encapsulated in Polymer Matrix Drug_Release Drug Released into Medium Drug_Encapsulation->Drug_Release Diffusion & Erosion Sample_Preparation Prepare Polymer Samples DSC_Analysis DSC: Measure Heat Flow (Tg, Tm) Sample_Preparation->DSC_Analysis TGA_Analysis TGA: Measure Mass Loss (Decomposition Temp.) Sample_Preparation->TGA_Analysis Data_Interpretation Interpret Thermal Properties DSC_Analysis->Data_Interpretation TGA_Analysis->Data_Interpretation

Caption: Workflow for the thermal characterization of polymers.

Expected Performance & Comparative Insights:

PolymerExpected Thermal StabilityRationale
Poly(APBA) Potentially high thermal stability.The presence of aromatic benzoic acid groups can enhance thermal stability compared to purely aliphatic polyesters.
PLGA Moderate thermal stability.Degradation typically begins around 200-250°C.
PCL Good thermal stability.Decomposition generally occurs at temperatures above 300°C.

The enhanced thermal stability of Poly(APBA) could be a significant advantage, allowing for a wider range of processing techniques without the risk of polymer degradation.

Mechanical Properties: Ensuring Structural Integrity

The mechanical properties of a polymer are vital for the physical integrity of the drug delivery system, especially for load-bearing applications or implants. [31][32][33][34][35] Experimental Protocol: Tensile Testing of Thin Films (ASTM D882)

This standard test method determines key tensile properties of thin plastic sheeting. [31][32][33][35]

  • Specimen Preparation: Thin films of each polymer are cast and cut into dumbbell or rectangular shapes with precise dimensions.

  • Testing: The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate until it breaks.

  • Data Acquisition: The force and elongation are continuously measured throughout the test.

  • Calculation: Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.

Expected Performance & Comparative Insights:

PolymerExpected Mechanical PropertiesRationale
Poly(APBA) Potentially high tensile strength and modulus.The ordered, self-reinforcing nature of liquid crystalline polymers can lead to superior mechanical properties. [1]
PLGA Properties are tunable but generally moderate.Mechanical strength can be adjusted by altering the molecular weight and copolymer ratio. [5]
PCL Flexible and tough with high elongation at break.PCL is known for its good mechanical properties, making it suitable for applications requiring durability. [6][7]

The self-reinforcing characteristic of Poly(APBA) could result in devices with high mechanical strength without the need for additional reinforcing agents, a notable advantage in designing robust drug delivery systems.

Synthesis and Characterization of Poly(APBA)

The synthesis of Poly(APBA) can be achieved through free radical polymerization of the APBA monomer. The reaction is typically initiated by a thermal or photoinitiator.

Synthesis Workflow

Monomer APBA Monomer Polymerization Polymerization (Heat or UV) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Characterization Characterization (NMR, GPC, etc.) Purification->Characterization

Caption: General workflow for the synthesis and characterization of Poly(APBA).

Characterization of the resulting polymer is crucial to confirm its structure and properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can verify the chemical structure, while Gel Permeation Chromatography (GPC) can determine the molecular weight and molecular weight distribution.

Conclusion: A Promising Newcomer with Untapped Potential

Polymers based on "4-[3-(Acryloyloxy)propoxy]benzoic acid" represent a promising new class of materials for advanced drug delivery. Their unique liquid crystalline properties offer the potential for superior performance in terms of tunable drug release, enhanced thermal stability, and robust mechanical properties when compared to established biodegradable polymers like PLGA and PCL.

While further research is needed to fully elucidate their in vivo performance and degradation kinetics, the preliminary assessment presented in this guide highlights the significant potential of APBA-based polymers. For researchers and drug development professionals seeking to push the boundaries of controlled release technology, Poly(APBA) and related liquid crystalline polymers warrant serious consideration and further investigation.

References

  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. [Link]

  • Luo, X., et al. (2023). Recent Advances in Polycaprolactones for Anticancer Drug Delivery. Polymers, 15(14), 3061. [Link]

  • Jain, A., et al. (2023). Poly(lactic-co-glycolic) Acid (PLGA) Nanoparticles and Transdermal Drug Delivery: An Overview. Current Pharmaceutical Design, 29(37), 2940-2953. [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Li, Y., et al. (2023). Recent Progress in Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Drug Delivery Carriers for Pain Management. Polymers, 15(23), 4569. [Link]

  • Brieflands. (2022). A Review on Synthesis, Characterization and Applications of Polycaprolactone as a Novel Drug Delivery System and Tissue Engineering. [Link]

  • Mir, M., et al. (2017). Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. Journal of Applied Polymer Science, 134(19). [Link]

  • Semantic Scholar. (n.d.). Poly Lactic-co-Glycolic Acid ( PLGA ) as Biodegradable Controlled Drug Delivery Carrier. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Polycaprolactone in Advanced Drug Delivery Systems. [Link]

  • Ghassemi, A. H., & Souhail, B. (2013). Poly(ϵ-caprolactone) microcapsules and nanocapsules in drug delivery. Expert Opinion on Drug Delivery, 10(3), 353-367. [Link]

  • Scribd. (n.d.). Thermal Analysis for Polymers. [Link]

  • ADMET. (2025). ASTM D882 Thin Film Tensile Testing of Polymers. [Link]

  • ZwickRoell. (n.d.). ASTM D882| film tensile test. [Link]

  • CPT. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. [Link]

  • Sharma, G., et al. (2023). Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. Journal of Drug Delivery Science and Technology, 89, 105021. [Link]

  • TestResources. (n.d.). ASTM D882 Tensile Testing of Thin Film & Sheet Plastics. [Link]

  • Wilson, C. G., & Smith, J. (1988). Controlling drug release from acrylic polymers: in vitro studies with potential oral inserts. Journal of Controlled Release, 7(3), 221-226. [Link]

  • Pack Quality Control. (n.d.). ASTM D882 Standard Guide for Plastic and Film Tensile Test. [Link]

  • ASTM International. (2018). D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting. [Link]

  • MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. [Link]

  • R-TECH Materials. (2023). An introduction to thermal analysis of polymeric materials. [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques for Polymers. [Link]

  • Bourdon, F., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Biomaterials Science, 6(11), 2845-2869. [Link]

  • ProMed Pharma. (n.d.). Polymers for Controlled Release. [Link]

  • US Pharmacopeia. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. [Link]

  • ResearchGate. (2025). Lyotropic Liquid Crystal Elastomers for Drug Delivery. [Link]

  • Varela-Joiris, M., et al. (2021). Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets. Polymers, 13(16), 2646. [Link]

  • Chaplet North America. (2025). Biocompatibility Testing for Medical Devices | ISO 10993. [Link]

  • TÜV SÜD. (n.d.). ISO 10993 - Biocompatibility testing of medical devices. [Link]

  • ACS Publications. (2023). pH-Sensitive Acrylic Terpolymers for the Coating of Orally Administered Drugs Used for Colonic Release. [Link]

  • Lindell, K., & Engström, S. (1995). Oral-based controlled release formulations using poly(acrylic acid) microgels. International Journal of Pharmaceutics, 126(1-2), 149-155. [Link]

  • Elsevier. (2020). Liquid crystalline drug delivery systems. In Drug Delivery Trends (pp. 141-160). [Link]

  • Springer. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Archives of Toxicology, 98(1), 1-21. [Link]

  • NIH. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. [Link]

  • ResearchGate. (n.d.). Basic principle and process of sample and separate method for in vitro drug release testing procedure. [Link]

  • Creative Biolabs. (n.d.). In Vitro Release Testing for Proteins & Peptides Formulation. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2012). Liquid Crystals: An Approach in Drug Delivery. [Link]

  • Shah, A. C., & Brindley, C. (1995). Controlled Release of Substituted Benzoic and Naphthoic Acids Using Carbopol Gels: Measurement of Drug Concentration Profiles and Correlation to Release Rate Kinetics. Pharmaceutical Research, 12(10), 1466-1471. [Link]

  • ResearchGate. (2025). Nanostructured liquid-crystalline particles for drug delivery. [Link]

  • NIH. (2012). Polymers for Drug Delivery Systems. [Link]

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  • NIH. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

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Validation

Comparative Guide to the Structure-Activity Relationship of 4-[3-(Acryloyloxy)propoxy]benzoic Acid Analogs as Potential COX-2 Inhibitors

Introduction In the landscape of anti-inflammatory drug discovery, the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of research. Selective COX-2 inhibition offers the promise of potent a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of anti-inflammatory drug discovery, the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of research. Selective COX-2 inhibition offers the promise of potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 isoform.[1][2] This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: analogs of 4-[3-(acryloyloxy)propoxy]benzoic acid.

While comprehensive SAR studies on this specific scaffold are not extensively published, by dissecting the molecule into its constituent pharmacophoric fragments—the benzoic acid head, the propoxy linker, and the acryloyl tail—we can infer a robust, scientifically-grounded SAR based on established principles of medicinal chemistry and the known characteristics of other COX inhibitors. This guide will provide a comparative analysis of how structural modifications to each of these moieties can potentially influence COX-2 inhibitory activity and selectivity, supported by insights from relevant studies on analogous compounds.

Inferred Structure-Activity Relationship (SAR) Analysis

The molecule 4-[3-(acryloyloxy)propoxy]benzoic acid can be conceptually divided into three key regions for SAR analysis: the benzoic acid moiety, the propoxy linker, and the acryloyl group. The general structure and sites for modification are illustrated below.

A diagram illustrating the key structural components of 4-[3-(acryloyloxy)propoxy]benzoic acid for SAR analysis.

The Benzoic Acid Moiety: The Anchor

The benzoic acid group is a common feature in many NSAIDs. The carboxylic acid is often crucial for binding to a key arginine residue (Arg120) at the entrance of the COX active site through ionic interactions.[3]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring are expected to significantly modulate activity and selectivity.

    • Electron-withdrawing groups (e.g., -Cl, -F, -CF3) at the meta or para positions may enhance binding affinity.

    • Electron-donating groups (e.g., -OCH3, -CH3) could also influence activity, and their optimal placement would need to be determined empirically. For many selective COX-2 inhibitors, specific substitutions are required to interact with the side pocket of the COX-2 active site.[1][2]

  • Bioisosteric Replacement: The carboxylic acid group, while important for activity, can contribute to gastric irritation.[4] Bioisosteric replacement is a viable strategy to mitigate this.

    • Tetrazoles, hydroxamic acids, or sulfonamides are common bioisosteres for carboxylic acids and could maintain or improve the binding interaction while altering the physicochemical properties of the molecule.[5][6][7]

The Propoxy Linker: The Spacer

The three-carbon propoxy chain acts as a flexible linker, connecting the benzoic acid head to the acryloyl tail. The length and rigidity of this linker are critical for correctly positioning the pharmacophoric groups within the enzyme's active site.

  • Linker Length:

    • Shortening the chain (ethoxy or methoxy) could bring the acryloyl group closer to the active site residues, potentially increasing reactivity but also possibly causing steric hindrance.

    • Lengthening the chain (butoxy, pentoxy) might allow the acryloyl group to access different regions of the enzyme or exit the active site, likely reducing its covalent modification potential. Studies on other COX-2 inhibitors have shown that linker length can impact potency and selectivity.[8]

  • Linker Rigidity:

    • Introducing cyclic structures (e.g., cyclopropyl or cyclobutyl ethers) or double/triple bonds within the linker could restrict conformational flexibility. This can be advantageous if the resulting conformation is optimal for binding, but detrimental otherwise.

The Acryloyl Moiety: The Warhead

The acryloyl group is an α,β-unsaturated carbonyl system, which functions as a Michael acceptor.[9][10] This suggests a potential mechanism of covalent inhibition, where a nucleophilic residue in the COX active site (likely a cysteine or serine) attacks the β-carbon of the double bond.[11][12] This is a distinct mechanism from the irreversible acetylation of Ser530 by aspirin.[3]

  • Modification of the Michael Acceptor:

    • Substitution on the double bond: Adding small alkyl groups (e.g., a methyl group to form a crotonyl moiety) could alter the electrophilicity and steric profile of the Michael acceptor, thereby tuning its reactivity and selectivity.

    • Replacement of the acryloyl group: Other Michael acceptors, such as vinyl sulfones or acrylamides, could be explored. Acrylamides are frequently used as warheads in targeted covalent inhibitors for other enzymes.[13]

  • Reversibility of Covalent Bonding: The Michael addition reaction can be reversible.[11][12] A reversible covalent inhibitor could offer a prolonged duration of action compared to non-covalent inhibitors, but with a lower risk of permanent off-target modification compared to irreversible inhibitors.

Comparative Data of Hypothetical Analogs

To illustrate the potential impact of the structural modifications discussed above, the following table presents hypothetical IC50 values for a series of analogs. This data is for illustrative purposes to guide future synthesis and testing efforts and is based on the inferred SAR.

Compound R1 (Benzoic Acid Moiety) Linker R2 (Acryloyl Moiety) Hypothetical COX-1 IC50 (µM) Hypothetical COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Parent 4-COOH-Ph-O(CH2)3-Acryloyl150.530
A1 4-COOH-3-F-Ph-O(CH2)3-Acryloyl180.290
A2 4-Tetrazole-Ph-O(CH2)3-Acryloyl250.462.5
B1 4-COOH-Ph-O(CH2)2-Acryloyl201.216.7
B2 4-COOH-Ph-O(CH2)4-Acryloyl122.54.8
C1 4-COOH-Ph-O(CH2)3-Crotonyl160.820
C2 4-COOH-Ph-O(CH2)3-Acrylamide220.373.3

Experimental Protocols

A crucial step in validating the SAR of these compounds is to determine their inhibitory activity and selectivity for COX-1 and COX-2. A common and reliable method is an in vitro enzyme inhibition assay.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The rate of color development is proportional to COX activity.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add a small volume of the diluted test compounds, positive controls, or DMSO (for the vehicle control) to the wells. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: To initiate the reaction, add arachidonic acid and TMPD to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - V_inhibitor / V_control).

    • Plot the % inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds add_inhibitor Add test compounds/ controls and incubate prep_compounds->add_inhibitor prep_controls Prepare positive controls (Indomethacin, Celecoxib) prep_controls->add_inhibitor prep_enzyme Prepare COX-1 and COX-2 enzyme solutions add_enzyme Add COX-1 or COX-2 enzyme prep_enzyme->add_enzyme add_buffer Add assay buffer to 96-well plate add_buffer->add_enzyme add_enzyme->add_inhibitor initiate_reaction Initiate reaction with Arachidonic Acid & TMPD add_inhibitor->initiate_reaction measure_absorbance Measure absorbance kinetically initiate_reaction->measure_absorbance calc_rate Calculate reaction rates measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50 calc_si Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) determine_ic50->calc_si

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-[3-(Acryloyloxy)propoxy]benzoic acid

Executive Summary: Proactive Management of a Reactive Chemical 4-[3-(Acryloyloxy)propoxy]benzoic acid is a bifunctional molecule utilized in the synthesis of advanced polymers and functional materials. Its structure, con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Proactive Management of a Reactive Chemical

4-[3-(Acryloyloxy)propoxy]benzoic acid is a bifunctional molecule utilized in the synthesis of advanced polymers and functional materials. Its structure, containing both an acrylate group and a carboxylic acid, imparts unique reactivity but also necessitates stringent handling and disposal protocols. The acrylate moiety is a known sensitizer and can undergo spontaneous, potentially hazardous polymerization, while the overall structure presents irritant properties. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this chemical, ensuring the protection of laboratory personnel and environmental compliance. Adherence to these procedures is not merely a regulatory requirement but a cornerstone of a robust safety culture.

Hazard Profile and Risk Assessment

Understanding the inherent risks of 4-[3-(Acryloyloxy)propoxy]benzoic acid is fundamental to its safe disposal. The hazard profile is derived from its constituent functional groups and supported by data from analogous chemical structures.

Causality of Hazards:

  • Acrylate Group: Acrylates and methacrylates are recognized as potent irritants and allergens.[1] Unreacted monomers can penetrate common laboratory gloves (like latex) and cause contact dermatitis or respiratory irritation.[1] Crucially, the double bond in the acrylate group is susceptible to polymerization, which can be initiated by heat, light, or contamination with incompatible materials, potentially leading to a runaway reaction in a sealed waste container.[2]

  • Benzoic Acid Group: The carboxylic acid function imparts acidic properties, requiring segregation from bases and reactive metals.

  • Overall Classification: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, supplier information and data for similar compounds classify it with the GHS07 "Exclamation Mark" pictogram.[3] This indicates it is a substance that may cause skin and eye irritation, skin sensitization, or respiratory tract irritation.[4][5]

Summary of Hazards and Management:

Hazard ClassGHS PictogramDescription of HazardKey Disposal ImplicationRequired Personal Protective Equipment (PPE)
Skin Irritant GHS07Causes skin irritation upon contact.[4][6]Prevent contact during handling and disposal. Contaminated PPE must be disposed of as hazardous waste.Nitrile gloves (double-gloving recommended), fully-buttoned lab coat.[1][7]
Eye Irritant GHS07Causes serious eye irritation.[5][6]Prevent splashes and dust generation.Chemical splash goggles or face shield.[8]
Skin Sensitizer GHS07May cause an allergic skin reaction.[1]Avoid all skin contact. Even minor exposure can lead to sensitization.Nitrile gloves are critical. Latex and vinyl offer poor protection.[1][2]
Respiratory Irritant GHS07May cause respiratory irritation if inhaled as dust or aerosol.[4][5]Handle in a well-ventilated area or chemical fume hood.Use within a certified chemical fume hood.
Reactive Potential None (Implied)Acrylate monomers can polymerize. This process can be exothermic and rapid if uncontrolled.[2]Segregate from polymerization initiators (e.g., peroxides), oxidizers, acids, and bases. Do not store waste in direct sunlight or near heat sources.[2][7]Standard PPE as listed above.

Regulatory Framework: The Legal Mandate for Proper Disposal

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Laboratories are classified as hazardous waste generators, with responsibilities varying based on the quantity of waste produced (e.g., Very Small, Small, or Large Quantity Generators).[9]

Key regulatory concepts include:

  • Satellite Accumulation Areas (SAA): These are locations at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[10] Regulations permit the accumulation of up to 55 gallons of hazardous waste in an SAA, which must be under the control of the laboratory operator.[10][11]

  • Hazardous Waste Determination: The generator (the laboratory) is responsible for determining if their waste is hazardous. Given the irritant and reactive properties of 4-[3-(Acryloyloxy)propoxy]benzoic acid, it must be managed as hazardous waste.[11]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and an identification of the contents and associated hazards.[9]

Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to safely disposing of 4-[3-(Acryloyloxy)propoxy]benzoic acid, from the laboratory bench to final hand-off.

Diagram: Waste Management Decision Flow

Caption: Decision workflow for handling and disposing of 4-[3-(Acryloyloxy)propoxy]benzoic acid.

Step 1: Immediate Pre-Disposal Actions (At the Bench)
  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing:

    • Eye Protection: Chemical splash goggles.

    • Hand Protection: Double-glove with nitrile gloves.[1] Acrylates can penetrate single gloves, so this provides an essential safety buffer.

    • Body Protection: A fully buttoned, long-sleeved laboratory coat.

  • Characterize as Hazardous Waste: Treat all unused, expired, or contaminated 4-[3-(Acryloyloxy)propoxy]benzoic acid as hazardous waste. Do not attempt to neutralize it unless it is part of a documented and validated laboratory procedure.[7]

  • Select an Appropriate Waste Container:

    • Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, screw-top lid.[7] Glass is acceptable but poses a breakage risk.

    • Ensure the container is clean, dry, and has been used for a compatible waste stream. Never mix this waste with incompatible chemicals.

    • The container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[11]

Step 2: Waste Accumulation and Labeling
  • Segregate Incompatible Wastes: This is a critical step to prevent dangerous reactions. Store the waste container for 4-[3-(Acryloyloxy)propoxy]benzoic acid away from:

    • Strong Oxidizing Agents (e.g., nitric acid, peroxides)

    • Strong Bases (e.g., sodium hydroxide)

    • Strong Acids

    • Polymerization Initiators[2][7]

  • Label the Container Immediately: As soon as the first portion of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[11] The label must include, at a minimum:

    • The words "Hazardous Waste" [9]

    • Full Chemical Name: "4-[3-(Acryloyloxy)propoxy]benzoic acid" (avoiding abbreviations)

    • Hazard Identification: Check boxes for "Irritant" and "Reactive" if available.

  • Store in a Satellite Accumulation Area (SAA):

    • Keep the sealed and labeled container in your designated laboratory SAA.

    • This area must be "at or near the point of generation" and under the control of laboratory personnel.[10]

    • Keep the container closed at all times, except when adding waste.

Step 3: Final Disposal
  • Monitor Accumulation: Do not exceed the 55-gallon limit for an SAA.[11] For practical laboratory purposes, request a pickup well before the container is full to avoid logistical issues.

  • Schedule a Pickup: Once the container is full or you are discontinuing the project, submit a chemical waste collection request to your institution's EHS office.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for final disposal.[9] Common disposal methods for this type of organic solid include high-temperature incineration at a permitted facility, which ensures complete destruction of the hazardous components.[12][13]

Emergency Procedures: Spill Management

Accidents happen. A prepared response minimizes risk.

  • Small Spill (e.g., <100 grams, contained on a benchtop):

    • Ensure PPE is worn. Alert others in the immediate area.

    • Absorb the spill with an inert material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.[2]

    • Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of all cleanup materials (gloves, wipes, pads) as hazardous waste.[7][11]

  • Large Spill (e.g., >100 grams, on the floor, outside of a hood):

    • EVACUATE: Immediately evacuate the affected area.

    • ALERT: Inform nearby personnel and your laboratory supervisor.

    • ISOLATE: Close the doors to the laboratory to contain any dust or vapors. Prevent re-entry.

    • CALL FOR HELP: Contact your institution's EHS or emergency response line immediately. Do not attempt to clean up a large spill yourself.[11]

References

  • 10 Acrylic Plastic Safety Tips To Know. (2024). A&C Plastics. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. California Department of Toxic Substances Control. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Acrylates in the Dental Office – Hazards and Hand Protection. (2012). Hourglass International, Inc. [Link]

  • Acrylic Acid Standard Operating Procedure. Washington State University, Environmental Health & Safety. [Link]

  • Safe transport of acrylic monomers. (2020). YouTube. [Link]

  • Safety Data Sheet Acrylic Monomer Self Polymerized. (2020). Dental Professionals of Doral. [Link]

  • Methacrylate Monomers Safe use of gloves. Cefic. [Link]

  • Simultaneous disposal of acrylic acid (ester) wastewater and residue with high efficiency and low energy consumption. (2019). Desalination and Water Treatment. [Link]

  • Method for disposal of waste from acrylic acid process and acrylic ester process. (2007).
  • 4-[3-(Acryloyloxy)propoxy]benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023). Arichems. [Link]

  • Recycling post-consumer PLA into acrylic acid or lactide using phosphonium ionic liquids. (2022). Green Chemistry. [Link]

  • 4-(3-acryloyloxy-n-prop-1-yloxy)benzoic acid. Chongqing Chemdad Co., Ltd. [Link]

  • Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. (2004). ResearchGate. [Link]

Sources

Handling

Mastering the Safe Handling of 4-[3-(Acryloyloxy)propoxy]benzoic acid: A Guide to Personal Protective Equipment and Operational Protocols

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 4-[3-(Acryloyloxy)propoxy]benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 4-[3-(Acryloyloxy)propoxy]benzoic acid, a valuable building block in the synthesis of novel polymers and functional materials, demands a meticulous approach to handling due to its inherent chemical properties. This guide provides an in-depth, procedural framework for the safe utilization of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence. Here, we will dissect the necessary personal protective equipment (PPE), outline step-by-step operational and disposal plans, and provide the scientific rationale behind these critical measures.

Understanding the Hazard Landscape

4-[3-(Acryloyloxy)propoxy]benzoic acid is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation. The hazard statements associated with this compound are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The acrylate moiety, in particular, is a known sensitizer, meaning that repeated exposure can lead to an allergic skin reaction.[1][2] Therefore, our primary objective is to prevent any direct contact with the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE) Ensemble

A proactive approach to safety mandates the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE for handling 4-[3-(Acryloyloxy)propoxy]benzoic acid, with specific recommendations for different laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields or chemical splash goggles - Laboratory coat - Respiratory protection (N95 or higher-rated dust mask)
Dissolving and Solution Preparation - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Laboratory coat - Work within a certified chemical fume hood
Reaction and Synthesis - Nitrile gloves (double-gloving recommended) - Chemical splash goggles and a face shield - Laboratory coat (flame-resistant, if applicable to the process) - Work within a certified chemical fume hood
Post-Reaction Workup and Purification - Nitrile gloves (double-gloving recommended) - Chemical splash goggles and a face shield - Laboratory coat - Work within a certified chemical fume hood
Waste Disposal - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Laboratory coat
The Rationale Behind Our PPE Choices:
  • Gloves: Nitrile gloves are recommended over latex, as latex provides a poor barrier against many chemicals and can itself be an allergen.[2] Double-gloving is a prudent measure that provides an additional layer of protection in case of a tear or puncture in the outer glove.

  • Eye Protection: Chemical splash goggles are essential to prevent contact with the eyes.[2] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.

  • Respiratory Protection: When handling the solid form of the compound, there is a potential for dust generation. An N95 or higher-rated respirator will prevent the inhalation of fine particles.

  • Laboratory Coat: A lab coat protects the skin and personal clothing from accidental spills.

  • Chemical Fume Hood: All operations involving the handling of solutions or reactions should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a standardized operational plan is paramount for ensuring safety and reproducibility. The following workflow illustrates the safe handling of 4-[3-(Acryloyloxy)propoxy]benzoic acid from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE Inspect Inspect Container and Workspace Prep->Inspect Weigh Weigh Solid in Fume Hood Inspect->Weigh Proceed if safe Dissolve Dissolve in Fume Hood Weigh->Dissolve React Perform Reaction in Fume Hood Dissolve->React Decontaminate Decontaminate Glassware and Surfaces React->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste via Approved Channels Segregate->Dispose

Caption: Safe Handling Workflow for 4-[3-(Acryloyloxy)propoxy]benzoic acid

Detailed Protocol:
  • Preparation:

    • Before handling the compound, don the appropriate PPE as outlined in the table above.

    • Inspect the container for any signs of damage or leakage.

    • Ensure the workspace, including the chemical fume hood, is clean and uncluttered.

  • Handling:

    • Weighing: When weighing the solid material, perform this task within a chemical fume hood to contain any dust. Use a disposable weighing boat to minimize contamination of the balance.

    • Dissolving: Add the solid to the solvent slowly and in a controlled manner within the fume hood.

    • Reaction: Conduct all reactions in appropriate glassware within the fume hood. Monitor the reaction for any signs of unexpected changes.

  • Cleanup and Decontamination:

    • All glassware that has come into contact with the compound should be decontaminated. A preliminary rinse with a suitable solvent (e.g., acetone, ethanol) can be collected as hazardous waste. Subsequently, wash the glassware with soap and water.

    • Wipe down all surfaces in the fume hood and any other potentially contaminated areas with a suitable decontaminating solution.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: If dust or vapor is inhaled, move the individual to fresh air. If they feel unwell, call a poison center or doctor.[1]

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of 4-[3-(Acryloyloxy)propoxy]benzoic acid and any associated waste is a critical component of the laboratory safety protocol.

  • Solid Waste: Unused or contaminated solid 4-[3-(Acryloyloxy)propoxy]benzoic acid should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound and any solvent rinses used for decontamination should be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.

Under no circumstances should this chemical or its waste be disposed of down the drain. [3] Always follow your institution's and local regulations for chemical waste disposal.

By integrating these detailed safety and handling protocols into your daily laboratory workflow, you can mitigate the risks associated with 4-[3-(Acryloyloxy)propoxy]benzoic acid and ensure a safe and productive research environment.

References

  • Carl ROTH. Benzoic acid Safety Data Sheet. [Link]

  • ChemSafety. SDS of Benzoic Acid: Important Data and Information Collected. [Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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